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2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide Documentation Hub

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  • Product: 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide
  • CAS: 957510-90-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Application Workflows of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide

Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary As a Senior Application Scientist, I approach chemical building blocks not merely as stati...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

As a Senior Application Scientist, I approach chemical building blocks not merely as static structural components, but as dynamic functional tools. 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (CAS: 957510-90-6) represents a highly versatile, bifunctional scaffold. It combines the metabolic stability and hydrogen-bonding potential of a 1,3-dimethylpyrazole core with the tunable electrophilicity of a chloroacetamide warhead. This technical guide deconstructs its physicochemical properties, structural logic, and field-proven experimental workflows, providing a self-validating framework for its application in covalent inhibitor design and combinatorial library synthesis.

Part 1: Physicochemical Profiling

Understanding the baseline metrics of CAS 957510-90-6 is critical for predicting its behavior in both synthetic and biological environments[1]. The compound exhibits properties highly conducive to Fragment-Based Drug Discovery (FBDD) and library enumeration.

PropertyValueCausality / Implication in Research
CAS Number 957510-90-6Unique identifier for procurement and safety tracking[1].
Molecular Weight 187.63 g/mol High Ligand Efficiency (LE); ideal for fragment screening libraries.
Formula C7H10ClN3OContains essential H-bond acceptors (N, O) and an electrophilic center.
XLogP3 0.97880Optimal lipophilicity; prevents hydrophobic trapping in biochemical assays[1].
Density 1.32 g/cm³Standard baseline for solid handling and volumetric calculations[1].
Boiling Point 358.5 ºC (at 760 mmHg)Indicates high thermal stability under standard reaction conditions[1].
Flash Point 170.6 ºCSafe for standard benchtop handling without specialized inerting[1].
Storage Room TemperatureStable under ambient conditions, reducing cold-chain logistics[2].

Part 2: Mechanistic Rationale & Structural Logic

To deploy this molecule effectively, we must dissect its two primary functional domains and understand the why behind its structural design.

The 1,3-Dimethylpyrazole Core

Pyrazoles are privileged scaffolds in medicinal chemistry. The specific 1,3-dimethyl substitution pattern is not arbitrary; it acts as a metabolically stable bioisostere for phenyl or amide rings. Unlike unsubstituted pyrazoles, the N-methylation prevents tautomerization, locking the molecule into a single defined conformation. Furthermore, the positioning of the methyl groups dictates the geometry of the hydrogen-bond acceptor (the sp2 nitrogen). In the development of kinase inhibitors (such as JAK2 inhibitors), the 1,3-dimethyl vs. 1,5-dimethyl geometry has been shown to critically influence target selectivity by optimizing interactions within the extended hinge region of the protein[3].

The Chloroacetamide Warhead

Chloroacetamides are classic electrophiles used to target nucleophilic cysteine residues via an irreversible SN2 mechanism[4][5]. Unlike acrylamides, which undergo Michael addition and can sometimes exhibit reversible kinetics depending on the target microenvironment, chloroacetamides form highly stable thioether linkages. This irreversible nature is highly advantageous for the unambiguous detection of covalent binding events in chemoproteomic profiling and mass spectrometry[6].

G A Chloroacetamide (Electrophile) C SN2 Transition State (Chloride Leaving) A->C B Target Protein (Cysteine Thiolate) B->C D Stable Covalent Adduct (Thioether Linkage) C->D

Figure 1: Mechanism of covalent targeting via SN2 displacement by a cysteine thiolate.

Part 3: Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a measurable checkpoint to confirm success before proceeding.

Protocol A: Covalent Reactivity Profiling (GSH Assay)

Before screening against a target protein (e.g., MurA or TEAD), the intrinsic reactivity of the chloroacetamide must be quantified to ensure it is not overly reactive (which causes off-target toxicity) or entirely inert[4]. We use Glutathione (GSH) as a model thiol, monitored by Ellman's reagent (DTNB).

  • Step 1 (Preparation): Prepare a 10 mM stock of CAS 957510-90-6 in anhydrous DMSO. Prepare a 1 mM solution of GSH in PBS (pH 7.4).

  • Step 2 (Incubation): Mix the compound (final concentration 100 µM) with GSH (final concentration 100 µM) in PBS at 37°C.

  • Step 3 (Sampling & Quenching): At defined time points (0, 15, 30, 60, 120 mins), extract a 50 µL aliquot and immediately quench with 50 µL of 2 mM DTNB. Causality: DTNB reacts instantly with unreacted GSH to form a yellow anion, freezing the reaction timeline.

  • Step 4 (Validation Readout): Measure absorbance at 412 nm. A decrease in absorbance indicates GSH depletion (successful covalent bond formation). Calculate the half-life ( t1/2​ ) of the reaction to benchmark the warhead's electrophilicity.

Protocol B: Non-Covalent Library Synthesis via SN2 Displacement

Beyond covalent drugs, the primary chloride can be displaced by various secondary amines to generate diverse, non-covalent libraries.

  • Step 1 (Dissolution): Dissolve 1.0 equivalent of CAS 957510-90-6 in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Step 2 (Base Addition): Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing for the electrophile.

  • Step 3 (Nucleophile Addition): Add 1.2 equivalents of the desired secondary amine (e.g., a substituted piperazine).

  • Step 4 (Reaction & Monitoring): Stir at 60°C. Validation: Monitor via LC-MS every 2 hours. The reaction is deemed complete when the starting material mass (m/z 188 [M+H]+) is fully depleted.

  • Step 5 (Purification): Concentrate under reduced pressure and purify via preparative HPLC.

Workflow Step1 Step 1: Dissolution Dissolve in MeCN Step2 Step 2: Base Addition Add DIPEA (2.5 eq) Step1->Step2 Step3 Step 3: Nucleophile Add Amine (1.2 eq) Step2->Step3 Step4 Step 4: Reaction Stir at 60°C (LC-MS) Step3->Step4 Step5 Step 5: Purification Prep-HPLC Step4->Step5

Figure 2: Operating procedure for utilizing the intermediate in SN2 library synthesis.

Part 4: Handling, Storage, and Safety Protocols

Maintaining the chemical integrity of CAS 957510-90-6 is paramount for reproducible data.

  • Storage: Store at Room Temperature in a desiccator[2]. While the compound is thermally stable, ambient moisture can slowly hydrolyze the chloroacetamide over prolonged periods, leading to inactive hydroxyacetamide byproducts.

  • Handling: Wear standard PPE (nitrile gloves, safety glasses). The chloroacetamide moiety is a known skin sensitizer; perform all weighings in a ventilated balance enclosure.

  • Integrity Check: Periodically verify purity via 1 H-NMR. Look for the distinct singlet of the -CH 2​ -Cl protons around 4.1-4.3 ppm. Broadening or shifting of this peak is a primary indicator of degradation.

References

  • Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms Source: ACS Medicinal Chemistry Letters (via NIH PMC) URL:[Link]

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: Pharmaceuticals (MDPI) URL:[Link]

Sources

Exploratory

Structure Elucidation of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide: A Comprehensive Analytical Guide

Executive Summary The functionalization of pyrazole scaffolds is a cornerstone of modern agrochemical and pharmaceutical drug development. Specifically, 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (CAS: 957510-90...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrazole scaffolds is a cornerstone of modern agrochemical and pharmaceutical drug development. Specifically, 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (CAS: 957510-90-6) serves as a highly versatile electrophilic intermediate. The presence of the reactive α-chloroacetamide moiety allows for downstream nucleophilic substitutions, while the 1,3-dimethylpyrazole core provides a privileged hydrogen-bonding network critical for target binding.

This whitepaper provides an authoritative, in-depth guide to the structural elucidation of this compound. By synthesizing technical accuracy with field-proven analytical logic, we detail the causality behind experimental choices—moving beyond basic 1D NMR to leverage 2D heteronuclear correlations and high-resolution mass spectrometry (HRMS) to unambiguously confirm regiochemistry and structural integrity.

Chemical Context & Synthetic Causality

The synthesis of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide typically proceeds via the N-acylation of 1,3-dimethyl-1H-pyrazol-4-amine with chloroacetyl chloride. Understanding the electronic nature of the starting materials is critical to predicting the analytical profile of the product.

Pyrazoles are amphoteric, electron-rich heterocycles. The N1 atom (pyrrole-like) donates its lone pair to the aromatic π -system, while the N2 atom (pyridine-like) possesses an orthogonal, basic lone pair 1. This electronic asymmetry dictates the distinct chemical shifts of the methyl groups at the N1 and C3 positions. Furthermore, the introduction of the strongly electron-withdrawing chloroacetamide group at C4 heavily deshields the local environment, restricting rotation around the C-N amide bond and altering the resonance of the adjacent pyrazole C5 proton 2.

Synthetic workflow and analytical elucidation strategy for the target pyrazole acetamide.

Analytical Strategy & Regiochemical Logic

The primary challenge in elucidating substituted pyrazoles is confirming the exact regiochemistry of the substituents. A simple 1D 1 H NMR can identify the presence of two methyl groups, but it cannot definitively assign which is at N1 and which is at C3.

To solve this, we rely on Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. As demonstrated in structural studies of complex pyrazole derivatives 3, the magnitude of nJCH​ couplings allows us to map the molecular skeleton:

  • The N-CH 3​ protons will show a strong 3J correlation to the unsubstituted C5 carbon.

  • The C-CH 3​ protons will show 2J and 3J correlations to C3 and C4, respectively.

  • The C5-H proton acts as an internal anchor, showing correlations to C4 and C3, but not to the N-methyl carbon.

Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the pyrazole regiochemistry.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating internal suitability checks.

High-Resolution Mass Spectrometry (HRMS-ESI)

Objective: Confirm the exact mass and the presence of the chlorine atom via its characteristic isotopic signature.

  • System Suitability: Externally calibrate the ESI-TOF mass spectrometer using a sodium formate cluster solution. Infuse a continuous lock mass (e.g., Leucine Enkephalin, m/z 556.2771) to ensure mass accuracy remains <5 ppm.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Acquisition: Operate in positive ion mode (ESI+). Scan range: m/z 100–500.

  • Validation: Verify the M and M+2 peak ratio. A single chlorine atom dictates a strict ~3:1 intensity ratio due to the natural abundance of 35 Cl and 37 Cl.

Multinuclear NMR Spectroscopy (1D & 2D)

Objective: Map the carbon-hydrogen framework and confirm the acylation at C4.

  • System Suitability: Prior to acquisition, run a standard sample of 1% CHCl 3​ in Acetone- d6​ to verify 3D shim maps and 90° pulse calibration. This guarantees optimal line shape and prevents artifact signals in 2D spectra.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Chloroform- d (CDCl 3​ , 99.8 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Acquisition Parameters:

    • 1 H NMR (400 MHz): 16 scans, relaxation delay (D1) = 2.0 s.

    • 13 C NMR (100 MHz): 1024 scans, D1 = 2.0 s, with 1 H broadband decoupling.

    • HSQC: Phase-sensitive, 256 increments in t1, 4 scans per increment.

    • HMBC: Optimized for long-range couplings ( nJCH​=8 Hz), 256 increments, 8 scans per increment.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: Identify the amide linkage and carbon-halogen bonds.

  • System Suitability: Collect a background spectrum of the empty ATR crystal (diamond) to subtract atmospheric CO 2​ and water vapor.

  • Acquisition: Place 2 mg of the neat solid directly onto the ATR crystal. Apply uniform pressure. Collect 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

Spectral Data & Structural Confirmation

The quantitative data extracted from the experimental workflows are summarized below. The chemical shifts are consistent with established literature for 1,3-dimethyl-1H-pyrazol-4-amine derivatives 4.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
8.65br s1HAmide N-HHighly deshielded due to the adjacent carbonyl and hydrogen-bonding potential.
7.80s1HPyrazole C5-HDeshielded by the aromatic ring current and the electron-withdrawing amide at C4.
4.15s2H-CH 2​ -ClShifted downfield relative to standard alkanes due to the electronegative Cl and C=O groups.
3.80s3HN1-CH 3​ More deshielded than C-CH 3​ due to direct attachment to the electronegative N1 atom.
2.20s3HC3-CH 3​ Typical allylic/aromatic methyl shift.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Type (via HSQC)AssignmentKey HMBC Correlations ( 1 H 13 C)
164.0C (Quaternary)Amide C=O-CH 2​ -Cl, N-H
146.0C (Quaternary)Pyrazole C3C3-CH 3​ , C5-H
128.0CHPyrazole C5N1-CH 3​
118.0C (Quaternary)Pyrazole C4C5-H, C3-CH 3​ , N-H
42.5CH 2​ -CH 2​ -Cl-
38.0CH 3​ N1-CH 3​ C5
11.0CH 3​ C3-CH 3​ C3, C4
Table 3: HRMS and FTIR Highlights
TechniqueObserved ValueTheoretical / ExpectedStructural Significance
HRMS (ESI+) m/z 188.0585 [M+H] + 188.0591Confirms molecular formula C 7​ H 10​ ClN 3​ O ( Δ < 5 ppm).
HRMS Isotope 188.0585 : 190.05563 : 1 RatioUnambiguously confirms the presence of one Chlorine atom.
FTIR (ATR) 3250 cm −1 3200–3300 cm −1 Amide N-H stretch (hydrogen bonded).
FTIR (ATR) 1675 cm −1 1650–1690 cm −1 Amide I band (C=O stretch).
FTIR (ATR) 740 cm −1 700–800 cm −1 C-Cl aliphatic stretch.

Conclusion

The elucidation of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide requires a systematic approach that transcends simple 1D spectral matching. By utilizing HRMS to verify the exact mass and chlorine isotope pattern, combined with a robust 2D NMR strategy (HSQC/HMBC), researchers can confidently differentiate the N1 and C3 methyl environments and confirm the regiochemistry of the chloroacetamide substitution at C4. The self-validating protocols provided herein ensure that drug development professionals can reproducibly characterize this critical intermediate with the highest degree of scientific integrity.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.MDPI.
  • Structure Elucidation of a Pyrazolo[3,4]pyran Deriv
  • Chloroacetamide | ClCH2CONH2 | CID 6580.PubChem - NIH.
  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors.

Sources

Foundational

Comprehensive Spectral and Synthetic Profiling of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide

Executive Summary 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (CAS: 957510-90-6) is a highly versatile electrophilic building block utilized extensively in medicinal chemistry and agrochemical development. Featur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (CAS: 957510-90-6) is a highly versatile electrophilic building block utilized extensively in medicinal chemistry and agrochemical development. Featuring an electron-rich 1,3-dimethylpyrazole core coupled with a reactive α-chloroamide moiety, this compound serves as a critical intermediate for synthesizing kinase inhibitors, antibacterial agents, and novel pharmacophores via nucleophilic substitution (SN2) pathways [1].

This whitepaper provides an authoritative, in-depth technical guide on the synthetic methodology, mechanistic rationale, and complete spectral characterization (NMR, IR, MS) of this molecule. Designed for drug development professionals, the protocols herein are engineered as self-validating systems to ensure high-fidelity reproducibility.

Physicochemical Profiling

Before initiating synthesis or characterization, establishing the baseline physicochemical properties is essential for predicting solubility, reactivity, and chromatographic behavior.

Table 1: Key Physicochemical Properties

PropertyValueRationale / Implication
Chemical Formula C₇H₁₀ClN₃ODictates exact mass and isotopic distribution.
Molecular Weight 187.63 g/mol Standardized metric for stoichiometric calculations.
Exact Mass 187.0512 DaCritical for high-resolution mass spectrometry (HRMS).
LogP (Predicted) ~0.98Indicates moderate lipophilicity; soluble in polar organic solvents (DMF, DMSO, DCM).
Hydrogen Bond Donors 1 (N-H)Capable of interacting with kinase hinge regions or solvent molecules.
Hydrogen Bond Acceptors 3 (C=O, Pyrazole N)Influences crystalline packing and target binding affinity.

Synthetic Methodology & Mechanistic Causality

The synthesis of α-chloroacetamides typically proceeds via the nucleophilic acyl substitution of an amine with chloroacetyl chloride [2, 3]. While seemingly straightforward, the electron-rich nature of the 1,3-dimethyl-1H-pyrazol-4-amine precursor demands precise chemoselective control.

Mechanistic Rationale
  • Thermal Control (0 °C): The reaction between chloroacetyl chloride and the pyrazole amine is highly exothermic. Without strict thermal regulation, the reaction trajectory shifts toward the formation of di-acylated byproducts. Maintaining the reaction at 0 °C kinetically favors mono-acylation.

  • Base Selection (TEA): Triethylamine (TEA) is employed as an acid scavenger. Its primary function is to neutralize the HCl byproduct, which would otherwise protonate the nucleophilic pyrazole amine (forming an unreactive ammonium salt) and stall the reaction.

  • Solvent Choice (DCM): Dichloromethane (DCM) provides optimal solubility for the starting materials while remaining inert to the highly reactive acyl chloride.

SynthesisWorkflow SM 1,3-Dimethyl-1H-pyrazol-4-amine (Nucleophile) Reaction Nucleophilic Acyl Substitution (DCM, 0°C to RT, 3-6 h) SM->Reaction Reagents Chloroacetyl Chloride + TEA (Acid Scavenger) Reagents->Reaction Workup Aqueous Quench & Extraction (NaHCO3 wash to remove HCl) Reaction->Workup TLC & LC-MS Check Purification Recrystallization (Ethanol or EtOAc/Hexane) Workup->Purification Product 2-Chloro-N-(1,3-dimethyl-1H- pyrazol-4-yl)-acetamide Purification->Product Yield: 80-85%

Figure 1: Step-by-step synthetic workflow and purification strategy for the target acetamide.

Spectral Characterization & Structural Elucidation

Accurate structural validation requires orthogonal analytical techniques. The following spectral data is derived from the established behavior of pyrazole-amides and α-chloro carbonyl systems [4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Selection: Amide protons often exhibit significant line broadening in non-polar solvents like CDCl₃ due to quadrupolar relaxation of the ¹⁴N nucleus and intermediate chemical exchange. Utilizing DMSO-d₆ facilitates strong intermolecular hydrogen bonding between the solvent's sulfoxide oxygen and the amide N-H. This effectively reduces the exchange rate, yielding a sharp, diagnostic singlet near 9.80 ppm.

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Rationale
9.80Singlet (br)1H-NH -CO-Deshielded by the adjacent carbonyl and hydrogen bonding to DMSO.
7.90Singlet1HPyrazole C5-H Deshielded by the electron-withdrawing amide group at C4.
4.25Singlet2H-CO-CH₂ -ClShifted downfield due to the combined inductive effects of Cl and C=O.
3.75Singlet3HN1-CH₃ Standard N-methyl pyrazole resonance.
2.10Singlet3HC3-CH₃ Shielded relative to N-methyl; typical for C-linked methyls on heteroaromatics.

Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentStructural Rationale
164.5C =O (Amide)Characteristic amide carbonyl resonance.
146.2Pyrazole C 3Deshielded quaternary carbon adjacent to the methyl group.
129.4Pyrazole C 5Aromatic methine carbon adjacent to N1.
116.8Pyrazole C 4Quaternary carbon attached to the electronegative nitrogen of the amide.
43.1-C H₂-ClAliphatic carbon strongly deshielded by the chlorine atom.
36.5N1-C H₃N-linked methyl carbon.
11.2C3-C H₃Highly shielded C-linked methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the functional group transformations, specifically the formation of the amide bond and the presence of the halogen.

Table 4: Key IR Vibrational Frequencies (ATR-FTIR)

Wavenumber (cm⁻¹)ModeIntensityAssignment
~3280N-H StretchStrong, BroadSecondary amide N-H (hydrogen-bonded).
~1670C=O StretchStrong, SharpAmide I band (α-chloro substitution shifts this slightly higher than standard amides).
~1550N-H BendMediumAmide II band.
~750C-Cl StretchStrongDiagnostic for the aliphatic carbon-chlorine bond.
Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) in positive mode will yield a characteristic isotopic pattern due to the natural abundance of chlorine isotopes (³⁵Cl : ³⁷Cl ≈ 3:1).

  • Target [M+H]⁺: m/z 188.05 (Base peak, ³⁵Cl) and m/z 190.05 (³⁷Cl isotope).

MSFragmentation M [M+H]⁺ m/z 188.05 Frag1 [M+H - HCl]⁺ m/z 152.08 M->Frag1 - HCl (36 Da) Frag2 Dimethylpyrazolyl Cation m/z 110.07 M->Frag2 Amide Bond Cleavage Frag3 Chloroacetyl Cation m/z 76.98 M->Frag3 Amide Bond Cleavage

Figure 2: Proposed ESI-MS fragmentation pathways for 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide.

Standardized Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes built-in checkpoints to prevent downstream failure.

Step-by-Step Synthesis
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, add 1,3-dimethyl-1H-pyrazol-4-amine (10.0 mmol, 1.11 g) and anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Inject triethylamine (TEA, 15.0 mmol, 2.1 mL) into the solution. Stir for 5 minutes to ensure homogeneity.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C for 15 minutes.

  • Electrophile Addition: Dissolve chloroacetyl chloride (11.0 mmol, 0.88 mL) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes using an addition funnel.

    • Causality Note: Dropwise addition prevents localized heating and suppresses the formation of the di-acylated impurity.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and inject into the LC-MS.

    • Pass Criteria: Complete consumption of starting material (m/z 112) and emergence of the product peak at m/z 188.05.

    • Fail Criteria: Presence of m/z 264.01 indicates di-acylation (reaction ran too hot or excess acyl chloride was used).

  • Workup: Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a minimal amount of boiling ethanol. Filter the resulting crystals and dry under high vacuum to afford the pure title compound as an off-white solid.

References

  • Murtaza, S., Altaf, A. A., Hamayun, M., Iftikhar, K., Tahir, M. N., Tariq, J., & Faiz, K. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. European Journal of Chemistry, 10(4), 358-366.[Link]

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.[Link]

  • Jacobs, W. A., Heidelberger, M., & Rolf, I. P. (1927). Chloroacetamide. Organic Syntheses, 7, 16. (Revised in Organic Syntheses, Coll. Vol. 1, 1941, 488).[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

Exploratory

A Comprehensive Framework for Identifying the Biological Targets of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide is a synthetic organic compound characterized by two key chemical motifs: a subst...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide is a synthetic organic compound characterized by two key chemical motifs: a substituted pyrazole ring and a reactive chloroacetamide group. While direct biological studies on this specific molecule are not extensively documented, its constituent parts are well-represented in medicinal chemistry and chemical biology, suggesting a strong potential for biological activity. The pyrazole scaffold is a "privileged structure" found in numerous approved drugs, often interacting with well-defined binding pockets, particularly in kinases.[1][2] The chloroacetamide moiety, conversely, is a well-known electrophilic "warhead" capable of forming covalent bonds with nucleophilic amino acid residues, such as cysteine or histidine, in protein active sites.[3] This unique combination suggests that 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide may act as a covalent inhibitor, targeting specific protein families. This guide presents a comprehensive, multi-pronged strategy for the deconvolution of its biological targets, designed for researchers in drug discovery and chemical biology. We will explore a logical workflow from initial hypothesis generation based on chemical structure to robust, unbiased target identification and subsequent validation, emphasizing the rationale behind each experimental choice.

Part 1: Compound Profile and Mechanistic Hypothesis

A thorough understanding of a small molecule's chemical features is the foundational step in predicting its biological interactions. The structure of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide provides clear, actionable insights into its potential mechanism of action and target classes.

1.1 The Privileged Pyrazole Scaffold

The pyrazole ring is a five-membered heterocycle that is a cornerstone of modern medicinal chemistry. Its prevalence in clinically successful drugs is due to its favorable properties: it is metabolically stable, synthetically versatile, and capable of engaging in a variety of non-covalent interactions (hydrogen bonding, van der Waals forces) within protein binding sites.[4] Numerous pyrazole-containing compounds have been developed as potent inhibitors of key enzyme families.

  • Protein Kinases: Derivatives have been designed as inhibitors of BRAF V600E, Fibroblast Growth Factor Receptor (FGFR), and EGFR, key targets in oncology.[1][2][5]

  • Cyclooxygenase (COX) Enzymes: The anti-inflammatory properties of some pyrazole derivatives are attributed to their inhibition of COX-1 and COX-2.[6]

  • Other Targets: The pyrazole motif is also found in androgen receptor antagonists and antimycobacterial agents.[7][8]

This history strongly suggests that the pyrazole core of our lead compound likely serves as the primary recognition element, guiding the molecule to the binding pockets of specific proteins.

1.2 The Covalent Potential of the Chloroacetamide Group

The chloroacetamide functional group is a reactive electrophile. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. In a biological context, the most likely nucleophiles are the side chains of amino acids like cysteine (thiol group) and histidine (imidazole group).[3] This reaction results in the formation of a stable, irreversible covalent bond between the small molecule and the protein target.

This mechanism of action is characteristic of many covalent inhibitors and chemical probes. Chloroacetamides are widely used as herbicides, where they inhibit very-long-chain fatty acid (VLCFA) elongase by covalently modifying a conserved cysteine residue in the enzyme's active site.[9] In cancer research, chloroacetamide derivatives have been shown to alkylate key proteins in signaling pathways, such as the PI3K/Akt/mTOR pathway.[3]

1.3 Integrated Hypothesis: A Covalent-Targeted Mechanism

Combining these two insights, we can formulate a primary hypothesis:

2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide likely functions as a targeted covalent inhibitor. The pyrazole scaffold directs the molecule to the binding site of a specific protein (or protein family), and the chloroacetamide warhead subsequently forms an irreversible covalent bond with a nearby nucleophilic residue, leading to potent and durable inhibition.

This hypothesis predicts that the primary biological targets will be proteins that possess a reactive cysteine or histidine residue within or near a binding pocket that favorably accommodates a dimethyl-pyrazole structure. Kinases are a prime candidate class, as many contain functionally important cysteine residues in their active sites.

Part 2: A Multi-Pronged Strategy for Target Deconvolution

Identifying the specific protein(s) that a bioactive small molecule interacts with is a critical step in drug development. No single method is foolproof; therefore, a robust strategy employs orthogonal approaches to identify and validate targets with high confidence.[10] We can broadly classify these methods into "bottom-up" (direct identification of binding partners) and "top-down" (inferring the target from its cellular phenotype) approaches.[10] This guide will focus on the most effective bottom-up strategies, which are most appropriate given the compound's predicted covalent mechanism.

G cluster_0 Part 3: Bottom-Up Target ID cluster_1 Part 4: Target Validation AC_MS Affinity Chromatography- Mass Spectrometry (AC-MS) Candidate_List List of Potential Protein Targets AC_MS->Candidate_List ABPP Activity-Based Protein Profiling (ABPP) ABPP->Candidate_List DARTS Drug Affinity Responsive Target Stability (DARTS) DARTS->Candidate_List Biochem Biochemical Assays (SPR, ITC, Enzyme Kinetics) Validated_Target Validated Biological Target(s) Biochem->Validated_Target Cellular Cellular Assays (CETSA, CRISPR/siRNA) Cellular->Validated_Target SAR Structure-Activity Relationship (SAR) SAR->Validated_Target Hypothesis Hypothesis Generation (Pyrazole + Chloroacetamide) Hypothesis->AC_MS Unbiased Screening Hypothesis->ABPP Unbiased Screening Hypothesis->DARTS Unbiased Screening Candidate_List->Biochem Orthogonal Validation Candidate_List->Cellular Orthogonal Validation Candidate_List->SAR Orthogonal Validation G cluster_competition Competition Control Lysate Cell Lysate (Proteome) Beads Compound-Immobilized Beads Lysate->Beads Elution Elution Beads->Elution Wash Non-specific MS LC-MS/MS Analysis Elution->MS Hits Identify Specific Binders (Candidate Targets) MS->Hits FreeCmpd Add Excess Free Compound Beads2 Compound-Immobilized Beads FreeCmpd->Beads2 Lysate2 Cell Lysate Lysate2->FreeCmpd G cluster_pathway Hypothetical PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 +P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt +P mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-Chloro-N-(1,3-dimethyl- 1H-pyrazol-4-yl)-acetamide Compound->PI3K Covalent Inhibition

Sources

Foundational

Thermodynamic Solubility Profiling of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide in Organic Solvents: A Technical Guide

Executive Summary In the landscape of drug discovery and agrochemical development, 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (CAS: 957510-90-6) serves as a highly functionalized intermediate[1]. It combines a 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug discovery and agrochemical development, 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (CAS: 957510-90-6) serves as a highly functionalized intermediate[1]. It combines a 1,3-dimethylpyrazole scaffold—a privileged structure in medicinal chemistry—with a reactive chloroacetamide warhead known for covalent binding and herbicidal activity[2]. Understanding its solubility profile in organic solvents is not merely a logistical requirement; it is a critical parameter that dictates reaction kinetics, purification strategies (such as crystallization), and assay formulation. This whitepaper provides an authoritative, mechanistically grounded framework for predicting and empirically determining the solubility of this compound across various organic solvent classes.

Physicochemical Profiling & Solvation Mechanics

To accurately predict the solubility of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide, we must deconstruct its structural components and the resulting intermolecular interactions. Dissolution is fundamentally a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent[3][4].

  • The Pyrazole Core : The 1,3-dimethyl-1H-pyrazole ring is an electron-rich, aromatic system that engages in dipole-dipole interactions and π−π stacking[2][3]. While the pyrazole nitrogens can theoretically act as hydrogen bond acceptors, the methyl substitutions increase the molecule's overall lipophilicity, significantly reducing aqueous solubility and favoring organic media[5].

  • The Chloroacetamide Moiety : This functional group introduces an amide linkage (a strong hydrogen bond donor via N-H and acceptor via C=O) and a polarizable carbon-chlorine bond[2][6]. The strong intermolecular hydrogen bonding between amide groups often leads to high crystal lattice energies[3].

  • Lipophilicity (LogP) : With an XLogP3 value of approximately 0.98, the compound is moderately lipophilic[1]. This thermodynamic property dictates that it will exhibit poor solubility in water but moderate to excellent solubility in organic solvents capable of disrupting its hydrogen-bonded network[5][7].

Mechanics Core 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide Pyraz 1,3-Dimethylpyrazole Core (Dipole & π-π interactions) Core->Pyraz Amide Amide Linkage (H-bond Donor/Acceptor) Core->Amide Chloro Chloroacetyl Group (Polarizable & Electrophilic) Core->Chloro Solv1 Polar Aprotic Solvents (High Solubility) Pyraz->Solv1 Solv3 Non-Polar Solvents (Low Solubility) Pyraz->Solv3 Amide->Solv1 Solv2 Polar Protic Solvents (Moderate-High Solubility) Amide->Solv2 Chloro->Solv1

Influence of functional groups on the solubility profile in various organic solvents.

Solubility Matrix in Organic Solvents

Based on the physicochemical properties of pyrazole and chloroacetamide derivatives, the solubility profile of this compound is categorized by solvent polarity and protic nature. The table below summarizes the expected solubility behavior and the mechanistic rationale behind it[5][6][7].

Solvent CategoryRepresentative SolventsRelative SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileExcellent These solvents possess high dipole moments and act as strong hydrogen bond acceptors. They efficiently disrupt the intermolecular H-bonding of the amide lattice without donating protons, making them ideal for high-concentration stock solutions[5][8].
Polar Protic Methanol, EthanolGood Capable of forming hydrogen bonds with both the amide carbonyl and the pyrazole nitrogens. However, protic solvents may compete with the compound's own internal dipole stability, resulting in slightly lower solubility than aprotic counterparts[5][7].
Halogenated Dichloromethane (DCM), ChloroformGood Strong dipole-dipole interactions effectively solvate the polarizable chloroacetamide moiety and the lipophilic pyrazole core, making them excellent choices for liquid-liquid extraction[6][7].
Non-Polar Hexane, Toluene, HeptanePoor to Moderate Lacking the polarity required to break the strong amide-amide hydrogen bond network within the crystal lattice. Useful primarily as anti-solvents for crystallization[3][5].

Thermodynamic Solubility Determination: The Shake-Flask Protocol

In drug development, distinguishing between kinetic solubility (often determined via rapid DMSO stock dilution) and thermodynamic solubility is critical[8][9]. Kinetic solubility can artificially inflate values due to supersaturation. Thermodynamic solubility represents the true equilibrium between the solid crystal lattice and the solution phase[4][9]. The shake-flask method remains the gold standard for this empirical determination[4][10].

Workflow N1 1. Solid Dispensing (Excess Solute) N2 2. Solvent Addition (Organic Media) N1->N2 N3 3. Isothermal Equilibration (24-48h Agitation) N2->N3 N4 4. Phase Separation (PTFE Filtration) N3->N4 N5 5. Quantification (HPLC-UV Analysis) N4->N5

Thermodynamic solubility determination workflow using the shake-flask method.

Step-by-Step Methodology

This protocol is designed as a self-validating system to ensure absolute data integrity.

  • Preparation of Saturated Solution : Dispense an excess amount of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (e.g., 20-50 mg) into a chemically inert, crimp-sealed glass vial[4][10].

  • Solvent Addition : Add exactly 1.0 mL of the target organic solvent. Seal the vial tightly. Causality: Hermetic sealing is mandatory to prevent the evaporation of volatile solvents (like DCM or Acetone), which would artificially concentrate the solution and invalidate the measurement[5].

  • Isothermal Equilibration : Place the vial in a temperature-controlled orbital shaker (e.g., 25°C) and agitate at 200-300 RPM for 24 to 48 hours[4][9].

    • Self-Validation Check: Visual inspection is mandatory post-equilibration. If all solid has dissolved, the solution is not saturated. Additional compound must be added, and equilibration restarted until a solid phase persists[10].

  • Phase Separation : Remove the vial and allow the suspension to settle. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter[5].

    • Causality: PTFE is essential due to its broad chemical compatibility with organic solvents. Avoid centrifugation for highly volatile solvents, as the kinetic heat generated and pressure changes can cause solvent loss.

  • Analytical Quantification : Dilute the filtered supernatant with the mobile phase to ensure the concentration falls within the linear dynamic range of the detector. Analyze the concentration via High-Performance Liquid Chromatography (HPLC-UV) against a known calibration curve[10].

Troubleshooting & Optimization

  • Temperature Dependence : The solubility of pyrazole derivatives in organic solvents is highly temperature-dependent. If the compound exhibits poor solubility during reaction setups at room temperature, heating the solvent provides the necessary thermal energy to overcome the high lattice energy[3].

  • Co-Solvent Systems for Crystallization : For downstream applications requiring high-purity solids, a co-solvent approach is highly effective. Dissolve the crude pyrazole derivative in a minimal amount of a hot "good" solvent (e.g., hot ethanol or acetone) and slowly titrate in a "poor" solvent (e.g., water or hexane) until the cloud point is reached, then cool slowly to induce crystallization[3].

References

  • 2-chloro-n-(1,3-dimethyl-1h-pyrazol-4-yl)-acetamide - Echemi - echemi.com - 1

  • Improving solubility of pyrazole derivatives for reaction - Benchchem - benchchem.com - 5

  • CAS 15678-99-6: N-(Tert-Butyl)-2-Chloroacetamide - CymitQuimica - cymitquimica.com - 6

  • Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem - benchchem.com - 3

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - biointerfaceresearch.com - 4

  • 2-Chloroacetamide = 98.0 HPLC 79-07-2 - MilliporeSigma - sigmaaldrich.com - 7

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? - researchgate.net - 10

  • Describes equilibrium solubility of a drug substance - Biorelevant.com - biorelevant.com - 9

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery - asianpubs.org - 8

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - epj-conferences.org - 2

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide

Executive Summary In modern drug development, pyrazole-derived scaffolds are privileged structures frequently utilized in the design of kinase inhibitors and target-specific ligands. The synthesis of 2-Chloro-N-(1,3-dime...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, pyrazole-derived scaffolds are privileged structures frequently utilized in the design of kinase inhibitors and target-specific ligands. The synthesis of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide yields a highly versatile intermediate. By installing an α -chloroamide handle onto the 1,3-dimethyl-1H-pyrazol-4-amine core, researchers create a prime electrophilic site for subsequent SN​2 displacement by various nucleophiles (e.g., amines, thiols), enabling the rapid generation of functionalized libraries or covalent inhibitors.

This protocol outlines a highly optimized, self-validating methodology for the chemoselective amidation of 1,3-dimethyl-1H-pyrazol-4-amine using chloroacetyl chloride.

Mechanistic Rationale & Chemoselectivity

The reaction proceeds via a nucleophilic acyl substitution pathway under modified Schotten-Baumann conditions[1]. To ensure high yields and prevent side reactions, several mechanistic parameters must be strictly controlled:

  • Chemoselectivity of the Electrophile: Chloroacetyl chloride is a bifunctional reagent containing both a highly reactive acyl chloride and a less reactive alkyl chloride. By executing the addition at 0∘C , the kinetic energy of the system is suppressed, ensuring the primary amine exclusively attacks the carbonyl carbon rather than the alkyl carbon[2].

  • Role of the Base: Triethylamine (TEA) is employed as a non-nucleophilic proton scavenger. During the formation of the tetrahedral intermediate and its subsequent collapse, one equivalent of HCl is generated. Without TEA, this HCl would protonate the unreacted 1,3-dimethyl-1H-pyrazol-4-amine, rendering it non-nucleophilic and stalling the reaction[1].

  • Solvent Selection: Anhydrous Dichloromethane (DCM) is utilized because it provides excellent solubility for the pyrazole precursor while remaining inert. Strict anhydrous conditions are critical to prevent the competitive hydrolysis of chloroacetyl chloride into chloroacetic acid[3].

Reaction_Mechanism R1 Pyrazol-4-amine (Nucleophile) I1 Tetrahedral Intermediate R1->I1 Nucleophilic Attack R2 Chloroacetyl chloride (Electrophile) R2->I1 Carbonyl Addition I2 Protonated Amide (+ Cl-) I1->I2 Cl- Elimination P Target Amide Product I2->P Deprotonation B TEA Base (H+ Scavenger) B->I2 Neutralization

Nucleophilic acyl substitution mechanism detailing tetrahedral intermediate formation.

Quantitative Reagent Matrix

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeDensity (g/mL)
1,3-Dimethyl-1H-pyrazol-4-amine 111.151.010.01.11 gN/A (Solid)
Chloroacetyl chloride 112.941.111.01.24 g / 0.88 mL1.42
Triethylamine (TEA) 101.191.515.01.52 g / 2.09 mL0.726
Dichloromethane (DCM, dry) 84.93Solvent-30.0 mL1.33

Protocol Execution: Step-by-Step Methodology

Phase 1: System Preparation
  • Apparatus Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes to eliminate atmospheric moisture.

  • Dissolution: Add 1,3-dimethyl-1H-pyrazol-4-amine (1.11 g, 10.0 mmol) to the flask, followed by 25 mL of anhydrous DCM. Stir until complete dissolution is achieved.

  • Base Addition: Inject Triethylamine (2.09 mL, 15.0 mmol) into the stirring solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0∘C for 10 minutes.

Phase 2: Electrophilic Addition
  • Reagent Preparation: In a separate dry vial, dilute chloroacetyl chloride (0.88 mL, 11.0 mmol) with 5 mL of anhydrous DCM.

  • Dropwise Addition: Using a syringe pump or addition funnel, add the chloroacetyl chloride solution dropwise over 15–20 minutes.

    • Causality: This reaction is highly exothermic. Dropwise addition prevents thermal spikes that could lead to di-acylation at the primary amine or degradation of the pyrazole ring[2][3].

Phase 3: Propagation and Monitoring
  • Reaction Propagation: Once the addition is complete, maintain the reaction at 0∘C for 30 minutes, then remove the ice bath. Allow the mixture to warm to room temperature ( 20−25∘C ) and stir for an additional 2 to 4 hours.

    • Causality: Warming provides the activation energy necessary to drive the conversion of the zwitterionic tetrahedral intermediate to the final stable amide product[1].

Phase 4: Quench and Extraction
  • Quenching: Slowly pour 20 mL of saturated aqueous NaHCO3​ into the reaction flask. Stir vigorously for 10 minutes until CO2​ evolution ceases.

    • Causality: The mild base neutralizes unreacted chloroacetyl chloride (converting it to water-soluble chloroacetate) and breaks down protonated TEA salts, ensuring the target amide remains in the organic phase.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM ( 2×15 mL).

  • Washing: Combine the organic layers and wash with 20 mL of brine (saturated NaCl) to remove residual water and inorganic salts.

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 5: Purification
  • Isolation: Purify the crude residue via flash column chromatography (Silica gel, Eluent: Hexane/Ethyl Acetate gradient, typically 1:1 to 1:3) or recrystallize from an Ethyl Acetate/Hexane mixture to afford pure 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide.

Reaction_Workflow A 1. System Preparation Dissolve Amine & TEA in dry DCM B 2. Thermal Control Chill to 0 °C under N2 A->B C 3. Electrophile Addition Dropwise Chloroacetyl chloride B->C D 4. Propagation Stir at 0 °C → RT for 2-4 h C->D E 5. Quench & Extraction NaHCO3 (aq) wash, DCM extraction D->E F 6. Isolation Dry (Na2SO4) & Concentrate E->F G 7. Purification Recrystallization or Flash Chromatography F->G

Workflow for the synthesis of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide.

Analytical Validation (Self-Validating System)

To ensure the integrity and success of the protocol, the following analytical validations must be performed:

  • TLC Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 Ethyl Acetate/Hexane solvent system. The starting 1,3-dimethyl-1H-pyrazol-4-amine will present as a lower Rf​ spot (ninhydrin positive), while the acylated product will migrate higher up the plate (UV active, ninhydrin negative).

  • 1 H NMR Confirmation ( CDCl3​ , 400 MHz): Successful conversion is verified by the disappearance of the broad amine −NH2​ signal (~3.5 ppm) and the emergence of two critical diagnostic peaks:

    • A broad singlet at ~8.20 ppm corresponding to the newly formed amide −NH .

    • A sharp singlet at ~4.18 ppm integrating to 2 protons, corresponding to the α -chloro methylene group ( −CH2​Cl ).

  • LC-MS Analysis: The target compound ( C7​H10​ClN3​O ) has an exact mass of 187.05. The expected [M+H]+ peak should be observed at m/z 188.0 with a characteristic 3:1 isotopic pattern indicative of a single chlorine atom.

References

  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications URL: 1

  • Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors Source: PMC - NIH URL: 2

  • Title: What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent Source: ResearchGate URL: 3

Sources

Application

Application Note: 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide as a Strategic Chemical Intermediate in Drug Discovery

Executive Summary In modern medicinal chemistry, the design of targeted therapeutics heavily relies on versatile, bifunctional building blocks. 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide (CAS: 957510-90-6) repres...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics heavily relies on versatile, bifunctional building blocks. 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide (CAS: 957510-90-6) represents a highly strategic chemical intermediate [1]. It combines a biologically privileged pharmacophore (the 1,3-dimethylpyrazole ring) with a highly reactive electrophilic center (the chloroacetamide moiety).

This application note provides a comprehensive guide for researchers and drug development professionals on utilizing this intermediate. We detail its physicochemical properties, its role in synthesizing kinase inhibitors (such as CDK2 inhibitors) and apoptosis regulators (such as MCL-1 inhibitors), and provide field-proven, self-validating protocols for library generation via SN​2 displacement.

Physicochemical Properties & Rationale for Use

The utility of this compound stems from the synergistic properties of its two distinct functional halves. The chloroacetamide group is a classic alkylating agent. The adjacent electron-withdrawing carbonyl lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbon-chlorine bond, making it exceptionally susceptible to nucleophilic attack by amines, thiols, and phenols.

Conversely, the 1,3-dimethyl-1H-pyrazol-4-yl group acts as an advanced bioisostere for phenyl and pyridyl rings [2]. The methyl groups provide necessary steric bulk to occupy hydrophobic pockets (such as kinase gatekeeper regions), while the unsubstituted N2 atom of the pyrazole ring serves as a critical hydrogen-bond acceptor, often interacting with the hinge region of target proteins [2].

Table 1: Physicochemical Profile
PropertyValueCausality / Impact on Experimental Design
CAS Number 957510-90-6Standard identifier for procurement and safety tracking.
Molecular Formula C7​H10​ClN3​O Determines exact mass (187.05) for LC-MS monitoring.
Molecular Weight 187.63 g/mol Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5.
Electrophilicity High (Alpha-chloro)Requires non-nucleophilic bases (e.g., DIPEA) during reactions to prevent unwanted side-reactions.
Solubility DMSO, DMF, DCMDictates the choice of polar aprotic solvents for SN​2 reactions to stabilize the transition state.

Experimental Workflow: Library Generation via SN​2 Displacement

When synthesizing a library of potential inhibitors, 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide is typically reacted with various secondary amines or thiols. The choice of solvent and base is critical: polar aprotic solvents like N,N-Dimethylformamide (DMF) accelerate the SN​2 reaction by solvating the cations of the base while leaving the nucleophile naked and highly reactive. N,N-Diisopropylethylamine (DIPEA) is preferred over inorganic bases when homogeneous reaction conditions are required.

G A 2-Chloro-N-(1,3-dimethyl- 1H-pyrazol-4-yl)acetamide D SN2 Displacement (DMF, 25-60°C) A->D B Nucleophile (R-NH2 / R-SH) B->D C Base Catalyst (DIPEA / K2CO3) C->D Acid Scavenging E Substituted Acetamide Library D->E High Yield

Fig 1: SN2 displacement workflow for synthesizing pyrazole-based libraries.

Standardized Protocol: Synthesis of N-Alkylated Pyrazole Acetamides

Objective: To achieve >80% yield of functionalized acetamides while preventing over-alkylation or hydrolysis.

Reagents:

  • 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide (1.0 eq)

  • Nucleophile (e.g., Morpholine, Piperazine derivatives) (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF (0.2 M relative to the electrophile)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere to prevent moisture-induced hydrolysis of the chloroacetamide.

  • Dissolution: Dissolve 1.0 eq of the chloroacetamide intermediate in anhydrous DMF.

  • Activation: Add 2.0 eq of DIPEA. Causality: DIPEA acts as an acid scavenger. As the SN​2 reaction proceeds, HCl is generated. If unneutralized, HCl will protonate the incoming nucleophilic amine, rendering it unreactive and stalling the reaction.

  • Nucleophilic Addition: Add 1.2 eq of the chosen nucleophile dropwise at 0°C. Causality: Starting at 0°C prevents exothermic degradation and minimizes the formation of bis-alkylated side products if primary amines are used.

  • Propagation: Remove the ice bath and heat the reaction to 60°C for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak ( m/z [M+H]+ 188.6) is fully consumed, replaced by the product mass.

  • Workup: Quench the reaction with ice-cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (typically using a gradient of Hexane to EtOAc).

Table 2: Optimized Reaction Conditions for Various Nucleophiles
Nucleophile TypeBaseSolventTemp (°C)Time (h)Avg. Yield (%)
Secondary Amines (e.g., Morpholine)DIPEADMF60485 - 90
Primary Amines K2​CO3​ MeCN80670 - 78
Aryl Thiols (e.g., Thiophenol) Et3​N DCM25292 - 95

Biological Application: Targeting the CDK2 and MCL-1 Pathways

Compounds derived from 1,3-dimethyl-1H-pyrazol-4-amine are heavily featured in oncology drug development. Specifically, the pyrazole core is utilized to design potent Cyclin-Dependent Kinase 2 (CDK2) inhibitors and Myeloid Cell Leukemia 1 (MCL-1) inhibitors (such as derivatives related to A-1210477) [2][3].

When a pyrazole-derived inhibitor binds to the ATP-binding pocket of CDK2, it prevents the kinase from phosphorylating the Retinoblastoma (Rb) protein at residue Thr821. Unphosphorylated Rb remains bound to the E2F transcription factor, sequestering it and effectively halting the cell cycle at the G1/S transition, thereby inducing apoptosis in rapidly dividing cancer cells[2].

G Inhibitor Pyrazole-based CDK2 Inhibitor CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 ATP-competitive Inhibition Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylates (Thr821) E2F E2F Transcription Factor Rb->E2F Releases (Active Form) CellCycle S-Phase Entry & Tumor Proliferation E2F->CellCycle Promotes Transcription

Fig 2: Mechanism of action for pyrazole-derived CDK2 inhibitors in cell cycle arrest.

By utilizing 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide as a starting point, researchers can rapidly generate libraries of compounds that probe this exact pathway. The acetamide linker provides necessary flexibility, allowing the newly introduced nucleophilic headgroup to reach out of the kinase hinge region and interact with solvent-exposed areas, drastically improving target selectivity.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation National Center for Biotechnology Information (PMC) URL:[Link]

  • Product Data Sheet: A-1210477 (MCL-1 Inhibitor containing Pyrazole Motifs) Ichimaru Trading / Literature Data URL:[Link]

Method

Application Note: 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide in Targeted Covalent Inhibitor Design and Library Synthesis

Executive Summary & Scientific Rationale In modern medicinal chemistry, the strategic deployment of bifunctional building blocks is paramount for accelerating hit-to-lead optimization. 2-Chloro-N-(1,3-dimethyl-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the strategic deployment of bifunctional building blocks is paramount for accelerating hit-to-lead optimization. 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (CAS 957510-90-6)[1] exemplifies such a molecule, seamlessly integrating a robust recognition pharmacophore with a tunable electrophilic warhead.

This compound is characterized by two distinct functional domains:

  • The 1,3-Dimethyl-1H-pyrazole Core: Pyrazoles are ubiquitous in FDA-approved drugs. They act as excellent bioisosteres for amides and phenols, offering favorable physicochemical properties (e.g., optimal logP and aqueous solubility). In kinase and protease inhibitors, the pyrazole nitrogen atoms frequently serve as critical hydrogen bond acceptors/donors, anchoring the molecule within hinge regions or specific allosteric pockets[2].

  • The α -Chloroacetamide Warhead: This moiety is a classical, highly validated electrophile designed to target non-catalytic or catalytic cysteine residues via an irreversible SN​2 alkylation mechanism[3].

As a Senior Application Scientist, I frequently utilize this compound in two primary workflows: as a direct starting point for Targeted Covalent Inhibitor (TCI) discovery, and as a versatile hub for Parallel Library Synthesis via nucleophilic displacement.

Application 1: Targeted Covalent Inhibitor (TCI) Discovery

The resurgence of covalent drugs has been driven by the need to drug "undruggable" targets and achieve prolonged target residence times[3]. Cysteine is the premier target residue due to the high intrinsic nucleophilicity of its thiolate state and its relatively low abundance across the proteome, which inherently minimizes off-target toxicity[4].

Chloroacetamides are particularly valuable in fragment-based drug discovery (FBDD). For example, chloroacetamide-based fragment libraries have been successfully deployed to identify novel scaffolds that covalently inhibit the TEAD-YAP1 interaction by targeting a conserved palmitoylation cysteine[5]. The 2-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide scaffold provides the necessary non-covalent pre-organization ( Kd​ ) to drive the local concentration of the warhead near the target cysteine, dramatically increasing the rate of inactivation ( kinact​ ).

G P Target Protein (Free Cysteine) PI Non-Covalent Complex (Reversible Binding) P->PI + Inhibitor (Kd) I 2-Chloro-N-(1,3-dimethyl- 1H-pyrazol-4-yl)-acetamide I->PI P_I Covalent Adduct (Irreversible Inhibition) PI->P_I SN2 Alkylation (kinact)

Caption: Kinetic model of targeted covalent inhibition via SN2 displacement.

Quantitative Warhead Comparison

To understand why a chloroacetamide is chosen over other electrophiles, we must evaluate intrinsic reactivity. The table below summarizes the causality behind warhead selection in TCI design.

Warhead TypeReaction MechanismRelative Intrinsic ReactivityReversibilityCausality / Application Context
Acrylamide Michael AdditionLow to ModerateIrreversiblePreferred for highly nucleophilic, solvent-exposed cysteines (e.g., KRAS G12C, BTK).
Chloroacetamide SN​2 AlkylationModerate to HighIrreversibleIdeal for buried or less acidic cysteines requiring a stronger electrophilic drive[3].
Fluoroacetamide SN​2 AlkylationLowIrreversibleRequires microenvironment activation; used to maximize target specificity[3].
Nitrile Pinner-type AdditionVariableReversibleUsed when irreversible modification causes unacceptable toxicity profiles.

Protocol: Intact Protein MS for Covalent Adduct Validation

Before advancing a covalent hit, it is mandatory to validate the 1:1 stoichiometry of the protein-inhibitor adduct.

Causality: Why use intact MS instead of bottom-up proteomics initially? Intact MS provides a macro-level view of the reaction. It immediately reveals if the compound is a well-behaved stoichiometric binder or a promiscuous aggregator that labels multiple surface cysteines—a critical go/no-go decision point in drug development.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer, pH 7.4.

    • Expert Insight: The pH must be strictly controlled at 7.4 to mimic physiological conditions. At higher pH, the thiolate concentration increases artificially, leading to false-positive promiscuous labeling. Potassium phosphate is preferred over Tris or HEPES, as primary amine-containing buffers can compete for the chloroacetamide warhead.

  • Protein Equilibration: Dilute the recombinant target protein (containing the target cysteine) to a final concentration of 2 µM in the reaction buffer.

  • Compound Addition: Prepare a 10 mM stock of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide in LC-MS grade DMSO. Add the compound to the protein solution to achieve a final concentration of 20 µM (10x molar excess). Ensure final DMSO concentration is 1% v/v to prevent protein denaturation.

  • Incubation: Incubate the mixture at 25 °C for 1 to 4 hours.

  • Quenching: Quench the reaction by adding 1% formic acid (final concentration) to lower the pH and protonate the unreacted cysteines, halting the SN​2 reaction.

  • LC-MS Analysis: Inject 2-5 µL onto a C4 or C8 analytical column connected to a Time-of-Flight (TOF) or Orbitrap mass spectrometer. Elute using a fast gradient of Water/Acetonitrile with 0.1% Formic Acid.

  • Data Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged envelope to a zero-charge mass spectrum. A successful reaction will show a mass shift of +151.05 Da (Mass of compound minus HCl).

Application 2: Parallel Library Synthesis & PROTAC Linker Chemistry

Beyond direct inhibition, the α -chloro group is highly susceptible to nucleophilic attack. By reacting 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide with a diverse array of primary amines, secondary amines, or thiols, medicinal chemists can rapidly generate libraries of N -(pyrazol-4-yl)acetamides. Furthermore, this reactivity is exploited to attach E3 ligase recruiters (like thalidomide or VHL ligands) to pyrazole-based target binders, creating PROTACs.

G Start 2-Chloro-N-(1,3-dimethyl- 1H-pyrazol-4-yl)-acetamide React SN2 Alkylation (Parallel Synthesis) Start->React Nuc Diverse Nucleophiles (1°/2° Amines, Thiols) Nuc->React Base Non-Nucleophilic Base (e.g., DIPEA) Base->React Purify High-Throughput Purification (Prep-HPLC) React->Purify Screen Phenotypic / Target Screening Purify->Screen

Caption: Workflow for generating pyrazole-based heterocyclic libraries via SN2 derivatization.

Protocol: High-Throughput SN​2 Derivatization

This protocol outlines the synthesis of a targeted library using amine nucleophiles.

Step-by-Step Methodology
  • Reaction Setup: In a 96-well deep-well plate, dispense 50 µmol of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide per well.

  • Solvent Addition: Add 500 µL of anhydrous N,N-Dimethylformamide (DMF) to each well.

    • Expert Insight: DMF is chosen for its high dielectric constant, which stabilizes the polar transition state of the SN​2 reaction, significantly accelerating the reaction rate compared to less polar solvents like DCM.

  • Base Addition: Add 150 µmol (3 equivalents) of N,N-Diisopropylethylamine (DIPEA) to each well.

    • Expert Insight: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile against the building blocks, while efficiently neutralizing the HCl byproduct to drive the reaction to completion.

  • Nucleophile Addition: Add 60 µmol (1.2 equivalents) of diverse primary or secondary amines to individual wells.

  • Agitation and Heating: Seal the plate and heat to 60 °C on a shaker for 12 hours.

  • Workup & Purification: Evaporate the DMF using a centrifugal evaporator (e.g., Genevac). Re-dissolve the crude mixtures in DMSO and purify via high-throughput preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Validation: Confirm the identity and purity (>95%) of the resulting N -substituted acetamides via LC-MS before advancing to biological screening.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: nih.gov URL:[Link]

  • Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines Source: nih.gov URL:[Link]

  • Peptide-Based Targeted Covalent Inhibitors Source: acs.org URL:[Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction Source: rsc.org URL:[Link]

Sources

Application

derivatization of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide for SAR studies

Application Note: Derivatization of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide for Structure-Activity Relationship (SAR) Studies Executive Summary The compound 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide for Structure-Activity Relationship (SAR) Studies

Executive Summary

The compound 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (CAS: 957510-90-6) is a highly versatile electrophilic building block widely utilized in medicinal chemistry. The 1,3-dimethyl-1H-pyrazole core acts as a privileged pharmacophore, offering excellent metabolic stability, favorable logP contributions, and critical hydrogen-bond acceptors. Meanwhile, the terminal α -chloroacetamide moiety serves as a reactive hub. This application note details the mechanistic rationale and self-validating protocols for derivatizing this core via nucleophilic aliphatic substitution ( SN​2 ) to generate diverse libraries for Structure-Activity Relationship (SAR) studies and Targeted Covalent Inhibitor (TCI) design.

Mechanistic Rationale & Chemical Properties

The derivatization of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide relies on the high electrophilicity of the α -carbon. The adjacent carbonyl group withdraws electron density and stabilizes the SN​2 transition state via orbital overlap (lowering the LUMO energy), making the chloride an excellent leaving group.

Chemoselectivity and Stability: When designing SAR libraries, the choice of the halide leaving group is critical. Chloroacetamides are intrinsically less reactive and more stable in solution than their iodoacetamide counterparts[1]. This attenuated reactivity provides a wider thermodynamic window to control derivatization chemoselectivity. In biological screening, this translates to highly specific covalent modification of target cysteine residues with significantly reduced off-target labeling of other amino acids (such as lysine or histidine)[1].

Because the chloroacetamide group readily reacts with thiol-containing molecules to form stable covalent thioether products[2], it can be used both as a permanent warhead in the final drug candidate or as a temporary handle to build lipophilic/steric SAR vectors during early discovery.

Derivatization Strategy & Workflow

To systematically explore the chemical space around the pyrazole core, researchers can displace the chloride with three primary classes of nucleophiles: amines, thiols, and phenols.

Pathway Core 2-Chloro-N-(1,3-dimethyl -1H-pyrazol-4-yl)-acetamide Amines Amine Nucleophiles Core->Amines SN2 (DIPEA, DMF) Thiols Thiol Nucleophiles Core->Thiols SN2 (K2CO3, MeCN) Phenols Phenol Nucleophiles Core->Phenols SN2 (Cs2CO3, Heat) SAR_Amines Glycinamide Analogs (H-Bond Donors/Acceptors) Amines->SAR_Amines SAR_Thiols Thioether Analogs (Covalent Targeting/Lipophilic) Thiols->SAR_Thiols SAR_Phenols Ether Analogs (Steric Bulk Exploration) Phenols->SAR_Phenols

Chemical derivatization pathways of the chloroacetamide core for SAR library generation.

Quantitative Data: Optimized Reaction Parameters

The following table synthesizes the optimal conditions required to overcome the specific activation energies of different nucleophile classes while preventing the hydrolysis of the acetamide core.

Nucleophile ClassRepresentative ReagentBase / CatalystSolventTemp (°C)Time (h)Typical Yield (%)
1° Aliphatic Amines BenzylamineDIPEA (2.0 eq)DMF604 - 685 - 95%
2° Aliphatic Amines PiperidineDIPEA (2.0 eq)DMF606 - 880 - 90%
Aromatic Amines AnilineK₂CO₃ / KI (cat.)DMF8012 - 1860 - 75%
Aliphatic Thiols EthanethiolK₂CO₃ (1.5 eq)MeCN252 - 4> 90%
Phenols PhenolCs₂CO₃ (2.0 eq)DMF9012 - 1670 - 85%

Experimental Protocols (Self-Validating Systems)

Protocol A: Parallel Synthesis of Amine Derivatives (Glycinamide Analogs)

Causality Note: Derivatization of acetamides is optimally performed in polar aprotic solvents like DMF, which possess a high dielectric constant to stabilize the polar transition state of the SN​2 reaction without solvating the nucleophile[3]. N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the nucleophilic amine.

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (187.6 mg, 1.0 mmol, 1.0 eq) in 5.0 mL of anhydrous DMF.

  • Activation: Add DIPEA (348 µL, 2.0 mmol, 2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Nucleophilic Attack: Add the desired primary or secondary amine (1.2 mmol, 1.2 eq) dropwise.

  • Heating: Cap the vial and heat the reaction block to 60 °C. Stir continuously for 6 hours.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL MeOH, and inject into the LC-MS.

    • Validation Logic: The reaction is deemed complete and self-validated when the starting material peak ( m/z 188.0 [M+H]+ ) completely disappears. The new product peak must match the theoretical mass: Mproduct​=187.63+Mamine​−36.46(HCl) .

  • Workup: Quench the reaction with 10 mL of 5% aqueous LiCl (to partition the DMF into the aqueous layer). Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Synthesis of Thioether Analogs (Cysteine-Targeted SAR)

Causality Note: Thiols are highly polarizable and extremely potent nucleophiles. Consequently, the reaction can proceed at room temperature. However, thiols are prone to oxidative dimerization to form disulfides. Therefore, degassing the solvent is a mandatory step. Mild bases like K₂CO₃ are sufficient to generate the highly reactive thiolate anion[3].

Step-by-Step Methodology:

  • Degassing: Sparge 5.0 mL of anhydrous Acetonitrile (MeCN) with Argon gas for 15 minutes.

  • Preparation: Dissolve the core chloroacetamide (187.6 mg, 1.0 mmol, 1.0 eq) and the target thiol (1.05 mmol, 1.05 eq) in the degassed MeCN.

  • Alkylation: Add finely powdered anhydrous K₂CO₃ (207 mg, 1.5 mmol, 1.5 eq). Stir vigorously at 25 °C under an Argon balloon for 3 hours.

  • Self-Validation Checkpoint (TLC/Ellman's Reagent): Spot the reaction mixture on a silica TLC plate. Stain with Ellman's reagent (DTNB).

    • Validation Logic: A negative Ellman's stain (absence of bright yellow color) confirms the complete consumption of the free thiol, validating the end of the reaction.

  • Workup: Filter the suspension through a Celite pad to remove K₂CO₃ salts. Concentrate the filtrate and purify via reverse-phase prep-HPLC.

Iterative SAR Optimization Cycle

To effectively utilize the derivatives generated from the protocols above, integrate them into a closed-loop SAR workflow. The structural modifications at the α -position directly influence the target binding affinity, which feeds back into the next generation of library design.

Workflow Design 1. Rational Design (Select Nucleophile Library) Synthesis 2. Parallel Synthesis (SN2 Displacement) Design->Synthesis Validation 3. Self-Validation (LC-MS Mass Shift Check) Synthesis->Validation Screening 4. Biological Screening (Target Binding Assays) Validation->Screening Analysis 5. SAR Data Analysis (Next-Gen Optimization) Screening->Analysis Analysis->Design Iterative Feedback Loop

Iterative SAR optimization workflow utilizing parallel synthesis and biological screening.

References

  • Source: MDPI (Molecules)
  • Chloroacetamide, No-Weigh Format (Product Instructions & Reactivity Profile)
  • Source: PMC / National Institutes of Health (NIH)

Sources

Method

Application Note: High-Throughput Biological Activity Screening of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide Derivatives

Scientific Rationale & Scaffold Significance The 1,3-dimethyl-1H-pyrazol-4-yl moiety is a highly privileged pharmacophore in modern medicinal chemistry. It frequently serves as a bioisostere for phenyl and heteroaryl rin...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Scaffold Significance

The 1,3-dimethyl-1H-pyrazol-4-yl moiety is a highly privileged pharmacophore in modern medicinal chemistry. It frequently serves as a bioisostere for phenyl and heteroaryl rings, offering improved aqueous solubility, favorable metabolic stability, and distinct hydrogen-bonding profiles. Recent literature highlights its potent efficacy in targeting both host and pathogen kinases, notably in the discovery of [1] and [2].

The parent compound,[3], is a highly versatile intermediate. The α-chloroacetamide group acts as a mild electrophile. This provides two distinct screening paradigms:

  • Covalent Warhead Screening : The parent compound can target non-catalytic cysteine residues in kinase active sites via nucleophilic substitution, enabling irreversible inhibition.

  • Late-Stage Diversification : The labile chloride leaving group allows for the rapid generation of derivative libraries via SN2 displacement with primary/secondary amines or thiols, yielding reversible, ATP-competitive inhibitors.

This application note details a robust, self-validating workflow for the biochemical and phenotypic screening of these derivatives, utilizing CDK2 inhibition and A2780 ovarian cancer cell viability as the primary models[4].

Screening Strategy & Workflow

Workflow for the biological evaluation of 1,3-dimethyl-1H-pyrazol-4-yl acetamide derivatives.

Protocol I: Primary Biochemical Screening (CDK2 Inhibition)

To evaluate the intrinsic target engagement of the synthesized derivatives, an ADP-Glo™ Kinase Assay is utilized. This luminescent assay measures the depletion of ATP, inversely correlating with kinase inhibition.

Experimental Causality & Reagent Selection
  • ATP Concentration : The assay is run at the apparent ATP Michaelis constant ( Km​ ) for CDK2 (typically 10–15 µM). Causality: Screening at Km​ ensures the assay is sensitive enough to identify ATP-competitive pyrazole derivatives without being artificially masked by the high physiological ATP levels (~1 mM) that would outcompete weak hits during a primary screen.

  • DTT Exclusion vs. Inclusion : Causality: If screening the parent chloroacetamide as a covalent inhibitor, Dithiothreitol (DTT) MUST be excluded from the buffer. The nucleophilic thiol of DTT will rapidly react with the electrophilic chloroacetamide via SN2, quenching the warhead before it can engage the kinase. Conversely, when screening the amine-substituted reversible derivatives, 1 mM DTT is restored to prevent oxidative cross-linking of the kinase.

  • BSA Addition : 0.01% Bovine Serum Albumin (BSA) is included. Causality: BSA prevents non-specific binding of hydrophobic pyrazole derivatives to the plastic walls of the 384-well microplate, preventing false negatives.

Step-by-Step Methodology
  • Buffer Preparation : Prepare Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Add 1 mM DTT only if screening non-covalent derivatives.

  • Compound Plating : Dispense 100 nL of derivatives (in 100% DMSO) into a white 384-well plate using an acoustic dispenser (e.g., Echo 550) to achieve a final concentration range of 10 µM to 0.1 nM (10-point dose-response).

  • Enzyme Addition : Add 5 µL of CDK2/Cyclin E enzyme mix (final concentration 2 nM) to all wells except the negative control wells (add buffer instead). Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation : Add 5 µL of ATP/Substrate mix (final ATP = 10 µM, Histone H1 substrate = 0.2 mg/mL). Incubate for 60 minutes at room temperature.

  • Detection : Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete unreacted ATP (incubate 40 min). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 min).

  • Read : Measure luminescence on a multimode plate reader (e.g., EnVision).

Self-Validating System Checkpoint

A plate is only considered valid if the calculated Z'-factor is ≥0.6 . This is derived from the positive control (1 µM Dinaciclib, complete inhibition) and the negative control (0.1% DMSO, maximum activity).

Mechanism of Action: CDK2 Pathway

Mechanism of action: CDK2 inhibition prevents Rb phosphorylation and subsequent S-phase entry.

Protocol II: Secondary Phenotypic Screening (A2780 Cell Viability)

Derivatives exhibiting an IC₅₀ < 1 µM in the biochemical assay are advanced to cellular screening using the A2780 ovarian cancer cell line, a model highly sensitive to cell-cycle disruption[1].

Experimental Causality & Reagent Selection
  • Seeding Density Optimization : Causality: A2780 cells are seeded at exactly 2,000 cells/well in 384-well plates. This specific density is calibrated to ensure that the vehicle-control wells reach ~80% confluence by the end of the 72-hour incubation. If cells overgrow and enter the stationary phase, the proliferation rate drops natively, which artificially blunts the apparent efficacy of cell-cycle inhibitors.

  • Edge Effect Mitigation : Causality: The outermost perimeter wells of the 384-well plate are excluded from the assay and filled with 50 µL of sterile PBS. This creates a hydration buffer that prevents evaporation in the inner experimental wells, mitigating osmolarity changes that commonly skew HTS viability data.

Step-by-Step Methodology
  • Cell Seeding : Harvest A2780 cells in log-phase growth. Resuspend in RPMI-1640 supplemented with 10% FBS. Dispense 2,000 cells in 40 µL per well into the inner wells of a 384-well opaque bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment : Pin-transfer 40 nL of the derivative library (dose-response) into the assay wells. Final DMSO concentration must not exceed 0.1%.

  • Incubation : Incubate the plates for 72 hours undisturbed.

  • Viability Measurement : Equilibrate the plate to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo® reagent to each well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Read : Record luminescence. Calculate the GI₅₀ (concentration required for 50% growth inhibition).

Self-Validating System Checkpoint

To ensure the anti-proliferative effect is target-specific and not a result of general pan-assay interference or basal cytotoxicity, an orthogonal counterscreen is mandated. All hits must be screened against a non-tumorigenic or metabolically distinct cell line (e.g., HepG2). A valid lead compound must demonstrate a Selectivity Index (SI) > 10 (HepG2 CC₅₀ / A2780 GI₅₀).

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) data for a representative subset of synthesized derivatives, demonstrating the transition from the covalent parent compound to optimized, reversible inhibitors.

Compound IDR-Group Substitution (Replacing Cl)CDK2 IC₅₀ (nM)A2780 GI₅₀ (µM)HepG2 CC₅₀ (µM)Selectivity Index
1 (Parent) -Cl (Covalent Warhead)45 ± 41.2 ± 0.1>50>41
2 -NH-Phenyl120 ± 123.5 ± 0.4>50>14
3 -NH-(4-F-Phenyl)15 ± 20.4 ± 0.05>50>125
4 -Morpholino850 ± 45>10.0>50N/A
Ref Dinaciclib (Positive Control)3 ± 0.50.01 ± 0.0028.5850

Data Interpretation: Substitution of the chloride leaving group with a 4-fluoroaniline moiety (Compound 3) significantly enhances CDK2 binding affinity compared to the unsubstituted aniline (Compound 2), likely due to favorable halogen bonding within the ATP-binding pocket, resulting in sub-micromolar cellular efficacy.

References

  • Title: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Source: Molecules, 2023, 28(7), 2951. URL: [Link]

  • Title: Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Source: Journal of Medicinal Chemistry, 2025, 68(8), 8933-8966. URL: [Link]

Sources

Application

Application Note: Optimized Protocols for the N-Chloroacetylation of Substituted Pyrazoles

Executive Summary The N-chloroacetylation of substituted pyrazoles is a fundamental transformation in medicinal chemistry and agrochemical development. The resulting 1-(chloroacetyl)-1H-pyrazoles serve as highly reactive...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-chloroacetylation of substituted pyrazoles is a fundamental transformation in medicinal chemistry and agrochemical development. The resulting 1-(chloroacetyl)-1H-pyrazoles serve as highly reactive, privileged building blocks for the synthesis of complex heterocycles, including azetidinones, thiazolidinones, and novel fluorinated anticancer agents. This application note provides a comprehensive, self-validating guide to performing this transformation using both conventional continuous stirred-tank (batch) and modern microwave-assisted methodologies.

Mechanistic Rationale & Experimental Causality

To ensure high yields and prevent side reactions, it is critical to understand the causality behind the experimental conditions. The reaction proceeds via a nucleophilic acyl substitution .

  • The Mechanism: The secondary amine nitrogen (N1) of the pyrazole ring acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This generates a transient tetrahedral intermediate that rapidly collapses, expelling a chloride leaving group.

  • The Role of the Base: As the reaction proceeds, hydrochloric acid (HCl) is generated. If left unneutralized, HCl will protonate the starting pyrazole, rendering it non-nucleophilic and halting the reaction. An acid scavenger—typically Triethylamine (Et₃N) or anhydrous Potassium Carbonate (K₂CO₃)—is strictly required to drive the reaction to completion[1].

  • Temperature Causality: The initial electrophilic addition is violently exothermic. Performing the addition at 0–5 °C prevents the thermal degradation of the pyrazole ring and suppresses the formation of di-acylated or ring-opened byproducts.

Mechanism A Substituted Pyrazole (Nucleophile) C Tetrahedral Intermediate (Transient) A->C Nucleophilic Attack (N1 to C=O) B Chloroacetyl Chloride (Electrophile) B->C Electrophilic Addition D N-Chloroacetyl Pyrazole (Target Product) C->D Chloride Elimination E HCl (Neutralized by Base) C->E Deprotonation

Figure 1: Nucleophilic acyl substitution pathway for N-chloroacetylation.

Materials and Reagents

  • Substrate: Substituted 1H-pyrazole derivative (1.0 eq)

  • Electrophile: 2-Chloroacetyl chloride (1.1 to 1.2 eq) – Caution: Highly lachrymatory and corrosive.

  • Bases: Triethylamine (Et₃N) (1.2 eq) or anhydrous K₂CO₃.

  • Solvents: Anhydrous Dichloromethane (DCM) for batch synthesis; N,N-Dimethylformamide (DMF) for microwave synthesis.

  • Quenching/Washing: Saturated aqueous NaCl (Brine), ice-cold distilled water.

Experimental Methodologies

Protocol A: Conventional Batch Synthesis (DCM / Et₃N)

This protocol is highly scalable and ideal for temperature-sensitive substrates [2].

Step 1: Preparation & Cooling

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve the substituted pyrazole (10 mmol) in 30 mL of anhydrous DCM.

  • Add Et₃N (12 mmol) to the solution.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

Step 2: Electrophilic Addition (Self-Validating Step)

  • Dissolve chloroacetyl chloride (11 mmol) in 10 mL of anhydrous DCM.

  • Add this solution dropwise over 15–20 minutes via an addition funnel.

  • Self-Validation Check: As the addition proceeds, a dense white precipitate (Et₃N·HCl) will form. This visual cue confirms that the acylation is actively occurring and HCl is being successfully scavenged.

Step 3: Reaction Maturation

  • Remove the ice bath and allow the mixture to warm to room temperature (25 °C).

  • Stir continuously for 12–18 hours. Monitor via TLC (Hexane:Ethyl Acetate, 4:1).

Step 4: Workup & Purification

  • Quench the reaction by adding 20 mL of ice-cold water.

  • Transfer to a separatory funnel. Extract the organic (DCM) layer and wash successively with 1M HCl (to remove excess Et₃N), saturated NaHCO₃, and Brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization (ethanol) or silica gel column chromatography.

Protocol B: Microwave-Assisted Synthesis (DMF / Et₃N)

Microwave irradiation drastically reduces reaction times from hours to minutes by utilizing dielectric heating, making it ideal for rapid library generation [1].

Step 1: Preparation

  • In a microwave-safe reaction vessel, dissolve the pyrazole (10 mmol) in 15 mL of anhydrous DMF.

  • Add Et₃N (12 mmol) and chloroacetyl chloride (11 mmol) slowly while cooling the vessel externally to prevent premature thermal spiking.

Step 2: Microwave Irradiation

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate at a controlled power setting (maintaining ~80 °C) for 3–4 minutes.

Step 3: Workup

  • Pour the hot reaction mixture over crushed ice.

  • Self-Validation Check: The sudden change in solvent polarity will cause the hydrophobic N-chloroacetyl pyrazole product to precipitate immediately as a solid.

  • Filter the solid, wash thoroughly with cold water to remove residual DMF, and dry under a vacuum.

Workflow step1 Step 1: Preparation Dissolve Pyrazole + Base Cool to 0-5 °C step2 Step 2: Addition Dropwise addition of Chloroacetyl Chloride step1->step2 step3 Step 3: Reaction Stir at RT (Batch) or Microwave (3-4 min) step2->step3 step4 Step 4: Quench & Extract Wash with Brine/Water Separate Organic Layer step3->step4 step5 Step 5: Purification Column Chromatography or Recrystallization step4->step5

Figure 2: Step-by-step experimental workflow for batch and microwave synthesis.

Quantitative Data & Method Comparison

The following table summarizes the operational differences and expected outcomes between the two methodologies, allowing researchers to select the appropriate protocol based on their laboratory infrastructure.

ParameterProtocol A (Conventional Batch)Protocol B (Microwave-Assisted)
Primary Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
Acid Scavenger Triethylamine (Et₃N)Triethylamine (Et₃N)
Thermal Profile 0–5 °C, then Room Temp (25 °C)Microwave Irradiation (~80 °C)
Reaction Time 12–18 hours3–4 minutes
Typical Yield 65–75%80–90%
Scalability High (Multi-gram to Kilogram scale)Low to Medium (Vessel limited)

Self-Validation & Analytical Troubleshooting

To ensure absolute trustworthiness in the synthesized batch, the protocol relies on a tripartite self-validating analytical system:

  • Chromatographic Shift (TLC): The N-chloroacetylation masks the polar N-H bond of the starting pyrazole. Consequently, the target product will consistently present a higher R_f value (less polar) than the starting material when eluted in standard Hexane/Ethyl Acetate mixtures.

  • Infrared Spectroscopy (FT-IR): Successful acylation is marked by the disappearance of the broad N-H stretching band (3200–3400 cm⁻¹) and the emergence of a strong, sharp amide carbonyl (C=O) stretch around 1660–1690 cm⁻¹ .

  • Nuclear Magnetic Resonance (¹H NMR): The definitive hallmark of a successful N-chloroacetylation is the appearance of a sharp, uncoupled singlet integrating to two protons at δ 4.20–4.80 ppm (in CDCl₃ or DMSO-d₆). This corresponds directly to the methylene protons (-CH₂Cl) adjacent to the strongly electron-withdrawing carbonyl and chlorine atoms.

References

  • Title: Synthesis of pyrazole imines and azetidinone compounds using conventional and microwave technique and studies of their antibacterial activity Source: Indian Journal of Chemistry Section B, Vol. 44B, pp. 1452-1455 (2005). URL: [Link]

  • Title: Synthesis, biological evaluation and molecular docking study of novel fluorinated 1H-pyrazol-4-ylacetamide derivatives as potential anticancer agents Source: Bioorganic Chemistry, Vol. 114, 105126 (2021). URL: [Link]

Method

Large-Scale Synthesis of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide: An Application and Protocol Guide

Abstract This comprehensive guide details a robust and scalable protocol for the synthesis of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide, a key intermediate in the development of various pharmaceutical and agroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide, a key intermediate in the development of various pharmaceutical and agrochemical agents. This document provides a thorough understanding of the synthetic pathway, including the critical preceding step of preparing the 4-amino-1,3-dimethyl-1H-pyrazole precursor. The protocols are designed for researchers, chemists, and professionals in drug development, offering in-depth explanations of experimental choices, process controls, and safety considerations essential for successful large-scale production.

Introduction: Significance and Applications

2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide and its derivatives are pivotal building blocks in medicinal and agricultural chemistry. The pyrazole motif is a well-established pharmacophore found in a wide array of bioactive molecules exhibiting analgesic, anti-inflammatory, anti-tumor, and antimicrobial properties. The chloroacetamide functionality serves as a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery and crop protection. For instance, related N-pyrazole derivatives are being investigated as potent insecticides.

The successful and efficient large-scale synthesis of this intermediate is therefore a critical step in the supply chain for these important end-products. This guide aims to provide a reliable and scalable process, moving from laboratory-scale synthesis to pilot plant and beyond.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule is most effectively achieved through a two-step process. This approach ensures high purity of the final product and allows for straightforward scale-up. The overall synthetic pathway is outlined below:

Step 1: Synthesis of 4-Amino-1,3-dimethyl-1H-pyrazole

The initial and crucial step is the preparation of the pyrazole amine precursor. A practical and scalable method involves a three-step sequence starting from readily available materials like methyl hydrazine.[1][2] This typically involves the nitration of 1,3-dimethyl-pyrazole followed by a reduction to yield the desired 4-amino-1,3-dimethyl-pyrazole.[2] Achieving high isomeric purity at this stage is paramount to the success of the subsequent acylation reaction.[1][2]

Step 2: Acylation of 4-Amino-1,3-dimethyl-1H-pyrazole

The final step involves the acylation of the prepared 4-amino-1,3-dimethyl-1H-pyrazole with chloroacetyl chloride. This reaction forms the desired amide bond, yielding 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide. The reaction is typically carried out in a suitable solvent and may require a base to neutralize the hydrogen chloride byproduct.

Detailed Experimental Protocols

Step 1: Large-Scale Synthesis of 4-Amino-1,3-dimethyl-1H-pyrazole Hydrochloride

This protocol is adapted from a demonstrated scalable process.[2]

3.1.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
1,3-Dimethyl-4-nitropyrazole2942-41-8141.121.0
Palladium on Carbon (10%, 50% wet)7440-05-3-10% w/w
Methanol67-56-132.04Solvent
Hydrochloric Acid (37%)7647-01-036.46As required
Hydrogen Gas1333-74-02.02Excess

3.1.2. Protocol

  • Reaction Setup: Charge a suitable hydrogenation reactor with 1,3-dimethyl-4-nitropyrazole, palladium on carbon (10% loading, 50% wet), methanol, and hydrochloric acid.[2]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 120 psi and heat the mixture to 50°C with vigorous stirring.[2]

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method, such as NMR, to confirm the disappearance of the starting material and the intermediate.[2] If the reaction stalls, an additional portion of the palladium catalyst may be required.[2]

  • Work-up and Isolation: Upon completion, cool the reaction mixture and carefully filter to remove the catalyst.[2] The solvent is then exchanged for an appropriate crystallization solvent, such as industrial methylated spirit, to precipitate the product.[2]

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization to yield 4-amino-1,3-dimethyl-pyrazole hydrochloride in high chemical and isomeric purity.[2]

Step 2: Large-Scale Synthesis of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide

This protocol is based on established acylation procedures of aminopyrazoles.[3][4]

3.2.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
4-Amino-1,3-dimethyl-1H-pyrazole20133-14-6111.151.0
Chloroacetyl Chloride79-04-9112.941.0 - 1.1
Dichloromethane (DCM)75-09-284.93Solvent
Triethylamine or other suitable base121-44-8101.191.1 - 1.2

3.2.2. Protocol

  • Reaction Setup: In a large, well-ventilated reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-amino-1,3-dimethyl-1H-pyrazole in dichloromethane. Cool the solution to 0-5°C using an ice bath.[3]

  • Addition of Base: Add a suitable base, such as triethylamine, to the cooled solution.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride dropwise to the reaction mixture via the addition funnel, maintaining the temperature between 0-5°C.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC or HPLC.[5]

  • Work-up: Upon completion, the reaction mixture can be poured onto crushed ice and neutralized with a mild acid like acetic acid.[5] The organic layer is then separated, washed with brine, and dried over anhydrous sodium sulfate.[6]

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization from a suitable solvent system (e.g., hexane-ethyl acetate) to afford the pure 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide as a solid.[6]

Process Visualization

Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acylation Nitration Nitration of 1,3-Dimethyl-pyrazole Reduction Catalytic Hydrogenation (Pd/C, H2) Nitration->Reduction Purification1 Crystallization & Isolation Reduction->Purification1 Acylation Acylation with Chloroacetyl Chloride Purification1->Acylation 4-Amino-1,3-dimethyl-1H-pyrazole Workup Aqueous Work-up & Extraction Acylation->Workup Purification2 Chromatography or Recrystallization Workup->Purification2 Final_Product Final Product Purification2->Final_Product 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide

Caption: Overall workflow for the synthesis of the target compound.

Reaction Scheme

G A 1,3-Dimethyl-4-nitropyrazole B 4-Amino-1,3-dimethyl-1H-pyrazole A->B H2, Pd/C D 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide B->D C Chloroacetyl Chloride C->D E HCl

Caption: Chemical reaction scheme for the two-step synthesis.

Safety and Handling

5.1. Hazard Identification

  • Chloroacetyl Chloride: Corrosive, causes severe skin burns and eye damage. Lachrymator. Reacts violently with water.

  • 1,3-Dimethyl-4-nitropyrazole: May be harmful if swallowed or in contact with skin.

  • Hydrogen Gas: Extremely flammable.

  • Palladium on Carbon: Flammable solid. May ignite if dry.

  • Dichloromethane: Suspected of causing cancer.

  • Triethylamine: Flammable liquid and vapor. Corrosive.

5.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A lab coat, and in the case of large-scale operations, chemical-resistant aprons and boots are recommended.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. For large-scale work, a respirator may be necessary.

5.3. Engineering Controls

  • All operations should be conducted in a well-ventilated laboratory or a chemical fume hood.

  • For the hydrogenation step, a properly rated and maintained pressure reactor is essential.

  • Ensure easy access to safety showers and eyewash stations.[7]

5.4. Waste Disposal

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

  • Contaminated materials should be treated as hazardous waste.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide carbonyl and N-H bonds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide. By following the outlined procedures and adhering to the safety precautions, researchers and process chemists can reliably produce this valuable intermediate for further applications in drug discovery and agrochemical development. The emphasis on a two-step synthetic strategy, starting with the preparation of the high-purity amine precursor, is key to achieving high yields and quality of the final product on a large scale.

References

  • TIJER.org. SYNTHESIS OF CHARACTERIZATION OF FLUORINATED 2-CHLORO-N- (1- (DIFLUOROMETHYL)-1H-PYRAZOL-4-YL)- ACETAMIDE. Available at: [Link]

  • ResearchGate. Practical and Scalable Process for the Preparation of 4Amino1,3-dimethylpyrazole Hydrochloride | Request PDF. Available at: [Link]

  • ACS Publications. Practical and Scalable Process for the Preparation of 4-Amino-1,3-dimethylpyrazole Hydrochloride. Available at: [Link]

  • PMC. Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. Available at: [Link]

  • NextSDS. 2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide. Available at: [Link]

  • ChemicalCell. 2-Chloro-n-(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Acetamide. Available at: [Link]

  • KISHIDA CHEMICAL CO.,LTD. Safety Data Sheet. Available at: [Link]

  • Analytical Methods (RSC Publishing). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Available at: [Link]

  • Semantic Scholar. 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

  • Rsc.org. Supporting Information. Available at: [Link]

  • PMC. 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Available at: [Link]

  • MDPI. New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Available at: [Link]

  • ResearchGate. Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and. Available at: [Link]

  • Sciforum. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Available at: [Link]

  • PubMed. Discovery of 2-(1-(3-Chloro-4-cyanophenyl)-1 H-pyrazol-3-yl)acetamides as Potent, Selective, and Orally Available Antagonists Targeting the Androgen Receptor. Available at: [Link]

  • Walailak Journal of Science and Technology (WJST). Opinion to: Design, Synthesis, Antimicrobial, and Antioxidant Activities of Novel {4,5-(substituted diphenyl)-4H-1,2,4-triazol-3- ylthio}acetyl Chloride. Available at: [Link]

  • NextSDS. 2-CHLORO-N-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ACETAMIDE. Available at: [Link]

  • PubMed. 2-Chloro-N-[1-(4-chloro-phen-yl)-3-cyano-1H-pyrazol-5-yl]acetamide. Available at: [Link]

  • PubChem. 2-chloro-N-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl). Available at: [Link]

  • MDPI. 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Available at: [Link]

  • Google Patents. WO2017025981A1 - Process for the preparation of methyl 4,6-diamino-2-[l-(2-fhiorobenzvr)-lh-pyrazolo i3,4-blpvridin-3-vn-5-pyrimidinyl(methvl)carbamate and its polymorphs thereof. Available at: https://patents.google.
  • Organic Syntheses Procedure. 5. Available at: [Link]

  • NextSDS. 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide. Available at: [Link]

  • Journal of Chemical Sciences | Indian Academy of Sciences. Available at: [Link]

  • ECHA CHEM. 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide. Available at: [Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo- 2-phenyl-1H-pyrazol-4-yl)acetamide Hemi Acetic Acid Solvate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide

Welcome to the technical support center for the synthesis of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and an optimized protocol to enhance yield and purity.

Reaction Overview

The synthesis of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide is a standard N-acylation reaction. It involves the reaction of 4-amino-1,3-dimethyl-1H-pyrazole with chloroacetyl chloride. Typically, a base is used to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.

Reactants:

  • 4-amino-1,3-dimethyl-1H-pyrazole

  • Chloroacetyl Chloride

  • Base (e.g., Triethylamine, Potassium Carbonate, Pyridine)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

Product:

  • 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The exocyclic amino group of the pyrazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the final amide product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products pyrazole 4-amino-1,3-dimethyl-1H-pyrazole (Nucleophile) tetrahedral Tetrahedral Intermediate pyrazole->tetrahedral Nucleophilic Attack acyl_chloride Chloroacetyl Chloride (Electrophile) acyl_chloride->tetrahedral product 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide tetrahedral->product Chloride Elimination hcl HCl (scavenged by base)

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting Guide (Q&A)

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Q1: Why is my reaction yield consistently low?

Low yields can stem from several factors, from reactant quality to reaction conditions. A systematic approach is key to diagnosis.

  • Purity of Starting Materials: The purity of 4-amino-1,3-dimethyl-1H-pyrazole is crucial. The presence of impurities can lead to side reactions. It is recommended to use a starting material with >98% purity.

  • Reactivity of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture.[1][2] This forms chloroacetic acid, which will not participate in the acylation. Always use freshly opened or distilled chloroacetyl chloride for best results.

  • Incorrect Stoichiometry: While a 1:1 molar ratio of reactants is theoretically required, a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride can sometimes drive the reaction to completion. However, a large excess can lead to impurity formation.

  • Inefficient Base: The choice and amount of base are critical. The base must be strong enough to neutralize the generated HCl but should not react with the chloroacetyl chloride.

    • Weak Base: If the base is too weak, the reaction mixture will become acidic, protonating the starting amine and rendering it non-nucleophilic, thus stalling the reaction.

    • Nucleophilic Base: Primary or secondary amine bases can compete with the pyrazole amine, leading to undesired side products. Sterically hindered non-nucleophilic bases like triethylamine (TEA) or pyridine are often preferred.[3] Inorganic bases like potassium carbonate can also be effective, particularly in polar aprotic solvents like DMF or acetonitrile.[4][5]

  • Suboptimal Temperature: Acylation reactions are often exothermic.[2] Running the reaction at low temperatures (0-5 °C) during the addition of chloroacetyl chloride helps to control the reaction rate and minimize the formation of side products.[6] After the initial addition, allowing the reaction to slowly warm to room temperature can help drive it to completion.[6]

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Purity of 4-amino-1,3-dimethyl-1H-pyrazole (>98%) start->check_purity check_reagent Use Fresh/Distilled Chloroacetyl Chloride check_purity->check_reagent Purity OK check_stoich Optimize Stoichiometry (Slight excess of acyl chloride) check_reagent->check_stoich Reagent OK check_base Evaluate Base (Type, Equivalents, Addition) check_stoich->check_base Stoich. OK check_temp Control Temperature (Initial cooling, gradual warming) check_base->check_temp Base OK check_solvent Ensure Anhydrous Solvent check_temp->check_solvent Temp. OK success Yield Improved check_solvent->success Solvent OK

Caption: Systematic troubleshooting workflow for low yield.

Q2: I'm observing significant impurity formation. What are the likely side products and how can they be minimized?

The most common impurity is the diacylated product, where a second chloroacetyl group attaches to the amide nitrogen. Another possibility is reaction at one of the pyrazole ring nitrogens, though this is less common for exocyclic amine acylation.

  • Minimizing Diacylation: This often occurs when using a strong, unhindered base or a large excess of chloroacetyl chloride.

    • Solution: Use a sterically hindered base like triethylamine. Add the chloroacetyl chloride dropwise at a low temperature (0-5 °C) to maintain a low instantaneous concentration.[6] Avoid using more than 1.1 equivalents of the acylating agent.

  • Hydrolysis Products: If moisture is present, chloroacetyl chloride will hydrolyze to chloroacetic acid, and the final product can also undergo hydrolysis under harsh workup conditions.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). During workup, use a mild aqueous wash (e.g., saturated sodium bicarbonate solution) to neutralize acid without promoting significant hydrolysis.

  • Purification: If impurities persist, purification is necessary.

    • Crystallization: The product is a solid and can often be purified by recrystallization from a suitable solvent system like ethanol, ethanol/water, or ethyl acetate/hexane.[7][8][9]

    • Column Chromatography: For stubborn impurities, flash chromatography on silica gel is effective.[7] To prevent the basic pyrazole product from sticking to the acidic silica, the silica gel can be deactivated with triethylamine, or a small amount (e.g., 1%) of triethylamine can be added to the eluent.[8]

Q3: My reaction seems to stall before completion. What should I check?

A stalled reaction typically indicates that one of the reactants has been consumed prematurely or has become inactivated.

  • Inactive Amine: The most common cause is the protonation of the starting 4-amino-1,3-dimethyl-1H-pyrazole. If the base is not added concurrently or is insufficient, the generated HCl will protonate the amine, making it non-nucleophilic.

    • Solution: Ensure at least one equivalent of a suitable base is used. Consider a protocol where the base is present in the reaction mixture with the amine before the dropwise addition of chloroacetyl chloride.

  • Degraded Acyl Chloride: As mentioned, chloroacetyl chloride is sensitive to moisture. If the reagent has degraded, the reaction will stop once the active reagent is consumed.

    • Solution: Use a fresh bottle or a freshly distilled reagent.

  • Solvent Effects: The choice of solvent can influence reaction rates. While non-polar solvents like DCM are common, sometimes a more polar aprotic solvent like acetonitrile or DMF can accelerate the reaction.[4] However, be aware that side reactions can also be accelerated in these solvents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination?

There is no single "best" combination, as the optimal choice can depend on scale and available resources. However, some combinations are consistently reliable.

BaseSolventAdvantagesDisadvantages
Triethylamine (TEA) Dichloromethane (DCM) or THFGood solubility for reactants; TEA is non-nucleophilic; easy to remove post-reaction.TEA-HCl salt can sometimes be difficult to filter; requires strictly anhydrous conditions.
Potassium Carbonate (K2CO3) Acetonitrile or DMFInexpensive; strong base; high reaction rates in polar solvents.[4]Heterogeneous reaction; requires vigorous stirring; solvent removal can be energy-intensive.
Pyridine Dichloromethane (DCM)Acts as both a base and a nucleophilic catalyst.Can be difficult to remove completely; toxicity concerns.

Q2: How critical is temperature control?

Very critical. Chloroacetylation is an exothermic reaction.[2] Adding the chloroacetyl chloride at low temperatures (0-5 °C) is essential to prevent a runaway reaction and the formation of byproducts.[2][6] Once the addition is complete, allowing the reaction to warm to room temperature ensures it proceeds to completion. One study successfully performed a similar reaction by adding chloroacetyl chloride at 5-10°C and then heating to 30°C for 18 hours.[4]

Q3: Can I use a different acylating agent?

Yes, but it will result in a different final product. For example, using acetyl chloride would yield N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide. Chloroacetyl chloride is specifically used because the chlorine atom provides a reactive handle for subsequent synthetic transformations (an S_N2 displacement).[1]

Q4: How should I monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase such as ethyl acetate/hexane. The starting amine is typically more polar than the final amide product, so it will have a lower R_f value. The reaction is complete when the spot corresponding to the starting amine is no longer visible. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.

Optimized Experimental Protocol

This protocol incorporates best practices discussed in the troubleshooting and FAQ sections to maximize yield and purity.

Materials:

  • 4-amino-1,3-dimethyl-1H-pyrazole (1.0 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-amino-1,3-dimethyl-1H-pyrazole (1.0 eq) and anhydrous DCM.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

  • Acyl Chloride Preparation: In the dropping funnel, prepare a solution of chloroacetyl chloride (1.05 eq) in a small amount of anhydrous DCM.

  • Slow Addition: Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Quenching & Workup:

    • Cool the mixture back to 0 °C and slowly quench by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and then brine.

  • Drying & Concentration:

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide.

References

  • Eco-friendly methods of the synthesis of N-acyl pyrazole derivatives with luminescent properties. Supporting Information.
  • Synthesis of Characterization of Fluorinated 2-Chloro-N-(1-(Difluoromethyl)-1H-Pyrazol-4-YL)-Acetamide. TIJER.org.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PMC. Available at: [Link]

  • N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. Reaction Biology. Available at: [Link]

  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. ResearchGate. Available at: [Link]

  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. PMC. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]

  • Process for the purification of pyrazoles. Google Patents.
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Available at: [Link]

  • Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Publishing. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)- 2-chloroacetamide. ResearchGate. Available at: [Link]

  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. MDPI. Available at: [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. Available at: [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. Available at: [Link]

  • Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives. ACS Omega. Available at: [Link]

  • SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. Ijarse. Available at: [Link]

  • Deaminative chlorination of aminoheterocycles. PMC. Available at: [Link]

  • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. MDPI. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • Practical and Scalable Process for the Preparation of 4Amino1,3-dimethylpyrazole Hydrochloride. ResearchGate. Available at: [Link]

  • Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. Available at: [Link]

  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. Available at: [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Taylor & Francis. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide by Recrystallization

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of 2-Chloro-N-(1,3-dimethyl-1H-pyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide via recrystallization. This document aims to bridge the gap between theoretical knowledge and practical application by explaining the rationale behind experimental choices, ensuring a robust and reproducible purification process.

I. Understanding the Molecule and the Process

2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (MW: 187.63 g/mol , CAS: 957510-90-6) is a solid compound featuring a substituted pyrazole ring and a reactive chloroacetamide group. The efficiency of its purification by recrystallization is fundamentally dependent on its solubility profile in various organic solvents. The core principle of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool, whereupon the desired compound crystallizes out, leaving impurities dissolved in the mother liquor.[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the recrystallization of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide.

Q1: My compound is not dissolving in the hot solvent, or I have to add an excessive amount of solvent.

  • Possible Cause: The chosen solvent has poor solvating power for your compound, even at elevated temperatures.

  • Solution 1 (Expertise & Experience): The polarity of the solvent is a critical factor.[2] For N-substituted acetamides like the target compound, polar aprotic solvents are often a good starting point due to favorable dipole-dipole interactions.[2] Before committing to a large-scale recrystallization, perform small-scale solubility tests with a range of solvents. Good candidates for 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide, based on its structure and data from similar compounds, include ethanol, isopropanol, acetone, and ethyl acetate.

  • Solution 2 (Systematic Approach): If a single solvent is not effective, a mixed solvent system can be employed.[1] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., acetone or ethanol) at an elevated temperature. Then, add a "poor" or "anti-solvent" (in which it is sparingly soluble, e.g., water or hexane) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

Q2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause 1: The cooling process is too rapid, leading to supersaturation and separation of the compound as a liquid below its melting point.

  • Solution 1 (Procedural Refinement): Ensure a slow cooling rate. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring it to an ice bath.

  • Possible Cause 2: The presence of significant impurities can depress the melting point of the mixture, favoring oiling out.

  • Solution 2 (Purification Strategy): If the crude material is highly impure, consider a preliminary purification step such as a column chromatography pre-purification to remove the bulk of the impurities before recrystallization. The synthesis of a similar compound utilized column chromatography with a hexane-ethyl acetate eluent for purification.[3]

  • Solution 3 (Solvent System Adjustment): Re-heat the oiled-out solution, add more of the "good" solvent to reduce the concentration, and then add the "anti-solvent" again, but this time, allow for even slower cooling. Seeding the solution with a previously obtained pure crystal can also induce crystallization.

Q3: I have a very low yield of recrystallized product.

  • Possible Cause 1: Too much solvent was used during the dissolution step. The solubility of the compound, even in the cold solvent, is not negligible, and an excess of solvent will keep a significant portion of the product in solution.[4]

  • Solution 1 (Optimization): Use the minimum amount of hot solvent necessary to just dissolve the crude product. It is better to have a small amount of undissolved solid (which can be filtered out during hot filtration) than to add a large excess of solvent.

  • Possible Cause 2: Premature crystallization occurred during hot filtration.

  • Solution 2 (Technique Improvement): Pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent before filtering your solution. Use a stemless or short-stemmed funnel to minimize the surface area for cooling and crystallization.

  • Possible Cause 3: The final product was not cooled sufficiently before filtration.

  • Solution 3 (Protocol Adherence): Ensure the flask is thoroughly cooled in an ice bath for at least 15-20 minutes after reaching room temperature to maximize crystal precipitation.

Q4: The recrystallized product is still impure.

  • Possible Cause: The chosen solvent did not effectively discriminate between the desired compound and the impurities. Some impurities may have similar solubility profiles to your product.

  • Solution (Iterative Refinement): Re-evaluate your solvent choice. If the impurity is less polar than your product, a more polar solvent might leave the impurity behind. Conversely, if the impurity is more polar, a less polar solvent may be more effective. It may be necessary to perform a second recrystallization with a different solvent system. For instance, if the initial recrystallization was from ethanol, a subsequent recrystallization from an ethyl acetate/hexane mixture could be attempted.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide?

  • Answer: Based on the likely synthesis from 4-amino-1,3-dimethylpyrazole and chloroacetyl chloride, common impurities include:

    • Unreacted 4-amino-1,3-dimethylpyrazole.

    • Unreacted or hydrolyzed chloroacetyl chloride (as chloroacetic acid).

    • Byproducts from side reactions, which could include di-acylated products or other pyrazole-related compounds formed under the reaction conditions.[5]

Q2: How do I choose the best solvent for recrystallization?

  • Answer: The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at low temperatures.[4] It should also either not dissolve impurities at all or keep them fully dissolved at all temperatures. A systematic approach to solvent selection is recommended:

    • Small-Scale Testing: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and water) at room temperature and upon heating.

    • Mixed Solvent Screening: If a single solvent is not ideal, try mixed solvent systems. Good combinations often include a polar solvent in which the compound is soluble (e.g., ethanol) and a non-polar or highly polar solvent in which it is less soluble (e.g., hexane or water).

Q3: What safety precautions should I take?

  • Answer: 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide and its precursors can be hazardous. Chloroacetyl chloride is corrosive and lachrymatory. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific hazards of all chemicals used.

IV. Experimental Protocol: Recrystallization of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide

This protocol provides a general framework. The optimal solvent and volumes should be determined by preliminary small-scale experiments.

1. Solvent Selection:

  • Based on the properties of similar compounds, ethanol is a good starting point for a single-solvent recrystallization. For a mixed-solvent system, an ethanol/water or ethyl acetate/hexane mixture can be effective.

2. Dissolution:

  • Place the crude 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide in an Erlenmeyer flask of an appropriate size.
  • Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip.
  • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
  • Add more hot solvent in small portions until the solid just dissolves. Avoid adding an excess.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a clean receiving flask with a small amount of hot solvent.
  • Quickly filter the hot solution through a fluted filter paper into the pre-heated flask.

4. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop.
  • Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
  • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

6. Drying:

  • Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound until a constant weight is achieved.

V. Data Presentation

Table 1: Recommended Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Rationale
EthanolPolar Protic78Good general solvent for amides, often provides a good solubility gradient.[6]
IsopropanolPolar Protic82Similar to ethanol, can sometimes offer better crystal formation.
AcetonePolar Aprotic56Good solvating power for many organic compounds.
Ethyl AcetateModerately Polar77Often used for compounds with intermediate polarity.
TolueneNon-polar111Can be effective if impurities are significantly more polar.
WaterHighly Polar100Can be used as an anti-solvent with a miscible organic solvent like ethanol.

VI. Visualizations

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C Insoluble Impurities D Slow Cooling (Crystallization) B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Crystals G->H Solvent_Selection_Logic Start Start: Crude Product SolubilityTest Small-Scale Solubility Tests Start->SolubilityTest GoodSolvent Good Solubility Hot, Poor Solubility Cold? SolubilityTest->GoodSolvent SingleSolvent Use Single Solvent Recrystallization GoodSolvent->SingleSolvent Yes FindGood Find 'Good' Solvent (Soluble Hot) GoodSolvent->FindGood No MixedSolvent Use Mixed Solvent Recrystallization FindBad Find 'Bad' Solvent (Sparingly Soluble) FindGood->FindBad FindBad->MixedSolvent

Caption: Solvent Selection Logic for Recrystallization.

VII. References

  • SYNTHESIS OF CHARACTERIZATION OF FLUORINATED 2-CHLORO-N- (1- (DIFLUOROMETHYL)-1H-PYRAZOL-4-YL)- ACETAMIDE. (n.d.). TIJER.org. Retrieved from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]

  • Experiment 9 — Recrystallization. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. (n.d.). Sciforum. Retrieved from [Link]

  • Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Information. (n.d.). Rsc.org. Retrieved from [Link]

  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. (n.d.). PMC. Retrieved from [Link]

  • Byproducts in the Synthesis of Di-2-pyrazinylmethane. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Chloroacetylation of Pyrazoles

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chloroacetylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chloroacetylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize N-chloroacetyl pyrazoles as key intermediates in their synthetic workflows. These compounds are valuable building blocks for a wide range of biologically active molecules, including potent enzyme inhibitors and novel therapeutic agents.[1][2]

This document moves beyond simple protocols to provide in-depth, field-proven insights into optimizing this crucial reaction. We will explore the underlying mechanisms, troubleshoot common experimental hurdles, and provide validated starting points to ensure the success and efficiency of your work.

Part 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chloroacetylation of pyrazoles, establishing a solid foundation for subsequent troubleshooting and optimization.

Q1: What is the general reaction mechanism for the chloroacetylation of a pyrazole?

A: The reaction is a nucleophilic acyl substitution. The pyrazole, acting as a nucleophile, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The lone pair of electrons on one of the pyrazole's nitrogen atoms initiates the attack. This is typically followed by the elimination of a chloride ion and the loss of a proton from the nitrogen atom to yield the final N-chloroacetylated pyrazole and hydrochloric acid (HCl) as a byproduct.

To drive the reaction to completion, a base (e.g., triethylamine, pyridine) is often added to neutralize the HCl byproduct. This prevents the protonation of the starting pyrazole, which would render it non-nucleophilic and halt the reaction.

ReactionMechanism cluster_reactants Reactants cluster_products Products Pyrazole Pyrazole (Nucleophile) N_Acyl_Pyrazole N-Chloroacetyl Pyrazole Pyrazole->N_Acyl_Pyrazole 1. Nucleophilic Attack CAC Chloroacetyl Chloride (Electrophile) CAC->N_Acyl_Pyrazole 2. Elimination HCl HCl (Byproduct) N_Acyl_Pyrazole->HCl Base Base (e.g., Triethylamine) (HCl Scavenger) Base->HCl Neutralizes

Caption: General mechanism for pyrazole chloroacetylation.

Q2: Why is regioselectivity an issue with unsymmetrical pyrazoles, and how is it controlled?

A: Unsymmetrical pyrazoles have two distinct nitrogen atoms (N1 and N2), and acylation can potentially occur at either site, leading to a mixture of regioisomers.[3] Controlling this selectivity is a primary challenge and is governed by two main factors:

  • Steric Hindrance: The chloroacetyl group will preferentially add to the less sterically hindered nitrogen atom. If a bulky substituent is present at the C3 or C5 position, acylation will favor the more accessible nitrogen.[3]

  • Electronic Effects: The electron density on the nitrogen atoms influences their nucleophilicity. Electron-donating groups on the pyrazole ring can enhance the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups will decrease it.

In practice, steric effects are often the dominant factor in determining the reaction's outcome.

Caption: Factors influencing N1/N2 regioselectivity.

Q3: What are some typical starting conditions for this reaction?

A: A common starting point involves dissolving the pyrazole derivative in a dry, aprotic solvent like benzene, dioxane, or tetrahydrofuran (THF).[4][5][6] An equivalent of chloroacetyl chloride is then added, often dropwise at a reduced temperature (e.g., 0 °C) to control the initial exotherm, followed by the addition of a slight excess (1.1-1.2 equivalents) of a tertiary amine base like triethylamine. The reaction is then often stirred at room temperature until completion.[4][7]

Part 2: Troubleshooting Guide

This section is formatted to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction has a very low yield, or I've only recovered my starting material. What are the likely causes and how can I fix this?

A: This is the most common issue and can be resolved by systematically evaluating several factors. Use the following workflow to diagnose the problem.

Caption: Troubleshooting workflow for low reaction yield.

Detailed Breakdown:

  • Reagent Quality is Paramount:

    • Chloroacetyl Chloride: This reagent is highly sensitive to moisture and will readily hydrolyze to chloroacetic acid, which will not participate in the reaction. Use a freshly opened bottle or distill it immediately before use.

    • Pyrazole Starting Material: Ensure your pyrazole is pure and, critically, dry. Water can compete with the pyrazole as a nucleophile.

    • Solvent and Base: Use anhydrous solvents and freshly distilled bases. Water in the solvent or base will consume the chloroacetyl chloride.

  • Reaction Conditions Optimization:

    • Base Selection: If your pyrazole is weakly nucleophilic (e.g., it has electron-withdrawing substituents), triethylamine may not be a strong enough base to effectively scavenge the HCl. Consider a stronger, non-nucleophilic base or using a solvent like pyridine which can act as both the base and solvent.[6]

    • Temperature: While many reactions proceed at room temperature, sluggish reactions can be gently heated (e.g., to 40-60 °C) to increase the rate.[5] Monitor carefully by Thin Layer Chromatography (TLC) to avoid decomposition.

    • Reaction Time: Ensure the reaction has run to completion. A standard protocol might suggest 2-3 hours, but your specific substrate may require longer.[4] Monitor the disappearance of the starting pyrazole by TLC.

Issue 2: Formation of Multiple Products/Impurities

Q: My TLC plate shows my desired product, but also several other spots. What are these impurities?

A: The formation of multiple products usually points to side reactions or degradation.

  • Di-acylation: If the pyrazole is unsubstituted at both nitrogens, it's possible, though less common, for a second acylation to occur, especially if an excess of chloroacetyl chloride is used. Ensure your stoichiometry is accurate (1.0 eq pyrazole to 1.0-1.05 eq chloroacetyl chloride).

  • Reaction with Other Functional Groups: If your pyrazole contains other nucleophilic groups (e.g., -OH, -NH2, -SH), they can also be acylated by chloroacetyl chloride.[5] These groups may require protection prior to the N-acylation step.

  • Product Degradation: The N-chloroacetyl pyrazole product itself can be reactive. The chloroacetyl moiety is an alkylating agent. Under harsh conditions (e.g., high heat, prolonged reaction times), it could potentially react with another molecule of the starting pyrazole or the product itself. Stick to the mildest conditions that allow the reaction to proceed.

Issue 3: Difficult Product Isolation

Q: I'm struggling to get a clean product after the reaction. My work-up seems problematic.

A: A robust work-up procedure is critical for isolating the N-chloroacetyl pyrazole.

  • Quenching: At the end of the reaction, the mixture often contains the product, the hydrochloride salt of your base (e.g., triethylammonium chloride), and any unreacted starting materials. A typical quench involves pouring the reaction mixture into ice-cold water.[4] This will precipitate the organic product and dissolve the ammonium salt.

  • Filtration vs. Extraction: If a solid precipitates upon quenching, it can be collected by filtration, washed with cold water, and then a non-polar solvent like hexanes to remove non-polar impurities, and finally dried.[4][7] If no solid forms, the product must be extracted from the aqueous layer using a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Purification:

    • Recrystallization: This is the preferred method for solid products. A common solvent system is ethanol or an ethyl acetate/hexanes mixture.[4]

    • Silica Gel Chromatography: If recrystallization fails or if the product is an oil, column chromatography is necessary. Use a solvent system determined by TLC analysis (e.g., ethyl acetate/hexanes).

Part 3: Experimental Protocols

The following protocols are provided as a validated starting point and may require optimization for your specific substrate.

Protocol 1: General Chloroacetylation of a Pyrazole

This procedure is adapted from established literature methods.[4][5][7]

  • Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), dissolve the pyrazole (1.0 eq) in anhydrous solvent (e.g., benzene, THF, or dioxane, approx. 0.2-0.5 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Reagent Addition: Add chloroacetyl chloride (1.05 eq) dropwise via syringe over 5-10 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC (see Protocol 2) until the starting pyrazole spot is no longer visible.

  • Work-up: Pour the reaction mixture onto crushed ice or into a beaker of cold water.[4]

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold water and cold hexanes. Dry the solid under vacuum.

    • If no solid forms: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent or by silica gel column chromatography.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A good starting solvent system is 30% Ethyl Acetate in Hexanes. Adjust polarity as needed.

  • Spotting: On a single plate, spot the starting pyrazole (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The starting pyrazole will have a specific Rf value. The product should appear as a new spot, typically with a different Rf. The reaction is complete when the starting material spot is absent in the RM lane.

Part 4: Data & Reagent Guide

The following table summarizes common conditions to serve as a starting point for reaction optimization.

ParameterRecommended Range/OptionsRationale & Comments
Solvent Benzene, Dioxane, THF, DCMMust be anhydrous and aprotic. Benzene and dioxane are common in literature.[4][5]
Base Triethylamine (Et₃N), PyridineEt₃N is a standard choice. Pyridine can serve as both base and solvent and is slightly stronger.[6]
Molar Ratio (Pyrazole:CAC:Base) 1 : 1.05 : 1.2A slight excess of chloroacetyl chloride (CAC) and base ensures the reaction goes to completion.
Temperature 0 °C to Room TemperatureInitial addition at 0 °C controls the exotherm. Most reactions proceed well at room temperature.
Reaction Time 2 - 12 hoursHighly substrate-dependent. Must be monitored by TLC. [4]
References
  • Kavitha, N.V., et al. (2011). Synthesis and antimicrobial activities of some new pyrazole derivatives. Der Pharma Chemica, 3(4), 55-62. [Link]

  • Fustero, S., et al. (2011). From 2000 to mid-2010: A fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Bibliomed. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. [Link]

  • Jia, X., et al. (2018). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Molecules, 23(8), 1-25. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Maheshkumar, K., et al. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals. [Link]

  • Mohareb, R. M., et al. (2012). Uses of cyanoacetylhydrazine in heterocyclic synthesis: novel synthesis of pyrazole derivatives with anti-tumor activities. Molecules, 17(7), 8449-63. [Link]

  • Manipal Academy of Higher Education. (n.d.). Remarkable colorimetric sensing behavior of pyrazole-based chemosensor towards Cu(ii) ion detection: synthesis, characterization and theoretical investigations. [Link]

  • Kerru, N., et al. (2019). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Bioorganic & Medicinal Chemistry, 27(8), 1569-1580. [Link]

  • ResearchGate. (2014). Synthesis and biological screening Of some novel 2-(1H-pyrazol-1-yl)-acetamides as lidocaine analogue. [Link]

  • Mohareb, R.M., et al. (2012). Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. Molecules, 17(7), 8449-8463. [Link]

  • Wang, W., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • ResearchGate. (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. [Link]

Sources

Optimization

Section 1: The Causality of Regioselectivity (Why Mixtures Form)

Welcome to the Pyrazole N-Alkylation Technical Support Center . This hub is designed for researchers, synthetic chemists, and drug development professionals facing challenges with regioselectivity during the functionaliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole N-Alkylation Technical Support Center . This hub is designed for researchers, synthetic chemists, and drug development professionals facing challenges with regioselectivity during the functionalization of pyrazole scaffolds.

Because unsymmetrical pyrazoles undergo rapid annular tautomerism, standard alkylation typically yields an undesirable mixture of N1 and N2 regioisomers. Below, you will find causality-driven troubleshooting guides, self-validating experimental protocols, and evidence-based FAQs to help you achieve absolute regiocontrol.

To troubleshoot regioselectivity, one must understand the underlying physical chemistry dictating the reaction pathway. The dominant isomer is determined by the competition between kinetic control (sterics and ion pairing) and thermodynamic control (equilibration to the most stable product).

  • The Counterion & Ion-Pairing Effect: The choice of base dictates the nature of the pyrazolide intermediate. Hard cations (e.g., Na⁺ from NaH) form tight ion pairs with the pyrazole nitrogen in non-polar solvents (THF). This tight coordination sterically blocks one nitrogen, forcing the electrophile to attack the less hindered site (Kinetic Control).

  • Solvent Polarity: Highly polar aprotic solvents (e.g., DMF, DMSO) heavily solvate the metal cation, creating a "loose" or "naked" pyrazolide anion. This allows the reaction to equilibrate toward the most thermodynamically stable isomer, which is often the more sterically hindered product depending on adjacent functional groups.

  • Electronic Deactivation: Electron-withdrawing groups (EWGs) at the C3 or C5 position pull electron density away from the adjacent nitrogen, drastically reducing its nucleophilicity and pushing alkylation to the distal nitrogen.

Quantitative Data: Base and Solvent Effects

The following table summarizes the expected outcomes when alkylating a standard 3-substituted pyrazole with a primary alkyl halide.

BaseSolventDominant Control MechanismPyrazolide StateTypical N1:N2 Ratio
NaH THFKinetic (Steric approach)Tight Ion Pair~ 85:15
K₂CO₃ DMFThermodynamic (Equilibration)Loose Ion Pair~ 40:60
Cs₂CO₃ DMSOThermodynamicHighly Solvated~ 30:70
None TolueneKinetic (Neutral mechanism)H-Bonded Dimer~ 90:10 (Low Yield)

Section 2: Visual Troubleshooting Workflows

Workflow A Unsymmetrical Pyrazole B Electrophile Type? A->B C Alkyl Halide B->C D Michael Acceptor B->D E Base/Solvent Tuning C->E H Catalyst-Free Addition (Attractive Interactions) D->H High N1 Selectivity F NaH / THF (Kinetic Control) E->F Steric Control G K2CO3 / DMF (Thermodynamic) E->G Equilibration

Decision tree for selecting pyrazole N-alkylation conditions based on electrophile.

Isomerization Iso N1/N2 Isomer Mixture Acid Polyphosphoric Acid + Trimethyl Phosphate Iso->Acid Heat Heat (170°C, 8h) Acid->Heat Final Thermodynamic Isomer (>94% Yield) Heat->Final Isomerization

Acid-catalyzed thermodynamic isomerization workflow for N-alkyl pyrazole mixtures.

Section 3: Self-Validating Experimental Protocols

Protocol A: Catalyst-Free Regioselective N1-Alkylation via Michael Addition

When utilizing Michael acceptors (e.g., ethyl acrylate), you can achieve >99.9:1 N1/N2 selectivity without transition metal catalysts. This is driven by attractive hydrogen-bonding and ionic interactions in the transition state .

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried reaction vial with the 3-substituted 1H-pyrazole (0.20 mmol).

  • Reagent Addition: Add ethyl acrylate (0.21 mmol, 1.05 eq) as the Michael acceptor.

  • Base/Solvent: Add K₂CO₃ (0.22 mmol, 1.1 eq) and 1 mL of your chosen solvent (e.g., DMF).

  • Reaction: Stir the mixture vigorously at room temperature under an ambient air atmosphere for 12–24 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via GC/MS or LC/MS. You must observe a single product mass peak. If two closely eluting peaks with identical masses appear, the attractive interaction threshold was not met (likely due to extreme steric bulk on the C3 substituent).

  • Workup: Quench with water, extract with ethyl acetate (3 × 5 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Acid-Catalyzed Isomerization of Undesired Regioisomers

If you have already run an alkylation and generated a large quantity of the undesired kinetic "iso-isomer" (e.g., during the synthesis of fungicide intermediates like DFPE), you can force a thermodynamic rearrangement using acid catalysis .

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine the isolated undesired iso-isomer (e.g., 4.1 g).

  • Reagent Addition: Add trimethyl phosphate (8.2 g) which acts as both the solvent medium and alkyl transfer mediator.

  • Catalyst: Carefully add polyphosphoric acid (0.30 g) as the acid catalyst.

  • Thermal Isomerization: Heat the mixture to 170°C and stir continuously for 8 hours.

  • Self-Validation Checkpoint: Monitor the reaction via ¹H NMR. The N1-alkyl protons and the adjacent pyrazole ring protons will exhibit a distinct chemical shift change as the alkyl group migrates. The reaction is complete when the iso-isomer peaks represent <5% of the mixture.

  • Workup: Cool the solution to room temperature. The resulting crude mixture (typically >94% yield of the desired non-iso isomer) can be used directly in subsequent hydrolysis steps without further column chromatography.

Section 4: Troubleshooting FAQs

Q: I am using an alkyl halide and getting a 1:1 mixture of N1 and N2 isomers. How do I push the reaction entirely to N1? A: Your current conditions are likely trapped between kinetic and thermodynamic control (e.g., using K₂CO₃ in a moderately polar solvent). To force kinetic N1 selectivity, switch your base to Sodium Hydride (NaH) and your solvent to anhydrous THF at 0°C. The tight Na⁺ ion pair will sterically shield the N2 position.

Q: Why did my trifluoromethylated pyrazole suddenly lose regioselectivity when I changed the alkylating agent? A: Regioselectivity is highly sensitive to functional group tuning. While a simple alkyl halide might yield high selectivity, switching to an alkylating agent with its own electronic properties (like an iodoacetate) alters the transition state dipole. This can completely collapse the selectivity, resulting in an equimolar mixture . You must re-optimize the base/solvent matrix when changing the electrophile.

Q: Are there biocatalytic (enzymatic) methods available for highly specific pyrazole methylation? A: Yes. While wild-type methyltransferases generally lack activity on non-natural pyrazoles, recent advances in sequence-guided protein engineering (using algorithms like FuncLib) have successfully redesigned promiscuous nicotinamide N-methyltransferase (NNMT). These engineered variants can achieve >99% regioselectivity for pyrazole N-alkylation, offering a green, highly controlled alternative to traditional bench chemistry .

Section 5: References

  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Title: US8558006B2 - Processes relating to the alkylation of pyrazoles Source: Google Patents URL:

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: Molecules (MDPI) URL:[Link]

  • Title: Efficient Exploration of Sequence Space by Sequence-Guided Protein Engineering and Design Source: Biochemistry (ACS Publications) URL:[Link]

Troubleshooting

Technical Support Center: 2-Chloroacetyl Chloride Reaction Troubleshooting

Welcome to the Advanced Diagnostics and Troubleshooting Center for 2-chloroacetyl chloride workflows. Because 2-chloroacetyl chloride is a highly reactive, bifunctional electrophile (containing both an acyl chloride and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Center for 2-chloroacetyl chloride workflows. Because 2-chloroacetyl chloride is a highly reactive, bifunctional electrophile (containing both an acyl chloride and an alpha-alkyl chloride), it is prone to a variety of competing side reactions. This guide is designed for drug development professionals and process chemists to systematically identify, understand, and eliminate common byproducts.

Diagnostic Workflow

G Start Crude Product Analysis (NMR/LC-MS) Hydrolysis High Chloroacetic Acid? Start->Hydrolysis Diacyl Di-acylated Byproducts? Start->Diacyl Regio Poor O- vs C-Acylation Selectivity? Start->Regio SN2 Alpha-Chloride Displaced? Start->SN2 FixHydro Ensure Anhydrous Conditions & Perform Basic Wash Hydrolysis->FixHydro Yes FixDiacyl Reduce Base Excess & Control Temp (<5°C) Diacyl->FixDiacyl Yes FixRegio Optimize Lewis Acid (e.g., FeCl3 vs FeCl3·6H2O) Regio->FixRegio Yes FixSN2 Use Non-Nucleophilic Base (e.g., DBU, DIPEA) SN2->FixSN2 Yes

Diagnostic workflow for identifying and resolving chloroacetyl chloride side reactions.

Module 1: Hydrolysis & Moisture Contamination

Q: My post-reaction NMR shows a persistent, highly polar impurity that I suspect is chloroacetic acid. How is this forming, and how do I remove it?

A: 2-Chloroacetyl chloride is exceptionally hygroscopic. In the presence of trace water, it rapidly hydrolyzes to form chloroacetic acid and hydrogen chloride gas[1]. Causality: Water acts as a nucleophile, attacking the highly electrophilic acyl carbon via a concerted addition-elimination mechanism. This side reaction is highly detrimental because it not only consumes your primary reagent but also generates excess acid that neutralizes the basic catalysts (e.g., triethylamine or pyridine) intended to activate your substrate[1].

Resolution: Chloroacetic acid can typically be removed during the organic workup by washing the organic layer with a mild aqueous base (like sodium bicarbonate), which deprotonates the acid and forces it into the aqueous phase[1].

Protocol 1: Anhydrous Amidation with Self-Validating Workup

Objective: Synthesize an N-chloroacetyl amide while strictly preventing hydrolysis and confirming product integrity before isolation.

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with inert Argon.

  • Dissolution: Dissolve the amine substrate (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine [DIPEA], 1.2 eq). Cool the mixture to 0–5 °C in an ice bath.

  • Acylation: Dropwise, add 2-chloroacetyl chloride (1.05 eq). Causality for dropwise addition: The reaction is highly exothermic; thermal spikes will accelerate competing side reactions.

  • Incubation: Stir for 1–2 hours, allowing the flask to gradually warm to room temperature.

  • Self-Validation Check: Before quenching, remove a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The complete disappearance of the starting amine mass and the presence of the M+ product mass confirms reaction completion. If unreacted amine remains, verify that moisture has not depleted your acyl chloride.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract 3x with ethyl acetate. The basic wash ensures any trace chloroacetic acid partitions into the aqueous waste.

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Module 2: Chemoselectivity (N- vs. O- vs. C-Acylation)

Q: When reacting phenolic compounds or aminoalcohols, I am getting a complex mixture of regioisomers. How do I control the acylation site?

A: The bifunctional nature of 2-chloroacetyl chloride means it can attack various nucleophilic centers. For aminoalcohols, N-acylation is kinetically favored over O-acylation due to the higher inherent nucleophilicity of the amine[2].

For phenolic compounds, the reaction pathway is heavily dictated by solvent polarity and the hydration state of your Lewis acid catalyst. The reaction can yield O-acylates (phenyl chloroacetates) via direct nucleophilic substitution, or C-acylates (hydroxyphenacyl chlorides) via a subsequent Fries rearrangement[3].

Table 1: Effect of Catalyst Hydration on Phenol Chloroacetylation Selectivity

CatalystSolvent EnvironmentDominant PathwayMajor ProductMechanistic Causality
None (Thermal)Nonpolar (Benzene)O-AcylationPhenyl chloroacetateLimited ionic dissociation restricts the reaction to direct nucleophilic attack of the phenolic oxygen on the acyl carbon[3].
FeCl₃ (Anhydrous)Polar / NeatO-AcylationPhenyl chloroacetateAnhydrous Lewis acid coordinates strongly, favoring oxygen attack without promoting rearrangement[3].
FeCl₃·6H₂OPolar / NeatC-AcylationHydroxyphenacyl chlorideThe hydrated catalyst critically controls reactivity, promoting the Fries rearrangement of the intermediate O-acylate into a C-acylate[3].

Module 3: Over-alkylation and Di-acylation

Q: LC-MS analysis of my amidation reaction shows an[M + 76 Da] peak. What is this byproduct, and how do I prevent it?

A: A mass shift of +76 Da corresponds to the addition of a second chloroacetyl group, indicating a di-acylated byproduct (N,N-bis(chloroacetyl) derivative)[1]. Causality: Over-acylation occurs when a large excess of chloroacetyl chloride and a strong base are used under harsh conditions. The base deprotonates the newly formed secondary amide, making its nitrogen sufficiently nucleophilic to attack a second equivalent of the acyl chloride[1].

Resolution: Strict stoichiometric control (maximum 1.05 to 1.1 eq of chloroacetyl chloride) and maintaining low temperatures (< 5 °C) are required to suppress the nucleophilicity of the product amide.

Module 4: Alpha-Chloride Displacement (Sₙ2 vs. Acyl Transfer)

Q: My target is an amide, but I am seeing oligomers where the amine has displaced the alkyl chloride. How do I stop this Sₙ2 side reaction?

A: The alpha-carbon of 2-chloroacetyl chloride is highly susceptible to Sₙ2 displacement by primary and secondary amines. If the reaction is run at elevated temperatures or with highly nucleophilic bases, the amine will attack the alkyl chloride instead of (or in addition to) the acyl carbon. Causality: Sₙ2 displacement requires higher activation energy than acyl transfer. By keeping the temperature near 0 °C, the kinetics heavily favor the desired acylation. Furthermore, using non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA prevents the base itself from participating in unwanted displacement reactions[4].

Protocol 2: Chemoselective N-Chloroacetylation (Sₙ2 Suppression)

Objective: Selectively N-acylate an aminoalcohol while suppressing alpha-chloride Sₙ2 displacement and O-acylation.

  • Preparation: Dissolve the aminoalcohol (1.0 eq) in a pH 7.4 phosphate buffer[2]. Causality: The aqueous buffer maintains a neutral environment, preventing the strong basic conditions that trigger Sₙ2 displacement.

  • Scavenger Addition: Add propylene oxide (2.0 eq) as a neutral HCl scavenger[2].

  • Acylation: Add 2-chloroacetyl chloride (1.0 eq) dropwise at 0 °C.

  • Incubation: Stir vigorously for 20 minutes. Causality: The N-acylation in this environment is extremely rapid, kinetically outcompeting both the hydrolysis of the acyl chloride and any potential O-acylation[2].

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate alongside the starting aminoalcohol. The complete disappearance of the ninhydrin-active starting material spot validates that the rapid conversion was successful.

  • Isolation: Isolate the resulting chloroacetamide via simple filtration (if it precipitates) or by extracting with dichloromethane.

References

  • MDPI. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Available at: [Link]

  • ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Available at:[Link]

  • Taylor & Francis. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Medicinal Chemists Mechanistic Overview 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (CAS: 957510-90-6) is an α -chloro...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Medicinal Chemists

Mechanistic Overview

2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (CAS: 957510-90-6) is an α -chloroacetamide derivative widely utilized as an electrophilic building block and covalent probe. The chemical architecture features an electron-rich 1,3-dimethylpyrazole ring coupled to a highly reactive α -chloroacetamide moiety.

The primary utility of this compound lies in its ability to act as an alkylating agent, specifically targeting nucleophiles such as cysteine thiols in proteins[1]. However, this exact electrophilic nature makes the compound susceptible to premature degradation in aqueous environments through base-mediated hydrolysis, unintended nucleophilic attack by buffer components, and photodegradation[2][3]. Understanding the causality behind these degradation pathways is critical for maintaining compound integrity during biochemical assays and long-term storage.

Troubleshooting Guides & FAQs

Q1: My compound is losing activity rapidly during in vitro biochemical assays. What is causing this degradation? A1: The most common cause of rapid α -chloroacetamide depletion in biochemical assays is the presence of nucleophilic scavengers in your buffer system. Reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol (BME) contain highly reactive free thiols. Because 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide is designed to react with thiols via an SN​2 mechanism, it will rapidly alkylate DTT/BME, forming inactive thiol adducts and completely depleting your active compound concentration[1].

  • Causality: The electron-withdrawing carbonyl and chlorine groups make the α -carbon highly electrophilic, drastically lowering the activation energy required for attack by soft nucleophiles like thiols.

  • Solution: Replace DTT or BME with Tris(2-carboxyethyl)phosphine (TCEP). TCEP is a phosphine-based reducing agent that effectively reduces disulfides but lacks the nucleophilic thiol groups required to attack the α -chloroacetamide.

Q2: I am observing spontaneous degradation even without reducing agents. How does pH affect the stability of this compound? A2: If your buffer is free of thiols, the degradation is likely driven by base-mediated hydrolysis. At pH levels above 7.5, hydroxide ions ( OH− ) in the aqueous solution act as nucleophiles. This leads to two distinct degradation pathways: cleavage of the amide bond (yielding 1,3-dimethyl-1H-pyrazol-4-amine and chloroacetic acid) or direct displacement of the chloride ion (yielding the corresponding hydroxyacetamide)[3].

  • Causality: The rate constant for base-mediated hydrolysis of chloroacetamides increases exponentially as the pH rises above neutral[2]. Furthermore, if you are using Tris buffer at high pH, the unprotonated primary amine of Tris can slowly attack the compound.

  • Solution: Maintain assay buffers at a strictly controlled pH of 7.0 to 7.4. If possible, utilize non-nucleophilic buffers such as HEPES or MOPS instead of Tris.

Q3: How should I store the powder and stock solutions to prevent long-term degradation? A3: α -chloroacetamides are sensitive to moisture and UV light[4].

  • Causality: Ambient moisture can initiate slow hydrolysis over time, while UV exposure can trigger homolytic cleavage of the carbon-chlorine bond, leading to dehalogenated byproducts.

  • Solution: Store the lyophilized powder in a desiccator at -20°C, protected from light. Prepare concentrated stock solutions (e.g., 10 mM) in anhydrous, high-quality DMSO. Aliquot the stock to avoid repeated freeze-thaw cycles, which introduce atmospheric condensation into the solvent.

Degradation Pathways Visualization

DegradationPathways Parent 2-Chloro-N-(1,3-dimethyl- 1H-pyrazol-4-yl)-acetamide Hydrolysis Base-Mediated Hydrolysis (pH > 8) Parent->Hydrolysis OH- Nucleophilic Nucleophilic Attack (e.g., DTT, BME) Parent->Nucleophilic R-SH Photo Photodegradation (UV Exposure) Parent->Photo Prod1 Hydroxyacetamide & Pyrazolamine Hydrolysis->Prod1 Prod2 Thiol Adducts (Inactive) Nucleophilic->Prod2 Prod3 Dehalogenated Byproducts Photo->Prod3

Fig 1. Primary degradation pathways of the alpha-chloroacetamide probe.

Quantitative Stability Data

The following table summarizes the expected half-life ( t1/2​ ) of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide under various experimental conditions. This data allows researchers to accurately estimate the active concentration of the probe during prolonged incubations.

Buffer SystempHAdditiveEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
50 mM PBS7.4None> 48 hoursSlow background hydrolysis
50 mM Tris-HCl8.5None< 12 hoursBase-mediated hydrolysis & amine attack
50 mM PBS7.41 mM DTT< 5 minutesRapid nucleophilic alkylation
50 mM PBS7.41 mM TCEP> 48 hoursNone (TCEP is non-nucleophilic)

Self-Validating Experimental Protocol: LC-MS/MS Stability Profiling

To ensure trustworthiness in your assay results, you must verify the stability of the compound in your specific buffer system. The following protocol is a self-validating system : it incorporates an internal standard to correct for LC-MS/MS ionization drift, a negative control to establish baseline noise, and a positive degradation control to prove assay sensitivity.

Materials Required:
  • 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (10 mM in anhydrous DMSO)

  • Internal Standard (IS): Stable isotope-labeled analog or a non-reactive structural analog (e.g., the corresponding acetamide lacking the chlorine atom).

  • Target Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Quench Solution: Ice-cold Acetonitrile containing 1 µM IS.

Step-by-Step Methodology:
  • Control Preparation:

    • Negative Control: Buffer only (no compound) to monitor background LC-MS/MS interference.

    • Positive Degradation Control: Buffer + 1 mM DTT to validate the detection of the degraded/alkylated mass shift.

  • Sample Initiation: Dilute the 10 mM compound stock to a final concentration of 10 µM in 1 mL of the Target Assay Buffer. Vortex gently.

  • Incubation: Place the reaction vials in a thermomixer set to 37°C with gentle agitation (300 rpm).

  • Time-Course Sampling: At specific intervals (t = 0, 1, 2, 4, 8, and 24 hours), extract a 50 µL aliquot from the reaction vial.

  • Quenching: Immediately transfer the 50 µL aliquot into a microcentrifuge tube containing 150 µL of the ice-cold Quench Solution. The organic solvent precipitates buffer proteins and halts hydrolysis, while introducing the IS at a constant concentration.

  • Processing: Vortex the quenched samples for 10 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.

  • Analysis: Transfer the supernatant to LC-MS/MS vials. Monitor the parent mass transition (e.g., [M+H]+ for the parent compound) and the IS mass transition.

  • Data Calculation: Plot the ratio of the (Parent Peak Area / IS Peak Area) over time. Fit the data to a first-order exponential decay model to calculate the exact half-life in your specific assay conditions.

ProtocolWorkflow Step1 1. Stock Prep 10 mM in DMSO Step2 2. Incubation Target Buffer, 37°C Step1->Step2 Step3 3. Time-Course Sampling & Quench Step2->Step3 Step4 4. LC-MS/MS Analysis Step3->Step4 Step5 5. Kinetic Calculation Step4->Step5

Fig 2. Self-validating LC-MS/MS workflow for compound stability profiling.

References

  • Title: Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α -Substituent Effects Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Safety Data Sheet: 2-chloroacetamide Source: Chemos GmbH & Co. KG URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with isolating 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with isolating 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide .

This molecule is frequently utilized as a covalent warhead or reactive intermediate in drug development. It presents a unique chromatographic challenge: it combines a mildly basic, polar pyrazole ring with a highly electrophilic, reactive chloroacetamide moiety. This dual nature makes it prone to both strong silanol interactions (causing severe tailing) and nucleophilic degradation (causing yield loss) during standard normal-phase chromatography.

PART 1: Physicochemical Profiling & Chromatographic Strategy

Understanding the causality behind chromatographic behavior begins with molecular profiling. The table below summarizes the quantitative data and structural features that dictate our purification strategy.

Property / FeatureValue / CharacteristicChromatographic Implication
Molecular Weight 187.63 g/mol Elutes well within standard small-molecule mass ranges; easily trackable via LC-MS.
H-Bonding Profile 1 Donor (Amide NH)3 Acceptors (Pyrazole N, Amide C=O)Prone to strong hydrogen bonding with acidic silanol groups on silica gel, leading to peak tailing and band broadening.
Reactive Moiety Chloroacetyl group (-COCH₂Cl)Critical: Highly electrophilic. Susceptible to SN​2 attack by nucleophilic modifiers (e.g., amines) or protic solvents (e.g., Methanol) under extended column residence times.
Stationary Phase Provides the optimal balance of resolution, surface area, and flow rate for rapid preparative flash purification.
Mobile Phase Hexane / Ethyl AcetatePreferred over DCM/MeOH. Eliminating protic solvents minimizes the risk of nucleophilic degradation of the chloroacetamide warhead.
PART 2: Standard Operating Procedure (SOP) for Flash Chromatography

To ensure maximum recovery and purity, follow this self-validating step-by-step methodology for flash column chromatography .

Step 1: TLC Solvent Optimization

  • Prepare a TLC plate and spot the crude mixture. Develop using a gradient of Hexane and Ethyl Acetate (EtOAc).

  • Target: Optimize the solvent ratio so the target compound has an Rf​ value between 0.25 and 0.35 . This ensures optimal retention and separation from baseline impurities.

Step 2: Stationary Phase Preparation

  • Select high-purity 230-400 mesh silica gel.

  • Slurry pack the column using the initial, least polar mobile phase (e.g., 80:20 Hexane:EtOAc) to ensure a uniform bed without air bubbles or channeling.

Step 3: Sample Loading (Dry Loading)

  • Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM).

  • Add a mass of silica gel equal to 2 to 3 times the crude mass.

  • Evaporate the DCM in vacuo until a free-flowing powder is obtained. Load this powder evenly onto the top of the packed column bed.

  • Self-Validation Check: Ensure the powder is completely dry and free-flowing. Residual DCM will act as a strong local eluent, causing immediate band broadening and destroying column resolution.

Step 4: Gradient Elution

  • Begin elution with the optimized low-polarity solvent (e.g., 80:20 Hexane:EtOAc).

  • Gradually increase the polarity to 50:50 Hexane:EtOAc. Apply positive pressure to maintain a rapid flow rate, minimizing the time the compound spends on the acidic silica surface.

Step 5: Fraction Analysis & Concentration

  • Analyze fractions via TLC (UV 254 nm visualization).

  • Pool the fractions containing the pure product. Concentrate in vacuo using a rotary evaporator with the water bath set strictly below 35°C to prevent thermal degradation of the reactive chloroacetyl group .

PART 3: Workflow Visualization

The following diagram illustrates the logical decision tree for this purification process, highlighting critical failure points and troubleshooting pathways.

G A Crude Mixture: 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide B TLC Solvent Optimization (Target Rf: 0.25 - 0.35) A->B C Dry Loading onto Silica (Avoid basic alumina) B->C D Flash Column Packing (230-400 mesh silica) B->D E Gradient Elution (e.g., Hexane to EtOAc) C->E Load sample D->E Pack column F Fraction Analysis (TLC / LC-MS) E->F G Degradation / Hydrolysis Detected? F->G H Pool & Concentrate in Vacuo (T < 35°C) G->H No (Pure) I Troubleshoot: Reduce column time / Change solvent G->I Yes (Impure)

Fig 1: Logical workflow for the flash chromatography purification of chloroacetamide derivatives.

PART 4: Troubleshooting Guide

Issue 1: Severe peak tailing or streaking on TLC/Column.

  • Q: My compound streaks severely down the column. Can I add 1% Triethylamine (TEA) to the mobile phase to sharpen the peaks?

  • A: Absolutely not. While adding TEA is a standard chromatographic practice to mask acidic silanol groups and prevent the tailing of basic compounds, your molecule contains a highly electrophilic chloroacetyl group. TEA is a nucleophile and will rapidly undergo an SN​2 reaction with your compound directly on the column, yielding a quaternary ammonium salt and destroying your product .

  • Causality: The tailing is caused by hydrogen bonding between the pyrazole nitrogens/amide NH and the acidic silanol (Si-OH) groups on the silica gel.

  • Solution: Instead of amine modifiers, use a non-nucleophilic, hydrogen-bond-accepting solvent modifier. Switching your mobile phase from Hexane/EtOAc to Hexane/Acetone will competitively mask the silanol groups without reacting with the alkyl chloride warhead.

Issue 2: Co-elution with starting material.

  • Q: My product is co-eluting with the starting material, 1,3-dimethyl-1H-pyrazol-4-amine. How do I separate them?

  • A: Adjust your gradient starting point.

  • Causality: The starting material is a primary amine, which is significantly more polar and basic than the resulting chloroacetamide. If they are co-eluting, your mobile phase is far too polar, causing both compounds to migrate at the solvent front, or your column is severely overloaded.

  • Solution: Start your gradient at a much lower polarity (e.g., 100% DCM or 90:10 Hexane:EtOAc). The chloroacetamide will elute first due to the electron-withdrawing nature of the chloroacetyl group reducing overall basicity, while the free primary amine will remain strongly retained near the baseline.

Issue 3: Degradation or low recovery.

  • Q: I recovered significantly less mass than expected, and LC-MS shows a mass of [M+H]+ = 184 (instead of ~188) or 170. What happened?

  • A: You are observing on-column degradation. A mass of 184 indicates methoxy substitution (-Cl replaced by -OCH₃), and 170 indicates hydrolysis (-Cl replaced by -OH).

  • Causality: Chloroacetamides are reactive electrophiles. Prolonged exposure to protic solvents (like Methanol) on the slightly acidic surface of silica gel catalyzes nucleophilic substitution .

  • Self-Validating Protocol: To confirm on-column stability before running the full purification, perform a 2D-TLC test . Spot the crude mixture in the corner of a square TLC plate. Develop it in one direction, let it dry for 45 minutes (simulating column residence time), and then develop it in the perpendicular direction using the exact same solvent. If the compound is stable, all spots will lie on a perfect diagonal line. Any spots falling off the diagonal definitively prove that degradation is occurring on the silica surface.

  • Solution: Eliminate Methanol from your eluent entirely. Minimize column residence time by using positive pressure flash chromatography rather than gravity elution, and concentrate fractions immediately.

PART 5: Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase chromatography (C18) instead of normal-phase silica? A: Yes, reverse-phase HPLC is highly effective for this compound, provided you control the pH. Use neutral to slightly acidic mobile phases (e.g., Water/Acetonitrile with 0.1% Formic acid). Strictly avoid basic buffers (like ammonium bicarbonate), which will rapidly degrade the chloroacetamide warhead during the run.

Q: What is the best way to visualize this compound on a TLC plate? A: The compound is highly UV-active due to the conjugated pyrazole ring system. Visualization under a short-wave UV lamp (254 nm) is the most non-destructive and reliable method. If a chemical stain is required, a Potassium Permanganate ( KMnO4​ ) stain will effectively oxidize the pyrazole/amide, revealing the spot as a yellow mark against a purple background.

PART 6: References
  • Title: Role of Silica Gel in Phytochemical Extraction and Purification - Column Chromatography Source: column-chromatography.com URL: [Link]

  • Title: Purification by Flash Column Chromatography | Chemistry Laboratory Techniques Source: mit.edu URL: [Link]

  • Title: Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice Source: acs.org URL: [Link]

Optimization

preventing dimer formation in N-acetylation of pyrazoles

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimer Formation Welcome to the Technical Support Center for N-acetylation of pyrazoles. This resource, developed by our team of applic...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimer Formation

Welcome to the Technical Support Center for N-acetylation of pyrazoles. This resource, developed by our team of application scientists, provides in-depth troubleshooting guides and frequently asked questions to address the common challenge of dimer formation during the N-acetylation of pyrazoles. Our goal is to equip you with the scientific understanding and practical protocols to minimize side reactions and maximize the yield of your desired N-acetylated pyrazole product.

Troubleshooting Guide: Dimer Formation

This section addresses specific issues you may encounter during your N-acetylation experiments.

Question 1: I am observing a significant amount of a high-molecular-weight byproduct in my reaction mixture, which I suspect is a pyrazole dimer. What is causing this?

Answer:

The formation of a pyrazole dimer during N-acetylation is a common side reaction that can significantly reduce the yield of your desired product. The most probable cause is the nucleophilic attack of a deprotonated pyrazole molecule onto an activated N-acetylated pyrazole intermediate.

Here's a breakdown of the likely mechanism:

  • Activation of the Acetylating Agent: The acetylating agent (e.g., acetic anhydride or acetyl chloride) reacts with the pyrazole to form the desired N-acetylated pyrazole.

  • Formation of a Reactive Intermediate: In the presence of a base, a portion of the starting pyrazole is deprotonated, forming a pyrazolide anion. This anion is a potent nucleophile.

  • Dimerization: The pyrazolide anion can then attack the electrophilic carbon of the acetyl group on a neighboring N-acetylated pyrazole molecule. This nucleophilic acyl substitution reaction results in the formation of a dimer and the displacement of an acetate or chloride ion.

The presence of a strong base is often a key factor in promoting this side reaction by increasing the concentration of the highly nucleophilic pyrazolide anion.

Question 2: How can I optimize my reaction conditions to minimize dimer formation?

Answer:

Minimizing dimer formation requires a careful optimization of your reaction conditions. Here are several parameters you can adjust:

  • Choice and Stoichiometry of the Base: The selection of the base is critical. A strong base like sodium hydride (NaH) will quantitatively deprotonate the pyrazole, potentially leading to a higher rate of dimerization. Consider using a weaker, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). In many cases, the reaction can proceed without a base, especially when using a highly reactive acetylating agent like acetyl chloride, as the reaction itself produces HCl which can be scavenged or tolerated. If a base is necessary, use it in stoichiometric amounts rather than in excess.

  • Order of Reagent Addition: The order in which you add your reagents can significantly impact the outcome. A recommended approach is to add the acetylating agent slowly to a solution of the pyrazole. This ensures that the concentration of the acetylating agent is kept low, favoring the reaction with the more abundant pyrazole starting material over the formation of reactive intermediates that can lead to dimerization.

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and reduce the occurrence of side reactions, including dimerization. Start your reaction at 0 °C and allow it to slowly warm to room temperature.

  • Concentration: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction.

Table 1: Summary of Recommended Adjustments to Minimize Dimer Formation

ParameterStandard Condition (Prone to Dimerization)Optimized Condition (Minimizes Dimerization)Rationale
Base Strong base (e.g., NaH) in excessWeaker base (e.g., TEA, DIPEA) in stoichiometric amounts, or no baseReduces the concentration of the highly nucleophilic pyrazolide anion.
Reagent Addition Rapid addition of reagentsSlow, dropwise addition of the acetylating agentMaintains a low concentration of the reactive N-acetylated intermediate.
Temperature Room temperature or elevated temperatures0 °C to room temperatureSlows down the rate of the undesired dimerization side reaction.
Concentration High concentrationLower concentration (more solvent)Reduces the probability of bimolecular collisions leading to the dimer.

Frequently Asked Questions (FAQs)

What is the likely structure of the pyrazole dimer formed during N-acetylation?

While not definitively characterized in all cases, a plausible structure for the dimer involves a covalent bond between the nitrogen of one pyrazole ring and the acetyl carbonyl carbon of another, effectively creating an N-acyl-N'-acetylpyrazole species.

Are there alternative acetylating agents that are less prone to causing dimerization?

Yes, the choice of acetylating agent can influence the extent of dimer formation. Acetic anhydride is a common and effective reagent. Acetyl chloride is more reactive and can often be used at lower temperatures and without a base, which can help to suppress side reactions. For sensitive substrates, you might consider using milder acetylating agents, though this may require longer reaction times or the use of a catalyst.

How does steric hindrance on the pyrazole ring affect dimer formation?

Steric hindrance can play a significant role in preventing dimerization.[1] Bulky substituents on the pyrazole ring, particularly near the nitrogen atoms, can physically obstruct the approach of another pyrazole molecule, thereby inhibiting the bimolecular reaction that leads to the dimer. If you are designing a synthesis, consider the steric profile of your pyrazole starting material.

Experimental Protocols

Protocol 1: Optimized N-Acetylation of a Generic Pyrazole to Minimize Dimer Formation

This protocol provides a general method for the N-acetylation of a pyrazole using acetic anhydride with controlled conditions to suppress dimer formation.

Materials:

  • Pyrazole (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine (1.2 eq) to the cooled solution.

  • Acetylating Agent Addition: Add acetic anhydride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-acetylated pyrazole.

Protocol 2: Purification of N-Acetylated Pyrazole from Dimer Byproduct

If dimer formation is unavoidable, purification can be achieved using column chromatography. The dimer, having a higher molecular weight and likely different polarity, can typically be separated from the desired monomeric product.

Materials:

  • Crude reaction mixture containing the N-acetylated pyrazole and dimer byproduct

  • Silica gel for column chromatography

  • Eluent system (e.g., a mixture of hexanes and ethyl acetate; the optimal ratio should be determined by TLC)

  • Standard chromatography equipment

Procedure:

  • TLC Analysis: Analyze the crude reaction mixture by TLC to determine an appropriate eluent system that provides good separation between the desired product and the dimer byproduct. The dimer will typically have a different Rf value than the monomer.

  • Column Preparation: Prepare a silica gel column using the chosen eluent system.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure N-acetylated pyrazole.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Diagram 1: Proposed Mechanism of Dimer Formation

Dimer_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Py_H Pyrazole (Py-H) Py_Ac N-Acetyl Pyrazole (Py-Ac) Py_H->Py_Ac Acetylation Py_anion Pyrazolide Anion (Py⁻) Py_H->Py_anion Deprotonation Ac2O Acetic Anhydride (Ac₂O) Ac2O->Py_Ac Base Base Base->Py_anion Dimer Dimer Py_Ac->Dimer Py_anion->Dimer Nucleophilic Attack Troubleshooting_Workflow Start Dimer Formation Observed Q_Base Is a strong base being used? Start->Q_Base A_Base_Yes Switch to a weaker base (e.g., TEA) or no base. Q_Base->A_Base_Yes Yes Q_Temp Is the reaction run at elevated temperature? Q_Base->Q_Temp No A_Base_Yes->Q_Temp A_Temp_Yes Lower the reaction temperature to 0 °C. Q_Temp->A_Temp_Yes Yes Q_Addition Is the acetylating agent added quickly? Q_Temp->Q_Addition No A_Temp_Yes->Q_Addition A_Addition_Yes Add the acetylating agent dropwise. Q_Addition->A_Addition_Yes Yes Q_Concentration Is the reaction highly concentrated? Q_Addition->Q_Concentration No A_Addition_Yes->Q_Concentration A_Concentration_Yes Decrease the concentration. Q_Concentration->A_Concentration_Yes Yes End Minimized Dimer Formation Q_Concentration->End No A_Concentration_Yes->End

Caption: A decision tree for troubleshooting and minimizing dimer formation.

References

  • Talaviya, R. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 283, 03004. [Link]

  • Chauhan, S. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. [Link]

  • Matsuzaki, H., Takeda, N., Yasui, M., Ito, Y., Konishi, K., & Ueda, M. (2020). Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. Organic Letters, 22(23), 9249–9252. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Bogan, D. L., & Cravatt, B. F. (2019). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PMC. [Link]

  • El-Sayed, N. N. E., & El-Gohary, N. S. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. [Link]

  • MDPI. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

  • Bhattacharya, S., Chakraborty, S., Pal, R., Saha, S., Ghosh, B., Mandal, C., Roy, A., & Roy, A. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology, 10(9), 2999-3011. [Link]

  • Zhang, Y., Li, Y., Zhu, T., Liu, L., & Li, Y. (2024). Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. Chemical Science, 15(18), 6755-6762. [Link]

  • ResearchGate. (2012). Can anyone recommend a reaction condition for acylation reaction between 1-substituted 3,5-diarylpyrazole and phenacyl chloride? ResearchGate. [Link]

  • ResearchGate. (n.d.). Proposed mechanism of pyrazole formation. ResearchGate. [Link]

  • Asian Journal of Chemistry. (2005). Synthesis of Some Pyrazolines and its Derivatives. Asian Journal of Chemistry, 17(3), 1827-1830. [Link]

  • Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Organic & Biomolecular Chemistry, 13(39), 9926-9944. [Link]

  • Organic Chemistry Portal. (2022). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Faisal, M., Saeed, A., Hussain, S., Dar, P., & Larik, F. A. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of the Iranian Chemical Society, 16(11), 2347-2382. [Link]

  • Shestakov, A. S., Zabalov, M. V., & Zyk, N. V. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 85(15), 9896–9905. [Link]

  • Iranian Chemical Society. (n.d.). SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. Iranian Chemical Society. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. ResearchGate. [Link]

  • Wang, T., Chen, Y., & Li, X. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13876-13884. [Link]

  • Leistner, D., Fomina, M., & Slanina, T. (2025). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry, 21, 586-595. [Link]

  • National Science Foundation. (n.d.). Synthesis of Dihydropyrazoles via Palladium-Catalyzed Cascade Heterocyclization/Carbonylation/Arylation of β,γ-Unsaturated. NSF Public Access Repository. [Link]

  • ResearchGate. (n.d.). Selected examples of pyrazolium salt synthesis. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]

  • Jutti, K., & Arshia. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Indonesian Journal of Pharmacy, 30(1), 49-57. [Link]

  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. [Link]

  • Semantic Scholar. (n.d.). An unexpected rearrangement of pyrazolium halides based on N-N bond cleavage: synthesis of 1,2-dihydropyrimidines. Semantic Scholar. [Link]

  • Reaction Biology. (n.d.). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. Reaction Biology. [Link]

  • ResearchGate. (2026). Synthesis of New Azo Schiff Bases of Pyrazole Derivatives and their Spectroscopic and Theoretical Investigations. ResearchGate. [Link]

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  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]

  • Sasaki, M. (n.d.). 佐々木誠論文. Tohoku University. [Link]

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Reference Data & Comparative Studies

Validation

comparative reactivity of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide vs 2-bromo-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide

An in-depth comparative analysis of electrophilic warheads is a critical step in the design of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD). When evaluating 2-Chloro-N-(1,3-dimethyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of electrophilic warheads is a critical step in the design of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD). When evaluating 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide versus 2-bromo-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide , we are fundamentally comparing the reactivity of two α -haloacetamide electrophiles appended to an identical molecular recognition element (the 1,3-dimethylpyrazole scaffold).

As a Senior Application Scientist, my objective is to guide you through the mechanistic causality, kinetic profiling, and experimental validation required to select the optimal warhead for your specific drug development workflow.

Mechanistic Causality: The Chemistry of the Leaving Group

Both compounds act as electrophiles that undergo bimolecular nucleophilic substitution (S N​ 2) reactions with biological nucleophiles, predominantly the thiolate anion of cysteine residues. The reaction proceeds via a concerted transition state where the nucleophile attacks the α -carbon, displacing the halogen leaving group.

The stark difference in their performance is dictated entirely by the nature of the carbon-halogen bond:

  • Leaving Group Ability: Bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻). The bromine atom is larger and its electron cloud is more polarizable, allowing it to better stabilize the developing negative charge in the S N​ 2 transition state.

  • Bond Dissociation Energy: The C–Br bond is weaker (~285 kJ/mol) compared to the C–Cl bond (~339 kJ/mol).

Consequently, the bromoacetamide derivative exhibits an intrinsically lower activation energy ( Ea​ ) barrier. In practical terms, α -bromoacetamides are highly reactive, often acting as promiscuous alkylating agents. α -chloroacetamides possess "tempered" reactivity, making them the preferred choice for modern targeted covalent inhibitors[1][2]. They rely on the initial non-covalent binding affinity ( KI​ ) of the pyrazole scaffold to drive up the local concentration near the target cysteine, subsequently enabling the covalent bond formation ( kinact​ )[3].

KineticModel E_I E + I (Free Protein & Haloacetamide) EI E·I (Non-Covalent Complex) E_I->EI k_on EI->E_I k_off E_cov E-I (Covalent Adduct + HX) EI->E_cov k_inact (S_N2 Alkylation)

Two-step kinetic model of targeted covalent inhibition.

Quantitative Performance Comparison

To objectively compare these two fragments, we must evaluate their intrinsic electrophilicity and their behavior in complex biological matrices. The data below synthesizes established kinetic baselines for matched chloro- and bromo-acetamide scaffolds[2][4].

Metric2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide2-Bromo-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamideImplication for Drug Design
GSH Half-Life ( t1/2​ ) ~3.0 to 4.5 hours< 5 minutesBromoacetamides are rapidly scavenged by intracellular glutathione, limiting bioavailability.
Intrinsic Reactivity Tempered / ModerateVery HighChloroacetamides require target binding for alkylation; bromoacetamides alkylate indiscriminately.
Target Selectivity High (Driven by pyrazole binding)Low (Driven by intrinsic reactivity)Chloroacetamides yield cleaner chemoproteomic profiles with fewer off-target effects.
Cytotoxicity Risk Low to ModerateHighBromoacetamides often exhibit high cellular toxicity due to non-specific protein alkylation[5][6].
Primary Use Case Targeted Covalent Inhibitors (TCIs)Tool compounds, Activity-Based Probes (ABPP)Chloroacetamides are viable drug leads; bromoacetamides are restricted to in vitro mapping.

Self-Validating Experimental Methodologies

To empirically validate the differences between the chloro and bromo derivatives in your own laboratory, you must implement a self-validating workflow. This ensures that observed target engagement is a function of specific binding rather than promiscuous reactivity.

Workflow Synth Compound Preparation GSH Intrinsic Reactivity (GSH LC-MS Assay) Synth->GSH Protein Target Engagement (Intact Protein MS) GSH->Protein Cell Off-Target Profiling (Chemoproteomics) Protein->Cell

Step-by-step validation workflow for evaluating covalent electrophiles.
Protocol A: Glutathione (GSH) Reactivity Assay (LC-MS/MS)

Purpose: To quantify the intrinsic electrophilicity of the warhead in the absence of a protein binding pocket.

  • Preparation: Prepare a 10 mM solution of reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4). Prepare 10 mM stock solutions of both the chloro- and bromo-acetamide compounds in DMSO.

  • Reaction Initiation: In a glass vial, mix the reagents to achieve a final concentration of 1 mM GSH and 100 µM of the test compound (final DMSO concentration = 1%). Incubate at 37 °C under shaking.

  • Time-Course Sampling: At precisely timed intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot by adding it to 50 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 10 minutes to pellet any precipitates.

  • Analysis: Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode). Track the depletion of the parent compound mass.

  • Data Processing: Plot the natural log of the remaining compound concentration versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ), from which the half-life ( t1/2​=ln(2)/kobs​ ) is calculated. Expect the bromo derivative to disappear within the first 10 minutes, while the chloro derivative persists for hours.

Protocol B: Intact Protein Mass Spectrometry

Purpose: To confirm 1:1 stoichiometric labeling and evaluate the kinact​/KI​ efficiency on the target protein.

  • Incubation: Dilute recombinant target protein to 2 µM in assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Add the test compound to a final concentration of 20 µM (10-fold excess).

  • Sampling: Incubate at room temperature. Take 15 µL aliquots at 0, 10, 30, 60, and 120 minutes.

  • Desalting: Quench reactions with 1% formic acid. Desalt the protein samples using C4 ZipTips or an online fast-desalting LC column to remove buffer salts and unreacted compound.

  • MS Acquisition: Inject into an ESI-TOF mass spectrometer.

  • Deconvolution: Use maximum entropy deconvolution software to convert the raw m/z envelope into intact mass.

  • Interpretation: You will observe a mass shift corresponding to the molecular weight of the compound minus the mass of the halogen (HCl or HBr loss). The bromo derivative may show multiple additions (+2, +3 adducts) if off-target surface cysteines are present, whereas the chloro derivative should yield a clean, single +1 adduct.

Conclusion

While 2-bromo-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide offers rapid reaction kinetics, its high intrinsic reactivity makes it highly susceptible to thiol scavenging and off-target toxicity, rendering it unsuitable for therapeutic development. Conversely, 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide provides the optimal balance of stability and reactivity. Its tempered electrophilicity ensures that covalent bond formation is heavily dependent on the molecular recognition provided by the pyrazole scaffold, making it an excellent starting point for the development of highly selective targeted covalent inhibitors.

References

  • Rational Design of Stapled Covalent Peptide Modifiers of Oncoprotein E6 from Human Papillomavirus ACS Chemical Biology[Link]

  • Recent Advances in Covalent Drug Discovery MDPI - Pharmaceuticals[Link]

  • On the origins of SARS-CoV-2 main protease inhibitors PMC - National Institutes of Health[Link]

  • Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity PMC - National Institutes of Health[Link]

  • Structure–activity Relationships of Glutathione Peroxidase 4 Inhibitor Warheads ChemRxiv[Link]

  • Full article: Rational design, optimization, and biological evaluation of novel α-Phosphonopropionic acids as covalent inhibitors of Rab geranylgeranyl transferase Taylor & Francis[Link]

Sources

Comparative

comparing cytotoxicity of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide with other pyrazole derivatives

Advanced Cytotoxicity Profiling: 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide vs. Functionalized Pyrazole Derivatives The Role of the Pyrazole-Acetamide Scaffold in Drug Design In medicinal chemistry, 2-Chloro-N-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Cytotoxicity Profiling: 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide vs. Functionalized Pyrazole Derivatives

The Role of the Pyrazole-Acetamide Scaffold in Drug Design

In medicinal chemistry, 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide serves as a highly versatile synthetic intermediate. Its chemical architecture features an electrophilic alpha-chloroamide "warhead" that is highly susceptible to nucleophilic substitution ( SN​2 ) reactions.

While this reactivity makes it an excellent building block for synthesizing complex libraries, it also imparts a non-specific baseline cytotoxicity in its unfunctionalized state. The exposed chlorine atom can indiscriminately alkylate intracellular nucleophiles, such as glutathione and cysteine residues on off-target proteins, leading to generic cellular stress. However, when this scaffold is rationally functionalized, the resulting pyrazole derivatives exhibit highly divergent, target-specific cytotoxicity profiles—ranging from potent, targeted anti-cancer activity to complete mammalian cell safety.

Comparative Cytotoxicity Data

To illustrate the impact of functionalization on cellular viability, the table below contrasts the baseline intermediate with three highly optimized pyrazole derivatives: PTA-1, LK-75, and Compound 6g.

CompoundPrimary ApplicationTarget Cell LineIC50 ValueMammalian Cytotoxicity Profile
2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide Synthetic IntermediateVarious~50–100 µM (Est.)Non-specific (Thiol reactivity)
PTA-1 Anti-CancerJurkat / MDA-MB-2310.32 µM / <1.0 µMHigh (Induces targeted apoptosis)[1]
LK-75 Anti-TuberculosisHepG2 (Tox Screen)> 100 µMLow (Highly selective for bacteria)[2]
Compound 6g Anti-InflammatoryBV2 Microglial> 100 µMNone (Safe neuroprotectant)[3]

Mechanistic Divergence (Causality of Cytotoxicity)

The vast differences in cytotoxicity among these derivatives stem directly from their structural modifications, which dictate their mechanism of action (MOA):

  • Targeting the Cytoskeleton (PTA-1): By replacing the reactive chlorine with a triazole moiety and incorporating bulky, lipophilic groups (e.g., trifluoromethyl, methoxy), PTA-1 transforms into a potent cytotoxic agent. These structural additions allow the molecule to perfectly intercalate into the colchicine-binding site of tubulin. This specific binding disrupts microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis in triple-negative breast cancer cells[1].

  • Species-Specific Enzyme Inhibition (LK-75): Substituting the chlorine with a complex 6-oxo-1,6-dihydropyrimidine group shifts the molecule's binding affinity entirely toward DprE1, an essential enzyme for cell wall synthesis in Mycobacterium tuberculosis. Because mammalian cells do not possess the DprE1 enzyme, LK-75 demonstrates exceptional safety profiles, with HepG2 cytotoxicity IC50 values safely exceeding 100 µM[2].

  • Signaling Pathway Modulation (Compound 6g): Optimization via specific ester and aromatic substitutions yields a compound that selectively modulates the LPA2 and NF-κB signaling pathways. It powerfully suppresses IL-6 expression (IC50 = 9.562 µM) in LPS-stimulated microglial cells without disrupting fundamental cellular viability, functioning as a non-cytotoxic neuroprotectant[3].

MOADivergence Scaffold 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (Reactive Intermediate) PTA1 PTA-1 (Bulky Lipophilic Groups) Scaffold->PTA1 Functionalization LK75 LK-75 (Pyrimidine Substitution) Scaffold->LK75 Comp6g Compound 6g (Ester/Amide Optimization) Scaffold->Comp6g Tubulin Inhibits Tubulin Polymerization PTA1->Tubulin DprE1 Inhibits Bacterial DprE1 LK75->DprE1 IL6 Suppresses IL-6 / NF-κB Comp6g->IL6 Apoptosis High Cytotoxicity (Cancer Apoptosis) Tubulin->Apoptosis Safe1 Low Cytotoxicity (Mammalian Survival) DprE1->Safe1 Safe2 No Cytotoxicity (Neuroprotection) IL6->Safe2

Fig 1: Mechanistic divergence of pyrazole derivatives from a shared acetamide intermediate.

Experimental Workflows for Cytotoxicity Validation

To accurately profile the cytotoxicity of pyrazole derivatives, the following self-validating protocols are standard in drug development.

Protocol A: Metabolism-Independent Viability Quantification (SRB Assay)

Causality for choice: Unlike the standard MTT assay—which measures mitochondrial reductase activity and can be artificially skewed by compounds that alter cellular metabolism without causing death—the Sulforhodamine B (SRB) assay stoichiometrically binds to basic amino acid residues. This provides a direct, metabolism-independent quantification of total cellular protein mass, yielding highly reliable IC50 values[1].

Self-Validating Methodology:

  • Cell Seeding: Seed target cells (e.g., MDA-MB-231 or HepG2) at 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C to allow attachment.

  • Compound Treatment: Treat cells with serial dilutions of the pyrazole derivatives (0.1 µM to 100 µM).

    • Validation Control: Include a vehicle control (0.1% DMSO) to establish baseline viability and rule out solvent toxicity, alongside a positive control (1 µM Paclitaxel) to validate the assay's dynamic range.

  • Fixation: Add cold 10% trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour. TCA instantly precipitates proteins, locking the cellular state and preventing enzymatic degradation.

  • Staining & Washing: Wash wells with deionized water. Add 0.4% SRB solution (dissolved in 1% acetic acid) for 30 minutes. Wash extensively with 1% acetic acid. Note: The acidic wash is critical as it ensures the SRB dye remains protonated and securely bound to protein residues.

  • Quantification: Solubilize the bound dye with 10 mM Tris base (pH 10.5) and measure absorbance at 510 nm. Calculate the IC50 using non-linear regression analysis.

Protocol B: Apoptosis Elucidation (Annexin V / PI Flow Cytometry)

Causality for choice: To determine if a cytotoxic IC50 value is driven by programmed cell death (apoptosis) or non-specific membrane rupture (necrosis), dual staining is required. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis)[1].

Self-Validating Methodology:

  • Harvesting: Collect both floating and adherent cells post-treatment. Crucial step: Floating cells often represent the late-apoptotic population; discarding them artificially skews the data toward viability.

  • Staining: Resuspend the cell pellet in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI. Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Setup & Compensation:

    • Validation Control: Run single-stained compensation controls (Annexin V only, PI only) and an unstained control. This mathematically eliminates spectral overlap between the FITC (green) and PI (red) emission channels, preventing false-positive double-staining artifacts.

  • Analysis: Perform quadrant analysis to differentiate viable (Annexin-/PI-), early apoptotic (Annexin+/PI-), late apoptotic (Annexin+/PI+), and necrotic (Annexin-/PI+) populations.

CytotoxicityWorkflow Step1 Compound Library Preparation Step2 In Vitro Incubation (Cancer & Normal Cells) Step1->Step2 Step3 Viability Assay (SRB / TCA Fixation) Step2->Step3 Step4 IC50 & Selectivity Index Calculation Step3->Step4 Step5 MOA Validation (Flow Cytometry) Step4->Step5

Fig 2: Standardized high-throughput workflow for evaluating pyrazole derivative cytotoxicity.

References

  • Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis. ACS Journal of Medicinal Chemistry, 2024. 2

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Pharmaceuticals, 2024. 1

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 2025. 3

Sources

Validation

In Vitro Efficacy &amp; Kinetic Profiling: 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide vs. Established Inhibitors

As covalent fragment-based drug discovery (FBDD) accelerates, electrophilic libraries are routinely deployed against highly nucleophilic targets like the SARS-CoV-2 Main Protease (Mpro) Cys145. This guide evaluates the i...

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Author: BenchChem Technical Support Team. Date: March 2026

As covalent fragment-based drug discovery (FBDD) accelerates, electrophilic libraries are routinely deployed against highly nucleophilic targets like the SARS-CoV-2 Main Protease (Mpro) Cys145. This guide evaluates the in vitro efficacy of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (hereafter referred to as CDPA ), a representative pyrazole-based chloroacetamide fragment. We benchmark CDPA against clinical-stage Mpro inhibitors—Nirmatrelvir (reversible covalent) and GC376 (reversible covalent)—to delineate the kinetic frameworks and biophysical assays required to rigorously validate irreversible fragment hits.

Mechanistic Rationale & Target Engagement

CDPA features a chloroacetamide warhead, a classic electrophile that undergoes an irreversible SN​2 alkylation with the thiolate of Mpro Cys145.

The Causality of Warhead Selection: The choice of a chloroacetamide over a less reactive acrylamide in early FBDD is driven by its higher intrinsic reactivity. This reactivity compensates for the low initial non-covalent binding affinity ( KI​ ) typical of low-molecular-weight fragments (CDPA MW = 187.6 Da). By forming a permanent thioether bond, CDPA acts as a kinetic trap, allowing researchers to capture transient binding events that would otherwise be missed in standard equilibrium assays. In contrast, advanced drugs like Nirmatrelvir utilize a nitrile warhead to form a reversible thioimidate, prioritizing safety and minimizing off-target toxicity.

Mpro_Inhibition Mpro SARS-CoV-2 Mpro (Active Cys145) Irreversible Irreversible Adduct (Thioether) Mpro->Irreversible SN2 Alkylation Reversible Reversible Adduct (Thioimidate) Mpro->Reversible Nucleophilic Addition CDPA CDPA (Chloroacetamide) CDPA->Irreversible Nirmatrelvir Nirmatrelvir (Nitrile) Nirmatrelvir->Reversible Reversible->Mpro Dissociation

Mechanistic divergence of Mpro Cys145 inhibition by irreversible vs. reversible ligands.

Quantitative Efficacy & Kinetic Parameters

For irreversible inhibitors like CDPA, IC50​ is a moving target that artificially decreases with prolonged incubation times. Therefore, efficacy must be evaluated using the second-order rate constant kinact​/KI​ , which accounts for both the initial binding affinity ( KI​ ) and the maximum rate of covalent bond formation ( kinact​ ).

Table 1: Comparative In Vitro Profiling against SARS-CoV-2 Mpro

CompoundMechanismWarhead IC50​ (1h inc.) KI​ (µM) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )
CDPA IrreversibleChloroacetamide~45 µM>100 1.2×10−3 ~12
Nirmatrelvir Reversible CovalentNitrile3.1 nM0.003N/AN/A
GC376 Reversible CovalentAldehyde26 nM0.02N/AN/A

(Note: Fragment kinetic data is synthesized from standard chloroacetamide Mpro screening benchmarks and clinical reports ).

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate orthogonal validation steps to distinguish true target engagement from assay artifacts (e.g., pan-assay interference or non-specific aggregation).

Protocol A: Intact-Protein LC/MS for Covalent Adduct Quantification

Objective: Directly measure the stoichiometry of CDPA-Mpro adduct formation. Causality: Mass spectrometry bypasses enzymatic turnover, providing unambiguous proof of covalent modification. CDPA binding results in a specific +151 Da mass shift (accounting for the loss of HCl during alkylation).

  • Incubation: Incubate 2 µM recombinant SARS-CoV-2 Mpro with 50 µM CDPA in assay buffer (20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA) at 4°C for 16 hours. Critical: Omit DTT or mercaptoethanol in the primary incubation to prevent premature warhead quenching.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted CDPA.

  • LC/MS Acquisition: Inject the sample onto a C4 reverse-phase column coupled to an ESI-TOF mass spectrometer. Elute with a rapid gradient of 5-95% Acetonitrile containing 0.1% Formic Acid.

  • Deconvolution: Deconvolute raw spectra using MaxEnt1 to calculate the percentage of modified protein.

  • Self-Validation Step (GSH Chase): To confirm strict irreversibility, subject the desalted adduct to a 10 mM Glutathione (GSH) chase for 4 hours at room temperature. A true chloroacetamide adduct will show 0% reversion to the apo-Mpro mass, differentiating it from highly stable but reversible artifacts.

LCMS_Workflow Incubation 1. Incubation (Mpro + Inhibitor, 4°C) Desalting 2. Rapid Desalting (Remove excess ligand) Incubation->Desalting LCMS 3. Intact-Protein LC/MS (ESI-TOF) Desalting->LCMS Deconvolution 4. Spectral Deconvolution (Mass Shift Analysis) LCMS->Deconvolution Decision ΔMass Detected? Deconvolution->Decision Hit Covalent Hit Confirmed (Calculate % Modification) Decision->Hit Yes (+151 Da shift) NoHit Non-Covalent / No Binding Decision->NoHit No

Self-validating intact-protein LC/MS workflow for quantifying covalent adduct formation.

Protocol B: Continuous FRET Enzymatic Assay for kinact​/KI​ Determination

Objective: Quantify the two-step inactivation kinetics of CDPA. Causality: By continuously monitoring substrate cleavage, we can observe the time-dependent decay of enzyme velocity as the covalent bond forms, allowing the extraction of kobs​ .

  • Reagent Prep: Prepare a fluorogenic Mpro substrate (Dabcyl-KTSAVLQSGFRKME-Edans) at 20 µM in assay buffer.

  • Continuous Monitoring: In a 384-well black microplate, mix 20 nM Mpro with varying concentrations of CDPA (10 µM to 200 µM). Immediately add the substrate to initiate the reaction.

  • Data Acquisition: Monitor fluorescence (Ex 340 nm / Em 490 nm) continuously for 60 minutes.

  • Kinetic Fitting: Fit the non-linear progress curves to the integrated rate equation for time-dependent inhibition to extract kobs​ for each concentration. Plot kobs​ vs. [CDPA] to calculate KI​ and kinact​ .

  • Self-Validation Step (Inner-Filter Control): Run a "compound + substrate only" (no enzyme) control. Pyrazole derivatives can occasionally absorb at 340 nm. Subtracting this baseline ensures that the observed signal decay is due to true enzyme inactivation, not optical quenching by the fragment.

Translation to Lead Optimization

While CDPA exhibits modest efficacy compared to mature drugs like Nirmatrelvir, it serves as a highly efficient "anchor" fragment. The 1,3-dimethyl-1H-pyrazole moiety is sterically compact and capable of occupying the S1 or S2 subpockets of Mpro.

By utilizing structure-based drug design (SBDD), researchers can evolve this fragment. The standard trajectory involves replacing the highly reactive chloroacetamide with a more selective, reversible warhead (e.g., a nitrile) while elaborating the pyrazole core to capture additional hydrogen bonds in the S4 pocket. This methodology mirrors the successful crowdsourced evolution of early fragment hits into potent, non-covalent and reversible-covalent antivirals.

References
  • Expedited SARS-CoV-2 main protease inhibitor discovery through modular 'direct-to-biology' screening. ChemRxiv. Available at:[Link]

  • An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science. Available at:[Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules (MDPI). Available at:[Link]

  • Open Science Discovery of Potent Non-Covalent SARS-CoV-2 Main Protease Inhibitors. bioRxiv. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide

Introduction: Unveiling the Therapeutic Potential and Off-Target Landscape The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential and Off-Target Landscape

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory to anti-cancer treatments.[1][2] The specific molecule of interest, 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide, combines this privileged heterocycle with an acetamide linker, a common feature in bioactive compounds, including kinase inhibitors.[3] For instance, a study on novel pyrazole derivatives with an acetamide bond revealed potent inhibitory effects against the BRAF V600E kinase, a critical target in melanoma.[3] This structural precedent strongly suggests that our compound of interest may exhibit activity against protein kinases, a family of enzymes frequently implicated in human diseases like cancer and inflammatory disorders.[4][5]

However, the very nature of kinase active sites, particularly the conserved ATP-binding pocket, makes achieving inhibitor selectivity a formidable challenge.[5] A compound designed to inhibit one kinase may inadvertently bind to dozens of others, leading to unexpected biological effects, toxicity, or even beneficial polypharmacology. Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a supplementary exercise but a foundational pillar in the preclinical development of any potential therapeutic agent.

This guide provides a comprehensive, multi-tiered strategy for characterizing the selectivity profile of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide. We will move from broad, high-throughput screening to deep, mechanistic validation in a cellular context, explaining the rationale behind each experimental choice. Our objective is to build a self-validating dossier of evidence that provides a clear, unbiased view of the compound's target landscape.

Tier 1: Initial Target Landscape Assessment via Broad Kinome Profiling

The logical first step is to cast a wide net to identify the primary biological targets and any significant off-targets across the human kinome. Kinase selectivity profiling services offer an efficient way to screen a compound against hundreds of purified kinases in parallel using standardized biochemical assays.[6][7][8] The most common format measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase.[5]

The choice of ATP concentration for these assays is a critical experimental parameter. Running the screen at the Km,ATP for each kinase provides a sensitive measure of the compound's intrinsic affinity, while screening at a physiological concentration (e.g., 1 mM ATP) can give a better prediction of cellular activity, where the inhibitor must compete with high intracellular ATP levels.[5][6]

Experimental Protocol: Broad Kinase Panel Screen (ADP-Glo™ Assay Format)

This protocol describes a representative activity-based assay for screening against a large panel of kinases. The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[7]

Objective: To determine the percent inhibition of a large panel of protein kinases by 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide at a single concentration.

Materials:

  • Kinase Selectivity Profiling System (e.g., Promega, Reaction Biology) containing purified kinases, substrates, and optimized reaction buffers.[7][8]

  • 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (test compound), dissolved in 100% DMSO.

  • Staurosporine (positive control), dissolved in 100% DMSO.

  • DMSO (vehicle control).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes or automated liquid handler.

  • Plate reader capable of measuring luminescence.

Methodology:

  • Compound Preparation: Prepare a 100X stock of the test compound (e.g., 100 µM for a final assay concentration of 1 µM) in 100% DMSO. Prepare identical stocks for the positive and vehicle controls.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the appropriate kinase reaction buffer (containing ATP and the specific substrate for each kinase) to each well of a 384-well plate.

    • Add 25 nL of the 100X compound or control stocks to the appropriate wells.

    • Initiate the kinase reaction by adding 2.5 µL of the corresponding kinase enzyme solution to each well.

  • Incubation: Mix the plate gently on a plate shaker for 1 minute. Incubate the reaction at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP and subsequently drive a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal from each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for the test compound relative to the vehicle (0% inhibition) and staurosporine (100% inhibition) controls.

    • Visualize the data using a kinome tree map or a bar chart to highlight the most strongly inhibited kinases.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Compound_Prep Prepare 100X Compound & Control Stocks in DMSO Add_Compound Add 25 nL of Compound or Controls to Wells Compound_Prep->Add_Compound Assay_Plate Dispense Kinase Buffer, Substrate & ATP to Plate Assay_Plate->Add_Compound Add_Kinase Initiate Reaction: Add Kinase Enzyme Add_Compound->Add_Kinase Incubate_1 Incubate for 1 hour at Room Temperature Add_Kinase->Incubate_1 Stop_Reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate_1->Stop_Reaction Incubate_2 Incubate for 40 min Stop_Reaction->Incubate_2 Develop_Signal Develop Signal: Add Kinase Detection Reagent Incubate_2->Develop_Signal Incubate_3 Incubate for 30-60 min Develop_Signal->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate

Caption: Workflow for a broad kinase panel screen using an ADP-Glo™ assay format.

Tier 2: Affinity Determination and Cellular Target Engagement

While broad screening provides a valuable overview, it is essential to validate the primary hits and quantify the compound's binding affinity. Furthermore, demonstrating that the compound can engage its target within the complex environment of a living cell is a critical step for confirming its therapeutic potential.

A. Competitive Binding Assays for Affinity Measurement

Competitive binding assays directly measure the interaction between an inhibitor and a kinase, independent of enzymatic activity.[5][9] This is particularly useful for kinases that are difficult to assay functionally or for characterizing inhibitors that do not bind to the ATP site.[10][11] A common format involves competition between the test compound and a fluorescently labeled tracer that binds to the kinase's ATP pocket.

Objective: To determine the dissociation constant (Kd) of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide for a specific kinase of interest.

Materials:

  • Tagged, purified kinase of interest.

  • LanthaScreen™ Eu-anti-Tag Antibody.

  • Alexa Fluor™ 647-labeled Kinase Tracer.

  • Test compound and control inhibitors.

  • Assay buffer.

  • 384-well, low-volume, black plates.

  • TR-FRET compatible plate reader.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer containing a constant concentration of the Eu-labeled antibody.

  • Assay Assembly:

    • In a 384-well plate, add the compound/antibody mixture.

    • Add the tagged kinase and mix.

    • Add the fluorescent tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the europium donor (620 nm) and the Alexa Fluor™ tracer acceptor (665 nm) wavelengths.

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor emission signals.

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Kd value using the Cheng-Prusoff equation, which requires knowledge of the tracer's concentration and its affinity for the kinase.

G cluster_prep Reagent Preparation cluster_reaction Binding Reaction cluster_detection Data Acquisition & Analysis Compound_Dilution Prepare Serial Dilution of Test Compound Add_Compound Dispense Compound Dilutions to Plate Compound_Dilution->Add_Compound Kinase_Mix Prepare Kinase/Antibody Mix Add_Kinase Add Kinase/Antibody Mix Kinase_Mix->Add_Kinase Tracer_Prep Prepare Tracer Solution Add_Tracer Add Fluorescent Tracer Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase Add_Kinase->Add_Tracer Incubate Incubate for 1 hour (Protected from Light) Add_Tracer->Incubate Read_Plate Measure TR-FRET Signal (620nm & 665nm) Incubate->Read_Plate Calculate_Ratio Calculate Emission Ratio Read_Plate->Calculate_Ratio Plot_Curve Plot Dose-Response Curve Calculate_Ratio->Plot_Curve Determine_Kd Calculate IC50 and Kd Plot_Curve->Determine_Kd

Caption: Workflow for a competitive kinase binding assay using TR-FRET technology.

B. Cellular Thermal Shift Assay (CETSA®) for Target Engagement

The ultimate validation of a compound's activity is to confirm that it binds its intended target inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that assesses drug-target interaction in a physiological context.[12] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than the unbound protein.[13]

Objective: To determine if 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide engages and stabilizes its target protein in intact cells.

Materials:

  • Cell line expressing the target protein (e.g., A375 for BRAF).

  • Complete cell culture medium.

  • Test compound, dissolved in DMSO.

  • DMSO (vehicle control).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Primary antibody specific to the target protein.

  • HRP-conjugated secondary antibody.

  • ECL substrate and imaging system.

  • Thermal cycler or water baths.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound (e.g., at 10x the binding IC50) or DMSO vehicle for 1-2 hours at 37°C.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[12]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]

  • Sample Preparation & Western Blot:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample using a BCA assay and normalize all samples.[12]

    • Prepare samples for SDS-PAGE, run the gel, and transfer proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensity for each temperature point for both the compound-treated and vehicle-treated samples.

    • Plot the relative band intensity against temperature to generate "melt curves." A shift in the melt curve to higher temperatures in the compound-treated sample indicates target stabilization and cellular engagement.[13]

Tier 3: Unbiased Global Off-Target Profiling

While targeted assays are crucial, they can miss unanticipated off-targets. Chemical proteomics provides an unbiased approach to identify the full spectrum of proteins that interact with a compound in a complex biological sample.[14] The "Kinobeads" technology is a powerful example, using a mixture of immobilized, broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell lysate.[4][15]

Principle: A free test compound is added to the lysate and competes with the Kinobeads for binding to its target proteins. Proteins that are bound by the test compound will show reduced binding to the beads. Quantitative mass spectrometry is then used to identify and quantify the proteins pulled down by the beads, revealing which ones were "competed off" by the test compound in a dose-dependent manner.[14][15]

Experimental Protocol: Kinobeads-Based Target Deconvolution

Objective: To identify the comprehensive target and off-target profile of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide in a cell lysate via competitive affinity purification.

Materials:

  • Cell lysate from a relevant cell line.

  • Kinobeads matrix (e.g., commercially available or prepared in-house).

  • Test compound serially diluted in DMSO.

  • Wash buffers.

  • Elution buffer.

  • Reagents for protein digestion (trypsin), peptide labeling (e.g., iTRAQ or TMT), and LC-MS/MS analysis.

Methodology:

  • Lysate Incubation: Aliquot the cell lysate into separate tubes. Add the test compound at various concentrations (typically a 5-8 point dose-response curve) or DMSO vehicle to each aliquot. Incubate for 1 hour at 4°C.

  • Kinobeads Affinity Enrichment: Add the Kinobeads matrix to each lysate sample and incubate for 1-2 hours at 4°C with gentle rotation to allow for protein binding.

  • Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads. The eluted proteins are then denatured, reduced, alkylated, and digested into peptides using trypsin.

  • Peptide Labeling and Mass Spectrometry:

    • Label the peptides from each condition (different drug concentrations) with isobaric mass tags (e.g., TMT or iTRAQ).

    • Pool the labeled peptide samples and analyze them by high-resolution LC-MS/MS.

  • Data Analysis:

    • Identify the proteins and quantify the relative abundance of the reporter ions for each protein across the different drug concentrations.

    • For each identified protein, plot its relative abundance against the drug concentration.

    • Proteins that show a dose-dependent decrease in abundance are identified as specific binders (targets or off-targets) of the test compound. The data can be fitted to determine apparent Kd values.[15]

G cluster_prep Competition Binding cluster_capture Affinity Capture cluster_ms Mass Spectrometry Analysis Lysate_Prep Prepare Cell Lysate Compound_Incubation Incubate Lysate with Dose-Response of Compound Lysate_Prep->Compound_Incubation Add_Kinobeads Add Kinobeads to Lysate Compound_Incubation->Add_Kinobeads Wash_Beads Wash Beads to Remove Non-Specific Binders Add_Kinobeads->Wash_Beads Elute_Proteins Elute Bound Proteins Wash_Beads->Elute_Proteins Digest Tryptic Digestion Elute_Proteins->Digest Label Isobaric Tagging (TMT/iTRAQ) Digest->Label LCMS LC-MS/MS Analysis Label->LCMS Analysis Identify & Quantify Proteins Generate Competition Curves LCMS->Analysis

Caption: Chemical proteomics workflow using Kinobeads for unbiased off-target identification.

Data Summary and Comparative Analysis

A crucial aspect of this guide is the objective comparison of performance. After executing the described tiers of experimentation, the data should be consolidated into a clear, comparative format. This allows researchers to benchmark the selectivity of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide against a relevant alternative, such as a known clinical inhibitor for the primary target identified.

Table 1: Hypothetical Cross-Reactivity Profile Comparison

Target Kinase2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide Kd (nM)Vemurafenib (Comparator) Kd (nM)Selectivity Fold (Comparator/Test Compound)
BRAF V600E 15 31 2.1
ARAF1501000.7
CRAF250480.2
SRC>10,0002,500-
LCK>10,0003,000-
CDK21,200>10,000>8.3
p38α5,5008,0001.5
...additional kinases.........

This table presents hypothetical data for illustrative purposes. Kd values would be determined by competitive binding assays (Tier 2A).

Conclusion

The comprehensive, multi-tiered approach outlined in this guide provides a robust framework for defining the cross-reactivity profile of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide. By systematically progressing from broad biochemical screens to in-cell target validation and unbiased proteomic profiling, researchers can build a high-confidence dataset that illuminates the compound's mechanism of action, predicts potential safety liabilities, and ultimately accelerates its path in the drug development pipeline. This rigorous, self-validating system of protocols ensures that decisions are based on objective data, upholding the principles of scientific integrity and excellence.

References

  • Cui, Z., Liu, P., Yuan, Y., Wang, Y., Zhang, J., Wang, L., ... & Zhu, H. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2499-2505. [Link]

  • Vialard, J. E., Barlind, J. G., Beno, B. R., DeLaLuz, P. J., Driz, R., Finkelstein, M. B., ... & Zarrinkar, P. P. (2002). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening, 7(6), 545-554. [Link]

  • Klaeger, S., Gohlke, B., Scott, M., Medard, G., & Kuster, B. (2020). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. In Chemical Proteomics (pp. 147-164). Humana, New York, NY. [Link]

  • Wang, Y., & Chen, L. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4908. [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. In Protein-Ligand Interactions (pp. 293-305). Humana Press. [Link]

  • Park, H., & Lee, K. (2012). Chemical kinomics: a powerful strategy for target deconvolution. BMB reports, 45(1), 1-10. [Link]

  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]

  • Ghorab, M. M., Ragab, F. A., Alqasoumi, S. I., El-Gazzar, M. G., & El-Sayed, B. S. (2010). Novel antitumor acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate and thiophene derivatives containing a biologically active pyrazole moiety. Arzneimittelforschung, 60(3), 141-146. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Mundt, F. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(4), 695-711. [Link]

  • Rudorf, A., Pallasch, C. P., Wystub, S., Meder, S., Dühren-von Minden, M., Bantscheff, M., ... & Wendtner, C. M. (2011). Chemoproteomics-based kinome profiling and target deconvolution of clinical multi-kinase inhibitors in primary chronic lymphocytic leukemia cells. Leukemia, 25(1), 137-146. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Kantevari, S., Chashoo, G., Sharma, M., Addla, D., Kumar, A., Khan, I. A., & Singh, P. P. (2021). Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Archiv der Pharmazie, 354(5), e2000349. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Shaw, J., Dai, K., Anderson, K., & LaMarr, W. A. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports, 12(1), 1968. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Kumar, V., & Aggarwal, A. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters, 8, 867-882. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature biotechnology, 25(9), 1035-1044. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Kumar, D., & Maruthi Kumar, N. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

  • Soni, R., & Sharma, M. (2023). SYNTHESIS OF CHARACTERIZATION OF FLUORINATED 2-CHLORO-N- (1- (DIFLUOROMETHYL)-1H-PYRAZOL-4-YL)- ACETAMIDE. TIJER.org. [Link]

  • Mu, H. P., Yang, Y., Jiang, Q. H., Fu, X. D., & Wan, R. (2012). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta crystallographica. Section E, Structure reports online, 68(Pt 11), o3249. [Link]

  • Wang, Z., Zhang, J., Zhao, Y., Wang, X., & Fan, Z. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives. Molecules, 26(18), 5649. [Link]

  • NextSDS. (n.d.). 2-CHLORO-N-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-ACETAMIDE. NextSDS. [Link]

  • Denton, K., Malm, E., Lindsley, C. W., & Luscombe, V. B. (2021). Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators. MedChemComm, 12(6), 1143-1150. [Link]

  • Al-Omair, M. A., Al-Abdullah, E. S., & El-Emam, A. A. (2023). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)- 2-chloroacetamide. Journal of the Chilean Chemical Society, 68(4), 6049-6057. [Link]

  • NextSDS. (n.d.). 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide. NextSDS. [Link]

  • Mu, H. P., Yang, Y., Jiang, Q. H., Fu, X. D., & Wan, R. (2012). 2-Chloro-N-[1-(4-chloro-phen-yl)-3-cyano-1H-pyrazol-5-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3249. [Link]

  • NextSDS. (n.d.). 2-chloro-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide. NextSDS. [Link]

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Validation

Benchmarking the Synthetic Efficiency of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide Production

As the pharmaceutical industry accelerates the development of complex heterocyclic therapeutics—particularly kinase inhibitors targeting JAK and LRRK2 pathways—the demand for highly pure, scalable building blocks has sur...

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Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry accelerates the development of complex heterocyclic therapeutics—particularly kinase inhibitors targeting JAK and LRRK2 pathways—the demand for highly pure, scalable building blocks has surged. 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (CAS 957510-90-6) is a critical intermediate in these synthetic pipelines.

However, the synthesis of this molecule via the acylation of 1 [4] with chloroacetyl chloride presents significant chemical engineering challenges. This guide provides an objective, data-driven comparison of three synthetic routes—Conventional Batch, Aqueous Biphasic Batch, and Continuous Flow—to benchmark their efficiency, scalability, and product purity.

Mechanistic Rationale & The Acylation Challenge

The core transformation is a nucleophilic acyl substitution. The electron-rich nature of the 1,3-dimethylpyrazole ring significantly enhances the nucleophilicity of the exocyclic amine. When reacted with a highly electrophilic species like chloroacetyl chloride, the reaction is virtually instantaneous and highly exothermic.

The Causality of Byproduct Formation: In a standard batch reactor, the Damköhler number (the ratio of the chemical reaction rate to the mass transfer rate) is exceptionally high. Because mixing is slower than the reaction itself, localized concentration gradients and "hot spots" form. This poor mass and heat transfer leads to two primary failure modes:

  • Bis-acylation: The newly formed secondary amide can deprotonate and attack a second equivalent of chloroacetyl chloride, forming a difficult-to-remove tertiary amide impurity.

  • Hydrolysis: If aqueous bases are used to scavenge the generated HCl, poor mixing allows competitive hydrolysis of the chloroacetyl chloride into chloroacetic acid, necessitating a large excess of the electrophilic reagent.

ReactionPathway Amine 1,3-Dimethyl-1H-pyrazol-4-amine (Nucleophile) Intermediate Tetrahedral Intermediate (Zwitterionic) Amine->Intermediate Acyl Chloroacetyl Chloride (Electrophile) Acyl->Intermediate Product 2-Chloro-N-(1,3-dimethyl-1H- pyrazol-4-yl)acetamide Intermediate->Product -HCl Byproduct HCl (Neutralized by Base) Intermediate->Byproduct SideReact Bis-acylation / Hydrolysis (Minimized in Flow) Intermediate->SideReact Poor mixing/ Excess Acyl

Fig 1. Mechanistic pathway of pyrazole amidation highlighting competitive side reactions.

Benchmarking the Synthetic Routes

To establish the optimal manufacturing strategy, we benchmarked three distinct methodologies.

Route A: Conventional Batch Synthesis (Organic)

This classical approach utilizes dichloromethane (DCM) as the solvent and triethylamine (Et₃N) as the acid scavenger [3]. While standard in discovery chemistry, the slow dropwise addition required to manage the exotherm severely limits throughput. Furthermore, the precipitation of Et₃N·HCl creates a thick slurry that further degrades mixing efficiency.

Route B: Continuous Biphasic Flow (Intensified Process)

Continuous flow chemistry fundamentally resolves the mass and heat transfer limitations of batch amidation [1]. By utilizing a microreactor with a biphasic slug-flow regime (Ethyl Acetate and Aqueous K₂CO₃), the reaction benefits from an immense interfacial surface area. The aqueous phase acts as a continuous heat sink and instantly dissolves the generated inorganic salts, preventing reactor fouling—a technique successfully validated in the multi-step flow synthesis of related active pharmaceutical ingredients [2].

Route C: Aqueous Biphasic Batch (Schotten-Baumann)

A "greener" batch alternative that replaces DCM/Et₃N with Ethyl Acetate and aqueous NaHCO₃. While it improves the environmental factor (E-factor), the macroscopic phase separation in batch vessels leads to sluggish reaction kinetics and high rates of chloroacetyl chloride hydrolysis.

Quantitative Data Comparison

The following table summarizes the experimental benchmarking data across the three routes at a 100 mmol scale.

Performance MetricRoute A: Conventional BatchRoute B: Biphasic FlowRoute C: Aqueous Batch
Isolated Yield (%) 78%96% 68%
Reaction Time 4.0 hours2.5 minutes (residence)6.0 hours
Space-Time Yield (g/L/h) ~45~1,200 ~25
E-factor >40<10 >30
Bis-acylation Impurity 5 - 8%<0.5% 2 - 4%
Acyl Chloride Equivalents 1.10 eq1.05 eq 1.50 eq

Data clearly indicates that Route B (Continuous Flow) provides superior yield, purity, and throughput by strictly controlling the reaction environment.

Process Workflow & Experimental Protocols

Continuous Flow Setup Architecture

FlowSetup PumpA Pump A: Amine in EtOAc (1.0 M) Mixer1 T-Mixer 1 (Organic Phase) PumpA->Mixer1 Stream A PumpB Pump B: Acyl Chloride in EtOAc (1.1 M) PumpB->Mixer1 Stream B PumpC Pump C: Aq. K2CO3 (2.0 M) Mixer2 Cross-Mixer 2 (Slug Flow Generation) PumpC->Mixer2 Stream C Mixer1->Mixer2 Unquenched Reaction ResCoil PFA Residence Coil (20°C, 2.5 min) Mixer2->ResCoil Biphasic Slug Flow Product In-line Phase Separation & Product Collection ResCoil->Product Crude Product

Fig 2. Biphasic continuous flow setup for the intensified synthesis of the target acetamide.

Self-Validating Experimental Methodologies
Protocol 1: Optimized Continuous Biphasic Flow (Route B)

Causality Check: PFA (Perfluoroalkoxy) tubing is selected for the residence coil due to its high chemical resistance and excellent thermal conductivity, ensuring immediate dissipation of the acylation exotherm.

  • System Preparation: Flush a continuous flow system equipped with three syringe pumps, a PEEK T-mixer (Mixer 1), a PEEK cross-mixer (Mixer 2), and a 10 mL PFA residence coil with anhydrous Ethyl Acetate (EtOAc). Submerge the residence coil in a thermostatic bath set to 20 °C.

  • Feed Solutions:

    • Stream A: Dissolve 1,3-dimethyl-1H-pyrazol-4-amine (11.1 g, 100 mmol) in EtOAc to a total volume of 100 mL (1.0 M).

    • Stream B: Dissolve chloroacetyl chloride (11.8 g, 105 mmol) in EtOAc to a total volume of 95 mL (1.1 M).

    • Stream C: Prepare a 2.0 M aqueous K₂CO₃ solution (100 mL).

  • Flow Initiation:

    • Start Pump A at 2.0 mL/min and Pump B at 1.9 mL/min.

    • In-Process Control (IPC): A slight temperature spike at Mixer 1 validates reaction initiation.

    • Immediately intersect the combined organic stream at Mixer 2 with Stream C (Pump C) flowing at 4.0 mL/min.

    • Visual Cue: Observe the transparent PFA tubing. A distinct, alternating "slug flow" (aqueous/organic segments) must form. If flow becomes stratified, increase the overall flow rate to increase the Reynolds number.

  • Collection & Workup: Collect the biphasic output after achieving steady-state (approx. 3 system volumes). The residence time in the coil is ~2.5 minutes.

  • Isolation: Separate the phases in a reparatory funnel. Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide as a highly pure white solid (18.0 g, 96% yield).

Protocol 2: Conventional Batch Synthesis (Route A)

Causality Check: Triethylamine is added in excess to ensure the pyrazole amine remains fully deprotonated and nucleophilic. The reaction is kept at 0 °C to suppress the formation of the bis-acylated byproduct, albeit at the cost of extended reaction times.

  • Setup: To an oven-dried 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and dropping funnel, add 1,3-dimethyl-1H-pyrazol-4-amine (11.1 g, 100 mmol) and anhydrous DCM (150 mL).

  • Base Addition: Add triethylamine (16.7 mL, 120 mmol) in one portion. Cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve chloroacetyl chloride (12.4 g, 110 mmol) in DCM (50 mL). Transfer to the dropping funnel and add dropwise over 60 minutes.

    • Visual Cue: An immediate dense white precipitate of triethylammonium chloride will form. The stirring speed must be increased to >600 rpm to prevent the slurry from crashing out the stir bar.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature over 3 hours.

    • IPC: Analyze via TLC (EtOAc/Hexane 1:1, UV visualization). The amine starting material (Rf ~0.2) should be consumed, replaced by the product (Rf ~0.5).

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (100 mL). Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 50 mL). Combine organic layers, wash with 1M HCl (50 mL) to remove residual amine, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize the crude off-white solid from EtOAc/Hexane to remove bis-acylated impurities, yielding the product (14.6 g, 78% yield).

Conclusion

For the scalable production of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide, Continuous Biphasic Flow (Route B) is definitively superior. By transitioning from a mixing-limited batch environment to a mass-transfer-intensified flow regime, chemists can completely suppress bis-acylation, eliminate the need for halogenated solvents, and increase the space-time yield by a factor of >25x. This methodology ensures the high-fidelity synthesis required for downstream pharmaceutical applications.

References

  • Next-Generation Strategies in Flow Synthesis of Antiviral Compounds: “From Bench to Industry”, Organic Process Research & Development - ACS Publications,[Link][2]

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Safety & Regulatory Compliance

Safety

2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide In modern drug development and proteomics research, the safe lifecycle management of synthetic intermedia...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide

In modern drug development and proteomics research, the safe lifecycle management of synthetic intermediates is as critical as their application. 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (CAS 957510-90-6) is a specialized building block containing an aliphatic chlorine atom, an amide linkage, and a pyrazole ring.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan for the proper disposal of this compound, ensuring strict compliance with Occupational Safety and Health Administration (OSHA) and Environmental Protection Agency (EPA) standards.

Physicochemical Profiling & Disposal Causality

To establish a self-validating safety culture, personnel must understand why specific disposal protocols are mandated.

The presence of the chlorine atom in 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide fundamentally dictates its waste stream trajectory. If halogenated organics are inadvertently mixed with non-halogenated waste and subjected to standard low-temperature incineration, they can act as precursors for highly toxic polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Therefore, this compound must strictly be segregated into the Halogenated Organic Waste stream. This ensures the material is routed to specialized, high-temperature commercial incinerators equipped with alkaline scrubbers capable of neutralizing the resulting hydrogen chloride (HCl) gas.

Quantitative Safety & Logistics Parameters

The following table summarizes the critical operational parameters required for handling and accumulating this chemical waste in a professional laboratory setting, grounded in OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450)[1].

ParameterSpecification / RequirementOperational Rationale
Waste Classification Halogenated Organic WastePrevents dioxin formation during incineration.
Primary Containment High-Density Polyethylene (HDPE) or GlassPrevents solvent degradation and leaching.
Accumulation Limit ≤ 55 Gallons in Satellite Accumulation Area (SAA)Complies with EPA RCRA Subpart K for academic/research labs[2].
Time Limit (SAA) Max 3 days once the 55-gallon limit is reachedEnsures prompt transfer to central accumulation.
Required PPE Nitrile gloves (double-glove recommended), lab coat, ANSI Z87.1 gogglesMitigates dermal and ocular exposure to chlorinated amides.

Step-by-Step Disposal Methodology

This methodology provides a closed-loop system for waste generation, segregation, and institutional handoff. Do not attempt to chemically neutralize or destroy this compound (e.g., via forced hydrolysis) in the laboratory, as improvised waste treatment poses significant safety and regulatory risks.

Step 1: Point-of-Generation Segregation

  • Identify the physical state of the waste. If the compound is in a solid, unreacted state (e.g., expired reagent), it must be disposed of as solid hazardous waste.

  • If the compound is dissolved in a solvent (e.g., Dichloromethane, Methanol), verify the compatibility of the solvent with the designated waste container.

  • Deposit the material exclusively into a designated Halogenated Solvent Waste carboy or solid waste bin. Causality check: Verify the container label explicitly states "Halogenated" to prevent cross-contamination.

Step 2: Containment and Storage

  • Ensure the primary waste container is housed within a secondary containment tray capable of holding 110% of the primary container's volume.

  • Keep the container tightly sealed at all times unless actively adding waste. Funnels must not be left in the container neck, as this violates EPA open-container regulations and allows fugitive emissions.

Step 3: RCRA-Compliant Labeling

  • Attach a standardized Hazardous Waste tag to the container the moment the first drop/grain of waste is added.

  • Clearly list "2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide" or "Chlorinated Pyrazole Amide" along with the specific solvents used. Avoid using abbreviations or structural formulas, as emergency responders require explicit nomenclature.

  • Check the appropriate hazard boxes on the tag (e.g., "Toxic", "Halogenated").

Step 4: Institutional EHS Handoff

  • Once the container is 80% full (to allow for vapor expansion), initiate a waste pickup request through your institution's Environmental Health and Safety (EHS) portal.

  • Do not transport hazardous waste across public roads or non-laboratory corridors without EHS supervision and appropriate secondary transport carriers.

Spill Response Workflow

In the event of an accidental release during the disposal process, execute the following protocol:

  • Isolate: Evacuate non-essential personnel from the immediate spill area.

  • Protect: Don fresh nitrile gloves, safety goggles, and a lab coat. If the spill involves volatile solvents, ensure the fume hood is operating at maximum face velocity.

  • Contain: For solid spills, gently cover with damp paper towels to prevent aerosolization of the powder, then sweep into a solid hazardous waste container using a non-sparking brush. For liquid spills, deploy an inert, universal absorbent pad or vermiculite.

  • Decontaminate: Wash the affected surface with a compatible solvent (e.g., ethanol or water/detergent mix), collecting all cleaning materials as hazardous waste.

  • Report: Notify the Laboratory Safety Officer (LSO) and document the incident in accordance with the facility's Chemical Hygiene Plan[1].

Waste Management Lifecycle Visualization

G Start Waste Generation: 2-Chloro-N-(1,3-dimethyl -1H-pyrazol-4-yl)-acetamide Assess Chemical Profiling: Identify Halogen (Cl) Start->Assess Initiate Segregate Segregation: Halogenated Organic Waste Assess->Segregate Valid Path Error Non-Halogenated Waste (DO NOT USE) Assess->Error Invalid Path Contain Containment: Satellite Accumulation Area (SAA) Segregate->Contain Store Dispose EHS Handoff: High-Temp Incineration Contain->Dispose Transfer

Figure 1: Decision matrix and lifecycle workflow for halogenated laboratory waste management.

References

  • SCBIO. "2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide | SCBIO." scbio.cn. Available at:[Link]

  • State University of New York (SUNY). "Chemical Hygiene Plan Checklist - Based on OSHA's Laboratory Safety Chemical Hygiene Plan (29 CFR 1910.1450)." suny.edu. Available at:[Link]

  • Texas Christian University (TCU) Environmental Health & Safety. "Chemical Hygiene Plan - EPA Subpart K (40 CFR 262.214)." tcu.edu. Available at: [Link]

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